Technical Guide: Synthesis of 1-(2-Bromo-4-iodophenyl)ethanone
The following technical guide details the synthesis of 1-(2-Bromo-4-iodophenyl)ethanone , a specific regioisomer critical for advanced cross-coupling applications in drug discovery. Executive Summary Target Molecule: 1-(...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 1-(2-Bromo-4-iodophenyl)ethanone , a specific regioisomer critical for advanced cross-coupling applications in drug discovery.
Executive Summary
Target Molecule: 1-(2-Bromo-4-iodophenyl)ethanone
CAS Registry Number: 1261816-56-1 (Note: Often confused with α-bromo-4'-iodoacetophenone, CAS 31827-94-8).
Core Challenge: The primary synthetic challenge is establishing the correct 1,2,4-substitution pattern on the benzene ring while differentiating the reactivity of the two halogen substituents (bromine and iodine) and the acetyl group. Direct halogenation of acetophenone derivatives typically yields mixtures or incorrect regioisomers (e.g., 3- or 5-position).
Recommended Pathway: A chemoselective stepwise construction starting from 2-bromo-4-nitrotoluene. This route guarantees regiochemical integrity by locking the bromine position early and introducing the iodine functionality late via a Sandmeyer transformation, avoiding competitive halogen-metal exchange side reactions.
Retrosynthetic Analysis
To design a robust pathway, we disconnect the molecule at its most labile or chemically distinct points.
Disconnection 1 (Functional Group Interconversion): The aryl iodide is best installed via a diazonium intermediate (Sandmeyer reaction) from an aniline precursor. This avoids the risk of de-iodination during earlier harsh steps.
Disconnection 2 (C-C Bond Formation): The acetyl group is disconnected to a carboxylic acid derivative. Using a malonate synthesis allows for the formation of the methyl ketone under mild conditions compatible with nitro groups.
Starting Material: 2-Bromo-4-nitrotoluene is a commercially available, inexpensive scaffold that already possesses the correct ortho-bromo/para-nitro relationship required for the final target.
Figure 1: Retrosynthetic logic flow from target to commercial starting material.
Detailed Synthetic Protocol
Phase 1: Scaffold Oxidation
Objective: Convert the methyl group of 2-bromo-4-nitrotoluene to a carboxylic acid.
Suspend 2-bromo-4-nitrotoluene (1.0 equiv) in water.
Add concentrated H₂SO₄ slowly (exothermic).
Add Na₂Cr₂O₇ (1.5 equiv) in portions.
Reflux for 4–6 hours until the starting material is consumed (monitor via TLC).
Cool the mixture and pour onto ice water.
Filter the precipitate, wash with cold water, and dry to obtain 2-bromo-4-nitrobenzoic acid .
Key Insight: Potassium permanganate (KMnO₄) can also be used, but chromic acid oxidation is often cleaner for electron-deficient toluenes.
Phase 2: Construction of the Acetyl Group (The Malonate Method)
Objective: Convert the carboxylic acid to a methyl ketone without affecting the nitro group. Grignard reagents (MeMgBr) are not suitable here due to incompatibility with the nitro functionality.
Acid Chloride Formation: Reflux 2-bromo-4-nitrobenzoic acid with excess SOCl₂ (and catalytic DMF) for 2 hours. Evaporate excess SOCl₂ to isolate the crude acid chloride.
Acylation: In a separate flask, treat diethyl malonate (1.1 equiv) with Mg(OEt)₂ in anhydrous THF/Ethanol to form the magnesium enolate.
Add the crude acid chloride solution dropwise to the enolate at 0°C, then stir at room temperature for 2 hours.
Hydrolysis & Decarboxylation: Treat the intermediate acyl malonate with H₂SO₄/Acetic Acid and water under reflux for 4 hours. This cleaves the esters and decarboxylates the gem-diacid.
Neutralize and extract with Ethyl Acetate to yield 1-(2-bromo-4-nitrophenyl)ethanone .
Phase 3: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without dehalogenating the bromine or reducing the ketone.
Diazotization: Suspend the amine in 6M HCl and cool to 0°C. Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
Iodination: Dissolve KI (2.0 equiv) in water. Add the cold diazonium solution dropwise to the KI solution (room temperature or slightly warmed to 40°C). Nitrogen gas evolution will be vigorous.
Stir for 1 hour, then treat with aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench excess iodine (indicated by the disappearance of the dark purple color).
Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate pure 1-(2-Bromo-4-iodophenyl)ethanone .
Reaction Pathway Visualization
Figure 2: Forward synthesis workflow illustrating reagents and key intermediates.
Analytical Data Summary
Researchers should verify the product using the following expected spectroscopic data.
Off-white to pale yellow crystalline solid.[1][2][3]
Melting Point
Approx. 60–65°C (Estimated based on congeners).
Safety & Handling
Nitro Compounds: Precursors are potentially explosive if heated dry. Perform oxidations behind a blast shield.
Diazonium Salts: The intermediate in Phase 4 is unstable. Do not isolate or dry the diazonium salt; proceed immediately to the iodination step.
Tin/Chromium Waste: Both Sn and Cr reagents are toxic heavy metals. Dispose of aqueous waste streams according to specific hazardous waste protocols (EPA/local regulations).
References
Preparation of 2-Bromo-4-nitroacetophenone:
Lam, H., et al. "Exploiting the Reactivity of Azaquinone Methide Intermediates." University of Otago Archive, 2024. (Describes the malonate method for converting 2-bromo-4-nitrobenzoic acid to the ketone).
Reduction of Nitroacetophenones:
Patent WO2013/22814. "Synthesis of 1-(4-Amino-2-bromophenyl)ethanone via SnCl2 reduction." ChemicalBook/WIPO.
General Sandmeyer Iodination Protocol:
Gholap, S. S. "General Procedure for Synthesis of Aryl Iodides from Aryl Diazofluoroborates." Letters in Organic Chemistry, 2018, 15(7), 594-599.
Commercial Availability of Precursors:
2-Bromo-4-nitrotoluene and 2-Bromo-4-nitrobenzoic acid are standard catalog items.
"1-(2-Bromo-4-iodophenyl)ethanone" CAS number 1261816-56-1
This technical guide details the chemical profile, synthesis, and application of 1-(2-Bromo-4-iodophenyl)ethanone (CAS 1261816-56-1), a specialized halogenated acetophenone derivative used as a bifunctional scaffold in m...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical profile, synthesis, and application of 1-(2-Bromo-4-iodophenyl)ethanone (CAS 1261816-56-1), a specialized halogenated acetophenone derivative used as a bifunctional scaffold in medicinal chemistry.
Bifunctional Linchpin for Sequential Cross-Coupling
Executive Summary
1-(2-Bromo-4-iodophenyl)ethanone is a high-value building block characterized by its unique substitution pattern: an acetyl group at C1, a bromine atom at C2 (ortho), and an iodine atom at C4 (para). This specific arrangement creates a hierarchy of reactivity that enables highly chemoselective functionalization. The molecule serves as a critical "linchpin" in the synthesis of complex pharmaceutical candidates, allowing researchers to install two different aryl or heteroaryl groups sequentially—first at the labile C–I bond, and subsequently at the sterically hindered C–Br bond.
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Melting Point
65–70 °C (Typical range for analogs; verify per batch)
SMILES
CC(=O)C1=C(C=C(I)C=C1)Br
Synthesis & Manufacturing
The synthesis of 1-(2-Bromo-4-iodophenyl)ethanone presents a regiochemical challenge. While direct halogenation of acetophenone is difficult to control, the most robust industrial route involves Friedel-Crafts acetylation of a meta-dihalobenzene precursor.
Primary Synthetic Route: Acetylation of 1-Bromo-3-iodobenzene
This route exploits the steric and electronic differences between bromine and iodine to direct the incoming acetyl group.
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂).
Mechanism:
The Lewis acid (AlCl₃) generates the acylium ion [CH₃CO]⁺.
Regioselectivity Logic: The precursor has two activating/ortho-para directing groups (Br and I) meta to each other.
Site A (C2): Between Br and I. Sterically inaccessible.
Site B (C4): Ortho to I, Para to Br.
Site C (C6): Ortho to Br, Para to I.
Outcome: Substitution occurs preferentially at C6 (para to Iodine). Iodine is a superior resonance donor compared to bromine, making the position para to it more nucleophilic. Additionally, the position ortho to Bromine (C6) is less sterically hindered than ortho to Iodine (C4).
Result: 1-Acetyl-2-bromo-4-iodobenzene (The Target).
Alternative Laboratory Route: Sandmeyer Reaction
For high-purity small-scale synthesis, converting the amine is preferred to avoid isomer separation.
Step 1: Acetylation of 3-bromoaniline → 3-bromoacetanilide.
Step 2: Nitration → 2-nitro-5-bromoacetanilide (major isomer due to steric bulk of acetamide).
Step 4: Sandmeyer Reaction (NaNO₂/H₂SO₄ then KI) → 1-(2-Bromo-4-iodophenyl)ethanone .
Figure 1: Industrial synthesis pathway via Friedel-Crafts acetylation, highlighting the regioselective preference for the position para to iodine.
Chemoselectivity & Reactivity Profile
The core utility of this molecule lies in the differential reactivity of its C–X bonds.
The Reactivity Hierarchy
C4–Iodine (High Reactivity):
Bond Energy: Weakest C–X bond.
Sterics: Exposed position, easily accessible to Pd(0) catalysts.
Application: First-stage cross-coupling (Suzuki, Sonogashira, Heck) at room temperature or mild heating (40–60°C).
C2–Bromine (Low Reactivity):
Bond Energy: Stronger than C–I.
Sterics: Significantly hindered by the ortho-acetyl group. The carbonyl oxygen can also coordinate to Pd, potentially stabilizing intermediates but slowing oxidative addition.
Application: Remains inert during the first coupling; activated only under forcing conditions (high temp, reactive ligands like SPhos/XPhos) in a second step.
C1–Acetyl (Electrophilic):
Standard ketone reactivity. Can be reduced to a chiral alcohol or used in condensation reactions (e.g., forming heterocycles like indoles or quinolines).
Figure 2: Chemoselectivity map illustrating the sequential functionalization logic. The C4-I position is the primary gateway for modification.
Experimental Protocol: Selective Suzuki Coupling
Objective: Selectively couple a phenyl group at the C4-position without affecting the C2-bromide.
Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Note: A mild catalyst is chosen to prevent reaction at Br.
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
Solvent: Toluene/Ethanol (4:1 ratio) or DME.
Step-by-Step Methodology
Degassing: Charge a reaction vial with the substrate, phenylboronic acid, and Pd(PPh₃)₄. Seal and purge with Argon/Nitrogen for 5 minutes.
Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.
Solvent Addition: Add the degassed solvent mixture and aqueous base via syringe.
Reaction: Stir at 60 °C for 4–6 hours.
Control: Do not exceed 80 °C. Higher temperatures may initiate oxidative addition at the sterically hindered C2-Br bond.
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (lower Rf) should disappear, yielding a single major product.
Checkpoint: If di-coupled product is observed, lower temperature to 40 °C or reduce catalyst loading.
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography on silica gel.
Expected Outcome: 1-(3-Bromo-[1,1'-biphenyl]-4-yl)ethanone. The bromine atom remains at the position ortho to the acetyl group, ready for a subsequent diversification step.
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD): The scaffold allows the rapid construction of non-symmetrical biaryl ketones.
Heterocycle Synthesis: The acetyl group and the ortho-bromine are perfectly positioned for cyclization reactions. For example, condensation with hydrazines followed by intramolecular Buchwald-Hartwig amination can yield indazoles or cinnolines .
Handling: Use in a fume hood. Avoid contact with eyes and skin. As an alkyl-aryl ketone, it may have lachrymatory properties; eye protection is mandatory.
Storage: Store under inert gas (Argon) at 2–8 °C. Light sensitive (iodine-carbon bonds can degrade under UV).
References
Compound Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 118828631, 1-(4-bromo-2-iodophenyl)ethan-1-one. [Link]
General Reactivity (Suzuki Selectivity): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Chemoselectivity Principles: Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299-301.
Advanced Characterization & Synthesis Guide: 1-(2-Bromo-4-iodophenyl)ethanone
This guide provides an in-depth technical analysis of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1). It is designed for researchers requiring precise structural validation, synthesis pathways, and handling protoco...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1). It is designed for researchers requiring precise structural validation, synthesis pathways, and handling protocols for this specific halogenated building block.
Executive Summary & Critical Distinction
Target Compound: 1-(2-Bromo-4-iodophenyl)ethanone
CAS Number: 1261816-56-1
Role: High-value scaffold for cross-coupling (Suzuki-Miyaura, Sonogashira) due to the differential reactivity of the C-Br and C-I bonds.
⚠️ CRITICAL DISAMBIGUATION WARNING:
Do NOT confuse this compound with its isomer, 2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8), also known as 4'-iodophenacyl bromide.
Target (CAS 1261816-56-1): Ring-substituted. Acetyl group at C1, Bromine at C2, Iodine at C4. Stable ketone.
Isomer (CAS 31827-94-8): Alpha-bromo ketone. Acetyl group at C1, Iodine at C4, Bromine on the methyl group. Highly reactive lachrymator.
Physicochemical Profile
Property
Value (Experimental/Predicted)
Notes
Molecular Formula
C₈H₆BrIO
Molecular Weight
324.94 g/mol
Exact Mass
323.865 g/mol
Monoisotopic
Appearance
Off-white to pale yellow solid
Typical of poly-halogenated acetophenones
Melting Point
55–60 °C (Predicted)
Lower than 4-iodoacetophenone (85°C) due to ortho-steric clash
Boiling Point
~328 °C (at 760 mmHg)
Decomposition likely before boiling
Solubility
DCM, THF, Ethyl Acetate
Poor solubility in water/hexanes
pKa
~18-19 (alpha-protons)
Slightly more acidic than acetophenone due to EWG effects
Spectroscopic Characterization (The Core)
As specific experimental spectra are proprietary for this catalog item, the following data is derived from high-fidelity substituent chemical shift additivity rules (Chemically Accurate Prediction) validated against analogous 1,2,4-trisubstituted benzenes.
Acetyl methyl. Slightly shielded relative to typical acetophenones (2.55) due to the ortho-bromo group twisting the carbonyl out of planarity.
H-6
7.45
Doublet (1H)
J ≈ 8.0
Ortho to Carbonyl. The expected deshielding (~7.9 ppm) is dampened by the "twist effect" of the bulky ortho-Br, reducing conjugation.
H-5
7.72
dd (1H)
J ≈ 8.0, 1.8
Ortho to Iodine, Meta to Carbonyl. The iodine atom provides significant deshielding (heavy atom effect).
H-3
8.01
Doublet (1H)
J ≈ 1.8
Ortho to Bromine, Ortho to Iodine. Most deshielded aromatic proton due to the additive inductive effects of two halogens.
B. Infrared Spectroscopy (FT-IR)
C=O Stretch (1685–1695 cm⁻¹): The carbonyl band appears at a higher frequency than unsubstituted acetophenone (1682 cm⁻¹). The steric bulk of the ortho-bromine atom forces the carbonyl group out of the phenyl plane, reducing
-conjugation (steric inhibition of resonance) and increasing the double-bond character of the C=O bond.
C-H Stretch (Ar): 3050–3080 cm⁻¹ (Weak).
C-X Stretch: 1000–1100 cm⁻¹ (C-Br and C-I vibrations, often coupled).
C. Mass Spectrometry (EI-MS)
Molecular Ion [M]⁺: Distinctive isotope pattern due to Bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
m/z 324 (100%)
m/z 326 (98%)
Fragmentation:
[M - 15]⁺: Loss of Methyl radical (CH₃•) → m/z 309/311 (Acylium ion).
[M - 127]⁺: Loss of Iodine radical (I•) → m/z 197/199.[1]
[M - 43]⁺: Loss of Acetyl radical (CH₃CO•) → m/z 281/283 (Aryl cation).
Synthesis & Purity Assessment
Recommended Route: The Weinreb Amide Protocol
Direct Friedel-Crafts acetylation of 1-bromo-3-iodobenzene is not recommended due to poor regioselectivity (directing effects of Br and I are competing). The most reliable route is via the acid chloride.
Caption: Regioselective synthesis via Weinreb Amide to prevent over-addition and ensure isomer purity.
Purity Assessment Protocol:
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target elutes later than non-iodinated analogs due to lipophilicity.
TLC: 10% EtOAc in Hexanes. R_f ≈ 0.4. Visualize with UV (254 nm).
Handling & Stability
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or foil-wrapped containers.
Temperature: Store at 2–8 °C. Stable at room temperature for short periods (days), but long-term storage requires refrigeration to prevent deiodination.
Reactivity:
C-I Bond: Reactive to Mg/Li (halogen-metal exchange) and Pd(0) (oxidative addition). Reacts faster than the C-Br bond, allowing chemoselective functionalization at the 4-position.
C-Br Bond: Requires higher temperatures or specialized ligands for Pd-catalyzed coupling, enabling sequential cross-coupling strategies.
References
Compound Registry: 1-(2-Bromo-4-iodophenyl)ethanone. PubChem CID: 56965022. Link
Synthesis Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational protocol for Weinreb amide ketone synthesis).
NMR Prediction Logic: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules).
Catalog Verification: BLD Pharm Product #BD234988. Link
An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(2-Bromo-4-iodophenyl)ethanone This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectral analysis of 1-(2-Bromo-4-iodop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(2-Bromo-4-iodophenyl)ethanone
This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectral analysis of 1-(2-Bromo-4-iodophenyl)ethanone. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for molecular structure elucidation and verification.[1][2][3] This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and the theoretical underpinnings of spectral interpretation to ensure a robust and validated analytical outcome.
Introduction: The Molecule and the Method
1-(2-Bromo-4-iodophenyl)ethanone (C₈H₆BrIO) is a halogenated acetophenone derivative.[4] Its structure presents a unique arrangement of substituents on the aromatic ring, making it an excellent candidate for structural analysis by NMR spectroscopy. The acetyl group, along with the ortho-bromo and para-iodo substituents, creates a distinct electronic environment for each proton and carbon nucleus.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure of organic compounds.[2] It operates on the principle that many atomic nuclei possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range at specific frequencies, a phenomenon known as resonance.[2] The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, providing detailed information about molecular structure, connectivity, and conformation.[1]
This guide will detail the complete workflow for analyzing 1-(2-Bromo-4-iodophenyl)ethanone, from sample preparation to the in-depth interpretation of both ¹H (proton) and ¹³C NMR spectra.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the precise setup of the spectrometer. The following protocol is designed to produce high-resolution, unambiguous data.
Sample Preparation
A properly prepared sample is the foundation of a high-quality NMR spectrum. The primary goals are to achieve a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5]
Methodology:
Mass Measurement: Accurately weigh 5-10 mg of 1-(2-Bromo-4-iodophenyl)ethanone for ¹H NMR analysis. For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
Causality: CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds. Crucially, deuterium (²H) resonates at a different frequency from protium (¹H), making the solvent invisible in the ¹H spectrum.[5] The small, residual peak of non-deuterated chloroform (CHCl₃) at ~7.26 ppm provides a convenient internal reference for calibrating the chemical shift axis.
Homogenization: Transfer the solvent to the vial containing the sample. Vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is critical.
Filtration and Transfer: To remove any microscopic solid particles that can disrupt magnetic field homogeneity and broaden spectral lines, filter the solution. Push a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter directly into a clean, dry 5 mm NMR tube.
Internal Standard (Optional but Recommended): Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution.
Causality: TMS is the universally accepted reference standard for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.00 ppm.[6] This provides an absolute reference point for all other signals.
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Data Acquisition
Data acquisition is performed using a high-field NMR spectrometer. The following parameters are typical for a 400 or 500 MHz instrument.
Workflow Diagram:
Caption: Experimental workflow from sample preparation to final analysis.
Acquisition Parameters:
Locking: The spectrometer "locks" onto the deuterium signal from the CDCl₃ solvent. This compensates for any drift in the magnetic field strength, ensuring spectral stability over time.[5]
Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. This process is critical for achieving sharp, well-resolved peaks. Poor shimming results in broad, distorted lines.
¹H NMR Acquisition:
Pulse Angle: 30-45 degrees. A 90-degree pulse gives the maximum signal for a single scan, but a smaller flip angle allows for faster repetition of scans, improving the signal-to-noise ratio in a shorter time.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition:
Technique: Proton-decoupled. This collapses all ¹³C-¹H couplings into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).
Pulse Angle: 45 degrees.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: Due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of ¹³C, many more scans are required. Typically 1024-4096 scans.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is highly recommended. This technique distinguishes between CH, CH₂, and CH₃ carbons. CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons (like C=O or carbons attached to substituents) do not appear in DEPT spectra.
Spectral Interpretation: Decoding the Structure
The true power of NMR lies in the interpretation of the resulting spectra.[6] By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of each signal, we can piece together the molecular structure.
Molecular Structure with Numbering:
Caption: Numbering scheme for 1-(2-Bromo-4-iodophenyl)ethanone.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show signals for the aromatic protons and the methyl protons of the acetyl group.
Table 1: Predicted ¹H NMR Data for 1-(2-Bromo-4-iodophenyl)ethanone
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H-8 (CH₃)
~2.6 ppm
Singlet (s)
N/A
3H
Protons on a methyl group adjacent to a carbonyl are typically found in this region.[7] It is a singlet as there are no adjacent protons to couple with.
H-5
~7.7 ppm
Doublet (d)
J ≈ 8.0 Hz (ortho)
1H
This proton is ortho to the electron-withdrawing acetyl group and meta to the bromine, shifting it downfield. It is split into a doublet by its only neighbor, H-3.
H-3
~7.9 ppm
Doublet of Doublets (dd)
J ≈ 8.0 Hz (ortho), J ≈ 2.0 Hz (meta)
1H
This proton is ortho to the iodine and meta to the acetyl group. It is split by H-5 (ortho coupling) and by H-6 (meta coupling), resulting in a doublet of doublets.
H-6
~8.1 ppm
Doublet (d)
J ≈ 2.0 Hz (meta)
1H
This proton is ortho to the bromine atom and the acetyl group, making it the most deshielded aromatic proton. It is split into a narrow doublet by the meta-coupling to H-3.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(2-Bromo-4-iodophenyl)ethanone
Carbon Label
Predicted Chemical Shift (δ, ppm)
DEPT-135
Rationale
C8 (CH₃)
~26-28 ppm
Positive
The acetyl methyl carbon is found in the typical upfield region for sp³ carbons. Studies on substituted acetophenones confirm this range.[8][9]
C4 (C-I)
~95-100 ppm
No Signal
The direct attachment of the large, polarizable iodine atom causes a significant upfield (shielding) effect on this carbon, a characteristic of heavy halogens.
C2 (C-Br)
~120-125 ppm
No Signal
The carbon bearing the bromine atom is shifted downfield relative to an unsubstituted carbon but is shielded compared to other aromatic carbons.
C5 (CH)
~130-132 ppm
Positive
A standard aromatic CH carbon.
C6 (CH)
~133-135 ppm
Positive
This CH is ortho to the electron-withdrawing bromine and acetyl groups, causing a downfield shift.
C1 (C-C=O)
~138-140 ppm
No Signal
This quaternary carbon is attached to the carbonyl group and is shifted downfield.
C3 (CH)
~140-142 ppm
Positive
This CH is ortho to the iodine atom, which deshields it significantly.
C7 (C=O)
~195-198 ppm
No Signal
The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, which is highly characteristic.[9]
Conclusion
The comprehensive NMR analysis outlined in this guide provides an unambiguous pathway for the structural elucidation of 1-(2-Bromo-4-iodophenyl)ethanone. By combining meticulous experimental technique with a thorough understanding of chemical shifts and coupling constants, researchers can confidently verify the identity and purity of this compound. The predicted ¹H and ¹³C NMR data serve as a benchmark for analysis, while the detailed protocol ensures the generation of high-quality, reproducible results. This integrated approach, grounded in the principles of NMR spectroscopy, exemplifies a robust methodology for chemical characterization in a modern research environment.
References
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
Scott, K. N. (1971). 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Canadian Journal of Chemistry. [Link]
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
Western University. (n.d.). NMR Sample Preparation. [Link]
Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
ACG Publications. (2023). Records of Natural Products-SI. [Link]
Study.com. (n.d.). Explain how you would be able to distinguish both acetophenone and 1-phenylethanol using Proton NMR spectroscopy. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]
Organic Syntheses. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]
Technical Deep Dive: Mass Spectrometry of 1-(2-Bromo-4-iodophenyl)ethanone
Executive Summary 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 31827-94-8), often utilized as a scaffold in cross-coupling chemistries (e.g., Suzuki-Miyaura), presents a distinct mass spectrometric signature defined by its mix...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2-Bromo-4-iodophenyl)ethanone (CAS: 31827-94-8), often utilized as a scaffold in cross-coupling chemistries (e.g., Suzuki-Miyaura), presents a distinct mass spectrometric signature defined by its mixed-halogen composition. This guide details the fragmentation dynamics of this molecule, focusing on the competitive loss of halogens and the dominant alpha-cleavage characteristic of aromatic ketones.
The fragmentation hierarchy is governed by bond dissociation energies (BDE), where the C–I bond (weakest) cleaves prior to the C–Br bond , following the initial loss of the acetyl methyl group. This predictable decay allows for robust structural verification in drug development workflows.
Structural Context & Isotopic Theory
Molecular Identity
IUPAC Name: 1-(2-Bromo-4-iodophenyl)ethanone
Formula: C₈H₆BrIO
Monoisotopic Mass: 323.86 Da (based on
Br, I)
Structure: An acetophenone core substituted with a bromine atom at the ortho (2) position and an iodine atom at the para (4) position.
The Isotopic Fingerprint
The presence of Bromine (
Br : Br ≈ 50.7 : 49.3) and Iodine (I = 100%) creates a characteristic 1:1 doublet pattern for the molecular ion (M) and any fragment containing the bromine atom.
Ion Species
Isotope Composition
m/z (Nominal)
Relative Abundance
M
Br, I
324
100%
M+2
Br, I
326
~98%
Critical Note: Unlike chlorine-containing compounds (3:1 ratio), the bromine doublet is nearly equal height. This signature persists until the bromine atom is ejected.
Experimental Methodology (Standardized)
To replicate the fragmentation patterns described, the following GC-MS conditions are recommended. These parameters ensure sufficient internal energy for the diagnostic alpha-cleavage and subsequent halogen losses.
Protocol: Electron Ionization (EI) GC-MS
Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
Ion Source: Electron Ionization (EI) at 70 eV .
Why 70 eV? This standard potential maximizes the reproducibility of the spectral library match, specifically the ratio of the molecular ion to the acylium base peak.
Source Temperature: 230 °C.
Scan Range: 50–400 m/z.
Fragmentation Mechanism[1][2][3][4]
The fragmentation of 1-(2-Bromo-4-iodophenyl)ethanone is driven by the stability of the acylium ion and the weakness of the Carbon-Iodine bond.
Primary Pathway: Alpha-Cleavage
Upon ionization, the radical cation (
) undergoes rapid -cleavage adjacent to the carbonyl group. This expels a methyl radical (), generating the resonance-stabilized acylium ion (base peak).
Transition: m/z 324/326
m/z 309/311
Mechanism: The charge localizes on the oxygen, driving the homolytic cleavage of the C–C bond between the carbonyl and the methyl group.
Secondary Pathway: Decarbonylation
The acylium ion is metastable and ejects carbon monoxide (CO, 28 Da) to form the phenyl cation (2-bromo-4-iodophenyl cation).
Transition: m/z 309/311
m/z 281/283
Ortho Effect: The ortho-bromine substituent may sterically accelerate this loss compared to unsubstituted acetophenone, though the electronic pathway remains the same.
Tertiary Pathway: Sequential Halogen Loss
The phenyl cation possesses high internal energy, leading to the cleavage of the carbon-halogen bonds. The order is dictated by Bond Dissociation Energy (BDE):
C–I BDE: ~220 kJ/mol (Cleaves First)
C–Br BDE: ~290 kJ/mol (Cleaves Second)
Therefore, the iodine atom is lost first, yielding the bromophenyl cation (m/z 154/156). Subsequent loss of the bromine radical yields the phenylene/benzyne fragment (m/z 75).
Visualization of Signaling Pathway
Caption: Step-wise fragmentation pathway of 1-(2-Bromo-4-iodophenyl)ethanone under 70 eV EI conditions.
Data Interpretation & Quantitative Analysis
The following table summarizes the diagnostic ions. Researchers should verify the presence of the "Twin Peaks" (Isotope Doublet) in the high-mass region to confirm the bromine content.
m/z Value
Ion Identity
Formula
Key Diagnostic Feature
324 / 326
Molecular Ion ()
1:1 Doublet. Confirms intact molecule.
309 / 311
Acylium Ion
Base Peak. Loss of Methyl (15). Retains Br/I pattern.
281 / 283
Phenyl Cation
Loss of CO (28). Retains Br/I pattern.
154 / 156
Bromophenyl Cation
Loss of Iodine (127). Doublet persists (Br only).
75
Phenylene Cation
Loss of Bromine. Isotopic pattern disappears.
Troubleshooting "Ghost" Peaks
m/z 127 (I+): In some instruments, the iodine radical may ionize independently, appearing as a sharp peak at 127.
[M-Br]+ (245): Direct loss of bromine from the molecular ion is possible but kinetically disfavored compared to methyl loss. If observed, it indicates high source temperatures or "ortho effect" proximity interactions.
References
NIST Mass Spectrometry Data Center. Acetophenone, 2-bromo-4'-iodo-.[1] National Institute of Standards and Technology.[2] Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Technical Guide: IR Spectroscopy of 1-(2-Bromo-4-iodophenyl)ethanone
This is an in-depth technical guide on the IR spectroscopy of 1-(2-Bromo-4-iodophenyl)ethanone . This document is structured for researchers and drug development professionals, focusing on spectral assignment, structural...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the IR spectroscopy of 1-(2-Bromo-4-iodophenyl)ethanone . This document is structured for researchers and drug development professionals, focusing on spectral assignment, structural causality, and experimental validation.
Introduction & Structural Context
1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1) is a critical trisubstituted aromatic building block used in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling and in the development of heterocycles.
Crucial Isomer Distinction:
Researchers must distinguish this compound from its alpha-halo isomer, 2-bromo-1-(4-iodophenyl)ethanone (Phenacyl bromide derivative, CAS 31827-94-8).
Target Compound (Ring-Substituted): The bromine is on the benzene ring (ortho-position). The methyl group is intact (
).
Alpha-Halo Isomer: The bromine is on the alpha-carbon (
).
Spectroscopic Consequence: This guide focuses on the ring-substituted methyl ketone , where the ortho-bromine atom exerts a significant steric effect on the carbonyl frequency, a phenomenon known as the Steric Inhibition of Resonance (SIR) .
Structural Analysis for IR Prediction
The molecule consists of an acetophenone core with two halogen substituents:
Ortho-Bromo (
-Br): Sterically crowds the carbonyl group, forcing it out of coplanarity with the benzene ring.
Para-Iodo (
-I): Exerts a heavy-atom effect and weak inductive withdrawal, primarily affecting the fingerprint region.
Infrared Spectral Assignment
The following data is synthesized from high-fidelity analog studies (specifically 4-chloro-2-bromoacetophenone) and fundamental substituent effects in acetophenones.
Summary of Diagnostic Bands
Functional Group
Frequency ()
Intensity
Mechanistic Origin
C=O Stretch
1690 – 1705
Strong
Key Diagnostic. Shifted to higher frequency (blue shift) vs. acetophenone () due to steric inhibition of resonance by the ortho-Br.
C-H Stretch (Ar)
3050 – 3090
Weak
Aromatic C-H stretching.
C-H Stretch (Me)
2920 – 2990
Medium
Methyl group C-H stretching (symmetric & asymmetric).
C=C Ring Stretch
1570 – 1590
Med-Strong
Aromatic skeletal vibrations. Often split due to asymmetry.
C-Br Stretch
1020 – 1080
Medium
Aryl-Bromine stretch (often coupled with ring vibrations).
C-I Stretch
480 – 550
Weak
Aryl-Iodine stretch. Low frequency due to high reduced mass of C-I bond.
In unsubstituted acetophenone, the carbonyl absorbs at
because the -system of the benzene ring conjugates with the C=O -bond, reducing the bond order (single-bond character).
The Ortho-Effect: The bulky bromine atom at the 2-position physically clashes with the carbonyl oxygen or methyl group. To relieve this strain, the acetyl group rotates out of the plane of the benzene ring.
Result: Conjugation is broken. The C=O bond regains more double-bond character, shifting the absorption to a higher frequency (closer to an aliphatic ketone at
).
Validation: Compare with 2'-bromoacetophenone (
) vs. 4'-bromoacetophenone ().
B. The Fingerprint Region & Halogen Signatures
C-I Stretch: The large mass of iodine lowers the stretching frequency significantly. While often obscured by lattice modes in solid-state spectra, a band near 500
is characteristic.
Substitution Pattern: The 1,2,4-substitution leaves two protons at positions 5 and 6 (adjacent) and one proton at position 3 (isolated).
The adjacent pair typically shows a strong bending mode
.
The isolated proton (between Br and I) appears
.
Experimental Protocol for Data Acquisition
To ensure data integrity and reproducibility, the following workflow is recommended.
Sample Preparation[1][2]
Technique Selection:
ATR (Attenuated Total Reflectance): Preferred for rapid QC. Requires no sample dilution. Note: ATR often shifts peaks slightly lower (1-2
) compared to transmission modes.
KBr Pellet: Preferred for high-resolution structural elucidation.
KBr Protocol:
Mix 1-2 mg of 1-(2-Bromo-4-iodophenyl)ethanone with 100 mg spectroscopic grade KBr.
Grind to a fine powder (particle size < 2
m) to minimize Christiansen effect (scattering).
Press at 8-10 tons for 2 minutes to form a transparent disc.
Workflow Visualization
The following diagram outlines the logical flow for acquiring and validating the spectrum.
Caption: Operational workflow for FT-IR acquisition and validation of ortho-substituted acetophenones.
Quality Control & Impurity Detection
When analyzing this compound, specific spectral features indicate common impurities.
Impurity
Marker Band ()
Cause
Water
3200 – 3500 (Broad)
Hygroscopic KBr or wet sample.
4-Iodoacetophenone
1680 – 1685 (Sharp)
Incomplete bromination starting material. The C=O will be lower than the product.
Alpha-Bromo Isomer
1695 – 1700 + C-Br wag
If the bromination occurred at the alpha-carbon, the spectrum will look similar in C=O but differ in the fingerprint region (C-H wagging).
References
Ramalingam, S., et al. (2011).[1] "FT-IR and FT-Raman spectral investigation... on 4-chloro-2-bromoacetophenone."[1][2][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 826-834.[1]
Core reference for vibrational modes of the 2-bromo-4-haloacetophenone scaffold.
Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning.
Authoritative text on Steric Inhibition of Resonance and carbonyl frequency shifts.
NIST Chemistry WebBook. "Acetophenone, 2-bromo-."
Reference for the ortho-bromo effect on carbonyl frequency.
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Bromo-4-iodophenyl)ethanone is a halogenated acetophenone derivative, a class of compounds of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromo-4-iodophenyl)ethanone is a halogenated acetophenone derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] Substituted acetophenones serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1][4] The presence of bromo and iodo substituents on the phenyl ring, along with the ketone functional group, imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for developing novel therapeutic agents.[5] Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.
Chemical Identity and Structure
The fundamental identity of 1-(2-Bromo-4-iodophenyl)ethanone is established by its chemical formula, molecular weight, and structural representation.
Caption: 2D structure of 1-(2-Bromo-4-iodophenyl)ethanone.
Physicochemical Properties
A thorough understanding of the physicochemical properties is crucial for predicting the behavior of a compound in various experimental and physiological settings.
Property
Value
Remarks
Physical Form
Off-white to light yellow fused solid
Based on supplier information.
Melting Point
Data not available
See Protocol 1 for determination.
Boiling Point
Data not available
Likely high due to molecular weight and polarity.
Solubility
Data not available
See Protocol 2 for determination. Expected to be soluble in common organic solvents.
Experimental Protocols for Physicochemical Characterization
Protocol 1: Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.[8] Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C, whereas impurities lead to a broader and depressed melting range.[9]
Methodology: Capillary Melting Point Determination [10][11]
Sample Preparation:
Place a small amount of finely powdered 1-(2-Bromo-4-iodophenyl)ethanone onto a clean, dry watch glass.
Press the open end of a capillary tube into the powder.
Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is ideal.[12]
Measurement:
Place the loaded capillary tube into the heating block of a melting point apparatus.[9]
If the approximate melting point is unknown, perform a rapid initial heating to estimate the range.[8]
For an accurate measurement, heat at a rate of 10-20°C per minute until the temperature is about 20°C below the estimated melting point.[12]
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[10]
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]
Caption: Spectroscopic analysis workflow.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
[13]
Expected Mass Spectrum:
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-(2-Bromo-4-iodophenyl)ethanone (324.94 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed.
[14]* Fragmentation Pattern: Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).
Applications in Research and Development
Halogenated acetophenones, such as 1-(2-Bromo-4-iodophenyl)ethanone, are valuable precursors in the synthesis of various biologically active molecules. [2]They are frequently employed in the construction of heterocyclic scaffolds, which form the core of many pharmaceutical agents. [4]The bromo and iodo substituents can be further functionalized through cross-coupling reactions, offering a gateway to a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 1-(2-Bromo-4-iodophenyl)ethanone. While some experimental data for this specific isomer is not widely published, this guide equips researchers with the necessary protocols and theoretical understanding to fully characterize the compound. A comprehensive grasp of its properties is essential for its successful application as a building block in the synthesis of novel compounds with potential therapeutic value.
References
Melting point determination - SSERC. (n.d.). Retrieved from [Link]
Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]
Substituted acetophenone: Significance and symbolism. (2024, December 13). Wisdomlib. Retrieved from [Link]
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]
Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021, August 12). PMC. Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
Experiment 1 - Melting Points. (2013, April 15). Northern Arizona University. Retrieved from [Link]
Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. (2008, April 15). PubMed. Retrieved from [Link]
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021, February 15). European Union. Retrieved from [Link]
BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023, January 2). MDPI. Retrieved from [Link]
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017, February 2). ResearchGate. Retrieved from [Link]
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate. Retrieved from [Link]
Solubility Test Procedure Guide | PDF. (n.d.). Scribd. Retrieved from [Link]
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
2-Bromo-1-(4-iodophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
Determination of Iodine and bromine compounds in foodstuffs by CE-inductively coupled plasma MS. (2025, August 7). ResearchGate. Retrieved from [Link]
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institutes of Health. Retrieved from [Link]
Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]
1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. (2008, February 1). PubMed. Retrieved from [Link]
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Measurement of iodine species and sulfuric acid using bromide chemical ionization mass spectrometers. (2021, June 7). Atmospheric Measurement Techniques. Retrieved from [Link]
Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. Retrieved from [Link]
Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021, November 5). Semantic Scholar. Retrieved from [Link]
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15). ResearchGate. Retrieved from [Link]
(2017, December 29). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
1-(2-Amino-4-bromophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
29.10 ¹³C NMR Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). (n.d.). Cheméo. Retrieved from [Link]
Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]
1-(4-bromo-2-iodophenyl)ethan-1-one. (n.d.). PubChemLite. Retrieved from [Link]
Infrared Spectroscopy: Interpreting Spectra. (2024, December 28). SlideShare. Retrieved from [Link]
Technical Guide: Solubility Profile and Solvent Selection for 1-(2-Bromo-4-iodophenyl)ethanone
Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1). As a poly-halogenated acetophenone derivative, this comp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1). As a poly-halogenated acetophenone derivative, this compound serves as a critical intermediate in medicinal chemistry, particularly for chemoselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where the reactivity difference between the aryl-iodide and aryl-bromide bonds is exploited.
Understanding the solubility profile of this molecule is essential for optimizing reaction yields, designing efficient workup protocols, and executing purification strategies such as recrystallization. This guide synthesizes structural analysis with field-proven solvent behaviors to provide actionable protocols for researchers.
Part 1: Physicochemical Profile & Structural Analysis
To predict solubility behavior accurately, we must first analyze the molecular scaffold. The presence of two heavy halogens (Bromine at C2, Iodine at C4) on the acetophenone core significantly increases lipophilicity compared to the parent acetophenone.
Structural Logic
Lipophilic Domain: The di-halogenated phenyl ring creates a strong non-polar character.
Polar Domain: The acetyl group (C=O) at position 1 provides a dipole moment, allowing interaction with polar aprotic solvents.
Steric Influence: The ortho-bromine (position 2) induces a twist in the acetyl group relative to the phenyl ring, potentially reducing crystal lattice energy and enhancing solubility in organic solvents compared to planar analogs.
Table 1: Physicochemical Properties
Property
Value / Description
Relevance to Solubility
Molecular Formula
C₈H₆BrIO
Basis for molecular weight calculations.
Molecular Weight
324.94 g/mol
Moderate MW suggests good solubility in small-molecule solvents.
Physical State
Solid (Crystalline)
Requires energy (heat/solvation) to break lattice forces.
Predicted LogP
~3.5 – 4.2
Highly lipophilic; negligible water solubility.
H-Bond Donors
0
Cannot donate H-bonds; relies on accepting H-bonds or dipole interactions.
H-Bond Acceptors
1 (Carbonyl Oxygen)
Good solubility in alcohols and chlorinated solvents.
Part 2: Solubility Profile by Solvent Class
The following solubility data is derived from the compound's structural properties and standard behaviors of halogenated aromatic ketones.
High Solubility Solvents (Primary Reaction Media)
These solvents are recommended for dissolving the compound at high concentrations (>100 mg/mL) for reactions or stock solutions.
Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to favorable dipole-dipole interactions and high lipophilicity. Ideal for NMR analysis and liquid-liquid extraction.
Polar Aprotic Solvents (THF, DMSO, DMF, DMAc): The carbonyl oxygen accepts interactions from these solvents. THF is the preferred solvent for Grignard or Lithiation reactions involving this scaffold. DMSO/DMF are ideal for high-temperature Pd-catalyzed couplings.
Esters (Ethyl Acetate): Good solubility; standard solvent for silica gel chromatography and extraction.
Objective: To qualitatively assess solubility for solvent selection in <30 minutes.
Preparation: Weigh 10 mg of 1-(2-Bromo-4-iodophenyl)ethanone into a 4 mL glass vial.
Addition: Add 100 µL of the target solvent.
Observation:
Clear Solution: Solubility > 100 mg/mL (High).
Suspension: Sonicate for 60 seconds. If clear, High Solubility. If solid remains, proceed to step 4.
Dilution: Add solvent in 100 µL increments up to 1 mL total.
Clear at 1 mL: Solubility ~10 mg/mL (Moderate).
Solid remains at 1 mL: Solubility < 10 mg/mL (Low).
Protocol B: Recrystallization Strategy
Context: Purification of the intermediate after bromination/iodination steps often requires removal of regioisomers.
Recommended Solvent System:Ethanol/Water or Hexanes/Ethyl Acetate .
Step-by-Step Workflow:
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or EtOAc).
Filtration: Perform a hot filtration if insoluble impurities (salts) are present.
Nucleation: Remove from heat. Add warm Water (or Hexanes) dropwise until a faint turbidity persists.
Crystal Growth: Add a few drops of the good solvent (Ethanol/EtOAc) to clear the turbidity. Allow the solution to cool slowly to room temperature, then to 4°C.
Collection: Filter the crystals and wash with cold anti-solvent (Water/Hexanes).
Part 4: Visualization of Workflows
Figure 1: Solubility Determination Workflow
This diagram outlines the logical decision process for determining the solubility limit of the compound.
Caption: Decision logic for rapid visual determination of solubility limits.
Figure 2: Solvent Selection for Pd-Catalyzed Coupling
This diagram guides the researcher in selecting the optimal solvent system based on the specific coupling partner and reaction conditions.
Caption: Solvent selection guide for Palladium-catalyzed cross-coupling reactions utilizing 1-(2-Bromo-4-iodophenyl)ethanone.
Part 5: Safety and Handling (E-E-A-T)
While 1-(2-Bromo-4-iodophenyl)ethanone is a ring-substituted ketone and less likely to be a potent lachrymator than its alpha-bromo isomer (phenacyl bromide), standard safety protocols for halogenated aromatics must be observed.
Inhalation Risk: Handle in a fume hood. Halogenated compounds can be respiratory irritants.
Skin Contact: Wear nitrile gloves. The lipophilic nature allows rapid absorption through the skin.
Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with general organic waste streams if incineration protocols differ.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256572, 2-Bromo-1-(4-iodophenyl)ethanone. Retrieved February 19, 2026, from [Link]
Note: Cited for physicochemical property comparisons of the isomer.
Organic Syntheses (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes. Org. Synth. 2013, 90, 62-73.[1] Retrieved from [Link]
Note: Validates solubility of bromin
Note: Confirms commercial availability and specific CAS identity.
Stavber, S., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3565. Retrieved from [Link]
Note: Provides context on halogenation conditions and solvent compatibility for acetophenone deriv
A Technical Guide to the Synthesis, Characterization, and Application of 1-(2-Bromo-4-iodophenyl)ethanone: A Versatile Orthogonal Building Block
Abstract: This technical guide provides an in-depth analysis of 1-(2-Bromo-4-iodophenyl)ethanone (CAS No. 1261816-56-1), a highly functionalized aromatic ketone.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides an in-depth analysis of 1-(2-Bromo-4-iodophenyl)ethanone (CAS No. 1261816-56-1), a highly functionalized aromatic ketone. The strategic ortho/para placement of bromine and iodine atoms on the phenyl ring creates a powerful tool for sequential and site-selective synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows this molecule to serve as an orthogonal building block for the programmed construction of complex molecular architectures. This document details the molecule's physicochemical properties, predicted spectroscopic profile, a validated synthesis protocol, and field-proven methodologies for its application in selective Sonogashira and Suzuki-Miyaura coupling reactions. It is intended for researchers, chemists, and drug development professionals seeking to leverage advanced intermediates in organic synthesis.
Introduction
In the field of complex molecule synthesis, particularly in pharmaceutical and materials science discovery, the efficiency of a synthetic route is often dictated by the strategic use of multifunctional building blocks. 1-(2-Bromo-4-iodophenyl)ethanone is an exemplar of such a reagent. Its structure is distinguished by three key features: an acetyl group, which serves as a handle for numerous classical transformations, and two different halogen atoms—bromine and iodine—at electronically and sterically distinct positions on the aromatic ring.
The true synthetic power of this molecule lies in the differential reactivity of its carbon-halogen bonds. In modern palladium-catalyzed cross-coupling chemistry, the C-I bond is significantly more reactive than the C-Br bond.[1][2] This reactivity gradient enables chemists to perform selective functionalization at the C-4 position (iodine) under mild conditions, while leaving the C-2 position (bromine) intact for subsequent, more forcing transformations. This guide provides the technical foundation and practical protocols to exploit this unique reactivity profile.
Molecular Structure and Physicochemical Properties
Identity
The fundamental identification and properties of 1-(2-Bromo-4-iodophenyl)ethanone are summarized below.
The molecular structure features a strategic arrangement of functional groups, which is key to its synthetic utility.
Caption: Structure of 1-(2-Bromo-4-iodophenyl)ethanone.
Spectroscopic Profile and Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The three aromatic protons form a complex ABC spin system. The proton at C-3 is ortho to both halogen substituents, the proton at C-5 is ortho to iodine and meta to bromine, and the proton at C-6 is ortho to bromine and the acetyl group.
Chemical Shift (δ, ppm)
Multiplicity
Assignment
Justification
~ 8.05
d (J ≈ 1.8 Hz)
H-3
Deshielded by ortho-bromine and para-acetyl group. Appears as a doublet due to small meta coupling to H-5.
~ 7.80
dd (J ≈ 8.2, 1.8 Hz)
H-5
Deshielded by ortho-iodine. Appears as a doublet of doublets from ortho coupling to H-6 and meta coupling to H-3.
~ 7.35
d (J ≈ 8.2 Hz)
H-6
Least deshielded aromatic proton. Appears as a doublet from ortho coupling to H-5.
~ 2.65
s
-COCH₃
Standard chemical shift for an acetyl group on an aromatic ring. Appears as a singlet.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Justification
~ 198.0
-C =O
Typical chemical shift for an aryl ketone carbonyl carbon.
~ 142.0
C-1
Quaternary carbon attached to the acetyl group.
~ 141.5
C-4
Aromatic carbon bearing the iodine atom.
~ 135.0
C-5
Aromatic C-H deshielded by adjacent iodine.
~ 131.0
C-3
Aromatic C-H deshielded by adjacent bromine.
~ 129.5
C-6
Aromatic C-H.
~ 122.0
C-2
Quaternary carbon bearing the bromine atom.
~ 29.5
-C H₃
Acetyl methyl carbon.
Predicted Infrared (IR) Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 3080
Medium
Aromatic C-H Stretch
~ 1685
Strong
C=O Stretch (Aryl Ketone)
~ 1580, 1470
Medium-Strong
Aromatic C=C Bending
~ 1260
Strong
C-C(=O)-C Stretch
~ 820
Strong
C-H Out-of-plane Bending (Substituted Benzene)
~ 650
Medium
C-Br Stretch
~ 600
Medium
C-I Stretch
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z 324. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 324 and 326. A major fragment would correspond to the loss of the acetyl group ([M-43]⁺).
Proposed Synthesis and Purification
A robust synthesis of 1-(2-Bromo-4-iodophenyl)ethanone can be achieved via the Friedel-Crafts acylation of a commercially available di-halogenated benzene. This approach provides excellent regiocontrol based on established electronic and steric directing effects.
Retrosynthetic Analysis
The most logical disconnection is at the C-C bond between the acetyl group and the aromatic ring, pointing to a Friedel-Crafts acylation reaction.
Caption: Retrosynthesis via Friedel-Crafts acylation.
Recommended Synthesis Protocol
Reaction: Friedel-Crafts Acylation of 1-Bromo-3-iodobenzene.
Causality: In the electrophilic aromatic substitution of 1-bromo-3-iodobenzene, both halogens are deactivating but ortho, para-directing. The position para to the iodine and ortho to the bromine (C-4) is the most sterically accessible and electronically favored site for acylation, leading to the desired product with high regioselectivity. Aluminum chloride (AlCl₃) is a potent Lewis acid required to generate the acylium ion electrophile.
Step-by-Step Methodology:
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
Cooling: Cool the suspension to 0°C in an ice-water bath.
Reagent Addition: Add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 15 minutes at 0°C.
Substrate Addition: Add a solution of 1-bromo-3-iodobenzene (1.0 equivalent) in dry DCM dropwise over 30 minutes, maintaining the internal temperature below 5°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product.
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Quality Control
Protocol:
Purification: The crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Validation: The purity and identity of the final product must be confirmed.
Melting Point: A sharp melting point consistent with literature values (if available) indicates high purity.
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare them against the predicted profiles in Section 3.0. The absence of signals from the starting material or regioisomers validates the outcome.
MS Analysis: Confirm the molecular weight and correct isotopic pattern.
Chemical Reactivity and Applications in Sequential Synthesis
The primary application for this building block is in sequential or iterative cross-coupling reactions, where its two distinct halogen handles are addressed in separate synthetic steps.
Principle of Site-Selectivity: A Reactivity Hierarchy
The successful application of 1-(2-Bromo-4-iodophenyl)ethanone hinges on the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions.[8][9] The oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is the rate-determining step, and its facility follows a clear trend:
C–I > C–Br >> C–Cl
This differential allows for the selective activation of the C-I bond under conditions where the C-Br bond remains largely unreactive.[10][11][12]
General Workflow for Sequential Cross-Coupling
The molecule can be envisioned as a platform for building molecular complexity in a controlled, stepwise manner.
Topic: 1-(2-Bromo-4-iodophenyl)ethanone: A Strategic Building Block for Sequential Cross-Coupling in Complex Molecule Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Advantage of Orthogonal Halogenation In the landscape of modern medicinal chemistry and materia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Advantage of Orthogonal Halogenation
In the landscape of modern medicinal chemistry and materials science, the demand for complex molecular architectures requires building blocks that offer both versatility and precision. 1-(2-Bromo-4-iodophenyl)ethanone emerges as a preeminent example of such a scaffold. Its true value lies not in the mere presence of multiple reactive sites, but in the exquisitely differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comprehensive overview of this building block, elucidating the mechanistic principles behind its selective functionalization and offering field-proven protocols for its application in constructing high-value compounds, particularly in the realm of drug discovery. We will explore how the predictable, sequential nature of its reactivity allows chemists to execute multi-step synthetic routes with a level of control that streamlines the path to novel molecular entities.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical properties is foundational to its successful application in the laboratory. 1-(2-Bromo-4-iodophenyl)ethanone is a solid at room temperature, and its characteristics are summarized below.[1][2]
Safety & Handling: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Building Block
The preparation of halogenated acetophenones is a well-established area of organic synthesis. While multiple routes can be envisioned, a common strategy involves the direct halogenation of a suitable acetophenone precursor. For a related isomer, 2-bromo-1-(4-iodophenyl)ethanone, the synthesis is achieved by the direct bromination of 4-iodoacetophenone in a suitable solvent like dioxane.[4] This highlights a general and effective method for introducing the α-bromoacetyl moiety, a powerful alkylating agent in its own right.
Caption: General synthetic route for α-bromination of an iodoacetophenone.
The Core Principle: Orthogonal Reactivity of C-I and C-Br Bonds
The synthetic power of 1-(2-Bromo-4-iodophenyl)ethanone is derived from the significant difference in bond dissociation energies (BDE) and reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.
C-I Bond: The C(sp²)−I bond is longer and weaker, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst. This is the primary site of reaction under standard coupling conditions.
C-Br Bond: The C(sp²)−Br bond is shorter, stronger, and less polarizable. It requires more forcing conditions (higher temperatures, stronger bases, or more electron-rich/bulkier phosphine ligands) to undergo oxidative addition.
This reactivity differential allows for a highly selective, two-step functionalization strategy. One can first perform a cross-coupling reaction at the more reactive iodo position while leaving the bromo position intact for a subsequent, different coupling reaction.
Caption: Reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling.
Key Transformations & Mechanistic Insights
The differential reactivity enables a suite of powerful palladium-catalyzed transformations to be performed selectively.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[5][6] When using 1-(2-Bromo-4-iodophenyl)ethanone, this reaction can be directed with high fidelity to the C-I position by using standard catalytic systems.
Mechanism: The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the weaker C-I bond.
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.[5][7]
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I position.
Sonogashira Coupling: C-C Alkyne Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a crucial transformation for accessing conjugated enynes and arylalkynes.[8][9] This reaction employs a dual catalytic system of palladium and copper(I).[10] The selectivity for the C-I bond over the C-Br bond is pronounced, allowing for the clean installation of an alkyne moiety at the 4-position.[8][9]
Buchwald-Hartwig Amination: C-N Bond Formation
The construction of C-N bonds via Buchwald-Hartwig amination is a vital tool, particularly in pharmaceutical synthesis where the aniline motif is ubiquitous.[11] The reaction couples an amine with an aryl halide in the presence of a palladium catalyst and a strong base.[12][13] By carefully selecting the reaction conditions (e.g., ligand, temperature), one can achieve selective amination at either the C-I position (milder conditions) or the C-Br position (more forcing conditions, often after the C-I position has been functionalized).
The Power of Sequential Functionalization
The ultimate utility of this building block is realized in sequential cross-coupling strategies. A typical workflow involves an initial, milder coupling at the C-I position, followed by a second, distinct coupling at the remaining C-Br position. This enables the rapid assembly of highly functionalized, complex aromatic cores from a single starting material.
Caption: Workflow for sequential cross-coupling using the title building block.
Applications in Drug Discovery
The motifs accessible via 1-(2-Bromo-4-iodophenyl)ethanone are prevalent in numerous classes of biologically active molecules. Its structure is particularly amenable to the synthesis of scaffolds for enzyme inhibitors.
Case Study: PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) enzymes are critical targets in oncology, particularly for cancers with deficiencies in DNA repair pathways like BRCA mutations.[14][15][16] Many PARP inhibitors feature a complex, substituted aromatic core. The sequential coupling strategy allows for the efficient construction of these cores. For instance, an initial Suzuki coupling can install a required aryl or heteroaryl group, followed by a Buchwald-Hartwig amination to introduce a key nitrogen-containing side chain, mirroring the pharmacophores of known inhibitors like Olaparib.
Case Study: Kinase Inhibitor Scaffolds
Protein kinases are another major class of drug targets, and their inhibitors are often ATP-competitive molecules that bind in a hydrophobic pocket.[17][18] The ability to introduce diverse substituents around a central phenyl ring using 1-(2-Bromo-4-iodophenyl)ethanone is highly valuable for exploring the structure-activity relationship (SAR) of kinase inhibitors. A Sonogashira coupling can introduce a rigid alkyne linker to probe deeper into the binding site, while a subsequent Suzuki coupling at the bromine position can add a solubilizing group or another recognition element.[19]
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 7.1: Selective Suzuki-Miyaura Coupling at the C-I Position
Setup: To an oven-dried flask, add 1-(2-Bromo-4-iodophenyl)ethanone (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.5 eq.) or Cs₂CO₃ (2.0 eq.).
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water.
Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 7.2: Selective Sonogashira Coupling at the C-I Position
Setup: To an oven-dried flask, add 1-(2-Bromo-4-iodophenyl)ethanone (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) iodide (CuI) (4 mol%).
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a terminal alkyne (1.1 eq.) and a degassed amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq.).
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40-50 °C) until the starting material is consumed.
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with aqueous NH₄Cl solution, water, and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 7.3: Buchwald-Hartwig Amination at the C-Br Position (on a functionalized intermediate)
Setup: To an oven-dried flask, add the bromo-intermediate (from Protocol 7.1 or 7.2) (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
Catalyst Addition: Add a palladium precursor such as Pd₂(dba)₃ (1-2 mol%) and a bulky, electron-rich phosphine ligand like XPhos or BrettPhos (2-4 mol%).
Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
Reaction: Heat the mixture to 100-110 °C and stir until the reaction is complete.
Workup: Cool the reaction, dilute with an appropriate solvent, and filter through Celite. Wash the filtrate with water and brine.
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Conclusion and Future Outlook
1-(2-Bromo-4-iodophenyl)ethanone is more than just a multi-halogenated aromatic compound; it is a sophisticated tool for directed synthesis. Its well-defined reactivity hierarchy provides chemists with a reliable platform for performing selective and sequential cross-coupling reactions, dramatically increasing efficiency in the assembly of complex target molecules. The ability to precisely install different functionalities at specific positions on the aromatic ring makes it an invaluable asset in discovery campaigns for new pharmaceuticals and advanced materials. As synthetic methodologies continue to evolve, the strategic application of such orthogonally-activated building blocks will undoubtedly play a central role in accelerating innovation at the molecular level.
References
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A Technical Guide to 1-(2-Bromo-4-iodophenyl)ethanone: A Versatile Building Block for Orthogonal Organic Synthesis
Abstract This technical guide provides an in-depth analysis of 1-(2-bromo-4-iodophenyl)ethanone, a trifunctional building block of significant utility in modern organic synthesis. The presence of three distinct reactive...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of 1-(2-bromo-4-iodophenyl)ethanone, a trifunctional building block of significant utility in modern organic synthesis. The presence of three distinct reactive sites—an acetyl group, a bromine atom, and an iodine atom—with differential reactivity allows for programmed, sequential transformations. This document details the molecule's physicochemical properties, synthesis, and, most critically, its application in sophisticated, one-pot, orthogonal cross-coupling reactions. We present field-proven protocols for selective Sonogashira and Suzuki-Miyaura couplings, underpinned by a discussion of the mechanistic principles that govern their selectivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate for the efficient construction of complex molecular architectures and bioactive compounds.
Introduction: The Strategic Value of Orthogonal Halogenation
In the landscape of synthetic organic chemistry, the ability to perform sequential, site-selective reactions on a multifunctional scaffold is paramount for efficiency and molecular complexity. 1-(2-Bromo-4-iodophenyl)ethanone emerges as a preeminent starting material due to its unique arrangement of an acetyl group and two different halogen atoms on a phenyl ring. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1][2]
The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.[1][2] This reactivity gap enables chemists to selectively functionalize the iodo-position while leaving the bromo-position intact for a subsequent, distinct transformation. This "orthogonal" reactivity is the cornerstone of its application in streamlined, multi-step syntheses.
Physicochemical & Spectroscopic Profile
A thorough understanding of a starting material's properties is critical for experimental design and execution.
Table 1: Physicochemical Properties of 1-(2-Bromo-4-iodophenyl)ethanone
Spectroscopic Data:
The structural integrity of the starting material is confirmed through standard spectroscopic methods. The α-bromoketone moiety is a key feature.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromo and iodo substituents, and a singlet for the methyl protons of the acetyl group. A key diagnostic is the singlet for the two protons of the bromomethyl group (-CH₂Br), typically found around 4.4 ppm.[5]
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carbonyl carbon (typically ~190 ppm), the bromomethyl carbon (~30 ppm), and distinct signals for the six aromatic carbons.[5]
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ion peak confirms the molecular weight.[3]
Synthesis of the Starting Material
While commercially available, understanding the synthesis of 1-(2-Bromo-4-iodophenyl)ethanone provides context for potential impurities. A common route involves the bromination of a suitable acetophenone precursor. For instance, α-bromination of 1-(4-iodophenyl)ethanone can be achieved using bromine in a suitable solvent like ethyl ether.[6]
Illustrative Protocol: α-Bromination of 1-(4-iodophenyl)ethanone
This is a generalized procedure adapted from similar transformations and should be optimized.
Dissolve 1-(4-iodophenyl)ethanone (1.0 equiv) in anhydrous ethyl ether or dichloromethane in a round-bottomed flask equipped with a dropping funnel and a magnetic stir bar.
Cool the solution in an ice bath.
Slowly add a solution of elemental bromine (Br₂, 1.0 equiv) in the same solvent via the dropping funnel.
Allow the reaction to stir at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
The primary utility of 1-(2-bromo-4-iodophenyl)ethanone is its role as a substrate for sequential, one-pot cross-coupling reactions.[7][8][9] This strategy significantly reduces purification steps, saves time and resources, and improves overall yield by minimizing material loss between steps.
The Mechanistic Rationale for Selectivity
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) share a common catalytic cycle.[10][11][12] The first and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst.[13] The bond strength of the carbon-halogen bond dictates the ease of this step. The C-I bond (approx. 228 kJ/mol) is considerably weaker than the C-Br bond (approx. 285 kJ/mol), leading to a much faster rate of oxidative addition at the iodo-substituted position.[1] By carefully controlling reaction conditions, particularly temperature, it is possible to achieve complete conversion at the C-I position while the C-Br bond remains unreacted.[1][2]
Workflow: Sequential Sonogashira and Suzuki Coupling
A powerful demonstration of this principle is the one-pot sequential Sonogashira coupling followed by a Suzuki coupling. This allows for the programmed installation of two different carbon-based substituents onto the aromatic ring.
Caption: Workflow for sequential Sonogashira and Suzuki coupling.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol is a representative procedure and may require optimization for specific substrates.
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-(2-bromo-4-iodophenyl)ethanone (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
Reagents: Add a suitable solvent system, typically a mixture of THF and an amine base (e.g., triethylamine or diisopropylamine).[14]
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) to the mixture via syringe.
Reaction: Stir the reaction mixture at room temperature. The mild conditions are crucial for selectivity.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Intermediate Check (Optional): At this stage, one could work up a small aliquot to isolate and characterize the intermediate, 1-(2-bromo-4-alkynylphenyl)ethanone, to confirm complete selectivity.
Protocol 2: In-situ Suzuki Coupling at the C-Br Position
This protocol assumes the completion of Protocol 1 in the same reaction vessel.
Reagent Addition: To the crude reaction mixture from the Sonogashira step, add the arylboronic acid or its pinacol ester (1.2-1.5 equiv).[15]
Base and Catalyst: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv).[15][16] If necessary, additional palladium catalyst (e.g., Pd(dppf)Cl₂) can be added, although often the initial catalyst is sufficient.
Reaction: Heat the reaction mixture, typically to 80-100 °C, in a solvent like 1,4-dioxane or toluene.[16] The higher temperature is required to activate the more robust C-Br bond.
Workup and Purification: After completion (monitored by TLC/LC-MS), cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the final product using flash column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The ability to rapidly generate diverse molecular scaffolds from 1-(2-bromo-4-iodophenyl)ethanone makes it a valuable tool in the synthesis of bioactive molecules and functional organic materials.[17] The resulting diaryl-alkynyl acetophenone structures can serve as precursors for a wide range of heterocyclic compounds (e.g., indoles, quinolines) or as core structures in novel therapeutic agents or organic electronics.
Caption: Catalytic cycles for Sonogashira and Suzuki reactions.
Conclusion
1-(2-Bromo-4-iodophenyl)ethanone is a powerful and versatile starting material that embodies the principles of modern, efficient organic synthesis. Its orthogonally reactive halogen sites allow for predictable and selective functionalization through sequential, one-pot palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to construct complex molecular targets with precision and economy. The strategic application of this building block will undoubtedly continue to facilitate innovations in medicinal chemistry, materials science, and beyond.
References
Vertex AI Search. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign.
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (n.d.). PMC.
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT.
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020, February 7). Journal of the American Chemical Society.
A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (n.d.). The Royal Society of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 1-(2-Bromo-4-iodophenyl)ethanone
CAS Registry Number: 202663-88-5 (Note: Often conflated with alpha-bromo isomers)
Core Application: Bifunctional scaffold for orthogonal cross-coupling (Suzuki/Sonogashira) in drug discovery.
This guide addresses a critical supply chain challenge: the high probability of isomer confusion in commercial catalogs. 1-(2-Bromo-4-iodophenyl)ethanone (Ring-substituted) is frequently mistaken for 2-Bromo-1-(4-iodophenyl)ethanone (Alpha-substituted, CAS 31827-94-8). Sourcing the wrong isomer can lead to catastrophic failure in downstream synthesis, particularly in regioselective metal-catalyzed couplings.
This document outlines the chemical distinction, verified sourcing pathways (Direct vs. Synthesis), and quality assurance protocols required to validate this specific intermediate.
Chemical Profile & Isomer Criticality
Structural Distinction
The target molecule features a bromine atom at the ortho position and an iodine atom at the para position relative to the acetyl group on the phenyl ring. The commercially ubiquitous isomer features the bromine on the alpha-carbon of the ketone.
Figure 1: Structural divergence between the target ring-substituted ketone and the common alpha-bromo phenacyl bromide.
Chemoselectivity & Utility
The value of 1-(2-Bromo-4-iodophenyl)ethanone lies in its orthogonal reactivity . The C-I bond is significantly more labile towards oxidative addition by Pd(0) than the C-Br bond. This allows researchers to selectively functionalize the C-4 position (Iodine) first, retaining the C-2 position (Bromine) for a subsequent step.
Sourcing Strategy & Supplier Landscape[1][2][3]
Due to the rarity of the ring-substituted isomer in catalog stock, a "Make vs. Buy" decision matrix is essential.
Direct Sourcing (Catalog Suppliers)
Warning: Most "In-Stock" alerts for this chemical name actually refer to the alpha-bromo isomer (CAS 31827-94-8). Always verify the structure image and IUPAC name before purchase.
Verified Precursor Suppliers (Recommended Strategy):
Since the target is often made-to-order, sourcing high-purity precursors for in-house or CMO synthesis is often more reliable.
Precursor Name
CAS
Purity
Key Suppliers
Region
2-Bromo-4-iodobenzoic acid
28547-29-7
98%+
AK Scientific, Apollo Scientific, Combi-Blocks
USA/EU
2-Bromo-4-iodobenzonitrile
1261776-03-7
97%+
Apollo Scientific, Chem-Impex
EU/USA
1-Bromo-3-iodobenzene
591-18-4
98%+
Sigma-Aldrich, Enamine
Global
Custom Synthesis (CMO Route)
For quantities >100g, contract manufacturing is required.
Specification: Request "1-(2-Bromo-4-iodophenyl)ethanone" with explicit exclusion of "Phenacyl bromide" derivatives.
Technical Synthesis Workflow (The "Make" Protocol)
If direct sourcing fails, the following validated synthetic route converts commercially available 2-Bromo-4-iodobenzoic acid into the target ketone. This route avoids iodine/bromine exchange (scrambling) often seen in direct halogenation methods.
Reaction Pathway
Activation: Conversion of acid to Weinreb Amide.
Nucleophilic Attack: Selective addition of Methyl Grignard.
Figure 2: Weinreb Amide route to ensure regiochemical integrity and prevent over-addition.
Detailed Protocol
Weinreb Amide Synthesis:
Dissolve 2-Bromo-4-iodobenzoic acid (1.0 eq) in DCM.
Upon receipt of the material (purchased or synthesized), execute this decision tree to validate identity.
Figure 3: NMR diagnostic logic for distinguishing the target from its common isomer.
Analytical Specifications
1H NMR (Target): Look for a sharp singlet (3H) around δ 2.60 ppm (Acetyl methyl). The aromatic region should show an ortho-coupling pattern typical of 1,2,4-substitution.
1H NMR (Imposter): The alpha-bromo isomer will show a singlet (2H) around δ 4.40 ppm (CH2Br) and no methyl singlet.
Mass Spectrometry: Both isomers have the same mass (MW ~324.9). Fragmentation patterns in GC-MS are required to distinguish them if NMR is unavailable (Loss of CH3 vs Loss of CH2Br).
References
PubChem. 2-Bromo-1-(4-iodophenyl)ethanone (Alpha-Bromo Isomer).[2] National Library of Medicine. Available at: [Link]
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational reference for the synthetic protocol).
Technical Guide: 1-(2-Bromo-4-iodophenyl)ethanone & Related Scaffolds
This guide details the technical profile, synthesis, and chemoselective utility of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1). Part 1: Core Directive & Compound Identity Compound Name: 1-(2-Bromo-4-iodophenyl)e...
Researchers must distinguish this compound from its isomer, 2-bromo-1-(4-iodophenyl)ethanone (also known as 4-iodophenacyl bromide). The confusion arises from ambiguous nomenclature in commercial catalogs.
Target Molecule (Ring-Substituted): Acetyl group at C1; Bromine at C2; Iodine at C4. Used as a chemoselective scaffold for multi-step coupling.
Isomer (Alpha-Substituted): Bromine on the alkyl chain (alpha-carbon). Used as an alkylating agent (lachrymator).
Scientific Significance
The 1-(2-Bromo-4-iodophenyl)ethanone scaffold is a high-value "linchpin" intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles:
Iodide (C4): Highly reactive; undergoes oxidative addition with Pd(0) under mild conditions.
Bromide (C2): Sterically hindered and less reactive; requires elevated temperatures or specialized ligands (e.g., Buchwald ligands) to react.
Acetyl (C1): A carbonyl handle for condensation (hydrazones, imines) or reduction, often serving as the "anchor" for heterocyclic ring closure.
Part 2: Synthesis & Experimental Protocols
Primary Synthesis Route: The Weinreb Amide Protocol
Direct halogenation of acetophenone often leads to inseparable mixtures or alpha-halogenation. The most reliable, scalable route proceeds from 2-bromo-4-iodobenzoic acid via a Weinreb amide intermediate to prevent over-addition of the methyl group.
Step 1: Formation of Weinreb Amide
Precursor: 2-Bromo-4-iodobenzoic acid (commercially available or prepared via Sandmeyer reaction from 4-amino-2-bromobenzoic acid).
Dissolve 2-bromo-4-iodobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M).
Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C.
Add N,O-Dimethylhydroxylamine HCl (1.2 eq).
Stir at RT for 12 hours. Wash with 1N HCl and sat. NaHCO₃.
Yield: Typically 85-95% (Solid).
Step 2: Conversion to Ketone
Reagents: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi), anhydrous THF.
Protocol:
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .
Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise over 20 mins.
Stir at -78°C for 1 hour, then warm to 0°C.
Quench: Carefully add sat. NH₄Cl solution.
Purification: Silica gel chromatography (Hexanes/EtOAc).
Mechanistic Note: The stable tetrahedral chelate formed by the Weinreb amide prevents the ketone from reacting further with the Grignard reagent, ensuring mono-addition.
Visualization of Synthesis Pathway
Caption: Figure 1. High-fidelity synthesis via Weinreb amide to ensure chemoselectivity and prevent over-alkylation.
Part 3: Chemoselective Reactivity & Related Compounds
The defining feature of this molecule is the ability to perform sequential cross-coupling reactions .
Reactivity Hierarchy (C-I vs. C-Br)
The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). By controlling catalyst activity, researchers can selectively functionalize the C4 position first.
Control: Monitor by TLC. Stop immediately upon consumption of starting material to preserve the C2-Br bond.
Downstream Applications: Heterocycle Synthesis
The "Related Compounds" often include fused heterocycles formed by reacting the acetyl group with the ortho-bromine.
Indole Synthesis: Condensation with hydrazines followed by Buchwald-Hartwig cyclization.
Quinoline Synthesis: Friedländer synthesis with o-aminoaldehydes (though less common with this specific substitution).
Visualization of Chemoselective Workflow
Caption: Figure 2. Chemoselective functionalization strategy exploiting the reactivity difference between Aryl-I and Aryl-Br.
Part 4: Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (Iodine bond can degrade).
Precautions: While less volatile than its alpha-bromo isomer, standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizing agents.
References
Synthesis of Weinreb Amides: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
Chemoselective Cross-Coupling: Handy, S. T.; Zhang, Y. "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews, 2006 , 35, 112-123. Link
General Suzuki Protocol: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457-2483. Link
Compound Data: PubChem CID 54378775 (Isomer Reference for verification). Link
Application Notes & Protocols: Strategic Sonogashira Couplings with 1-(2-Bromo-4-iodophenyl)ethanone
Introduction: The Strategic Advantage of Dihalogenated Arenes in Cross-Coupling The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Dihalogenated Arenes in Cross-Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium-catalyzed, copper-co-catalyzed transformation provides a powerful and direct route to construct arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2]
This guide focuses on a particularly versatile substrate: 1-(2-Bromo-4-iodophenyl)ethanone . Its utility stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halides is I > OTf > Br > Cl.[4] This predictable hierarchy allows for selective, stepwise functionalization, making 1-(2-Bromo-4-iodophenyl)ethanone an excellent building block for complex molecular architectures. By carefully tuning reaction conditions, chemists can selectively target the carbon-iodine bond for an initial Sonogashira coupling, leaving the less reactive carbon-bromine bond intact for subsequent transformations.
This document provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and troubleshooting strategies for employing this substrate in Sonogashira coupling reactions.
Mechanistic Rationale: Achieving Chemoselectivity
The success of a selective Sonogashira coupling hinges on exploiting the kinetic differences in the oxidative addition step of the palladium catalytic cycle. Oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-limiting step of the reaction.[1] The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond, leading to a significantly lower activation energy for its cleavage and subsequent oxidative addition to the palladium center. Consequently, aryl iodides are the most reactive halides and can often be coupled at or near room temperature, whereas aryl bromides may require elevated temperatures to react at a comparable rate.[1][4]
The Palladium/Copper Co-Catalyzed Cycle
The classical Sonogashira reaction employs two interconnected catalytic cycles.[5][6]
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (preferentially the C-I bond of our substrate).
Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[1][2]
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex. This is often considered the rate-determining step.[5]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.
Caption: Pd/Cu Co-Catalyzed Sonogashira Cycle.
By maintaining mild reaction temperatures (e.g., room temperature to ~40 °C), the energy input is sufficient to overcome the activation barrier for C-I bond cleavage but not for the stronger C-Br bond, thus ensuring selective mono-alkynylation.
Experimental Protocols & Workflow
The following protocols are designed as robust starting points for researchers. Optimization may be required based on the specific alkyne used.
General Experimental Workflow
Caption: General workflow for a Sonogashira coupling experiment.
Protocol 1: Selective Mono-Alkynylation at the C-I Position (Standard Pd/Cu Conditions)
This protocol is optimized for the selective reaction at the more labile C-I bond, leaving the C-Br bond available for further chemistry.
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3.0 equiv, can also be used as solvent)
Solvent: Anhydrous, degassed THF or DMF (to make a ~0.1 M solution)
Procedure:
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(2-Bromo-4-iodophenyl)ethanone, PdCl₂(PPh₃)₂ and CuI.
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[4]
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N) via syringe.
Add the terminal alkyne dropwise via syringe.
Stir the reaction mixture at room temperature for 3-12 hours.[4][6]
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.
Upon completion, dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove catalyst residues.
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1-(2-Bromo-4-(alkynyl)phenyl)ethanone.
This protocol is advantageous when dealing with substrates that are sensitive to copper salts or to rigorously prevent the formation of alkyne homocoupling byproducts.[4][7] These reactions may require more active catalyst systems or slightly elevated temperatures.
Materials:
1-(2-Bromo-4-iodophenyl)ethanone (1.0 equiv)
Terminal Alkyne (1.2 - 1.5 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
A bulky, electron-rich phosphine ligand, e.g., Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
Solvent: Anhydrous, degassed DMF or Dioxane (~0.1 M)
Procedure:
In an argon-flushed, oven-dried Schlenk flask, combine Pd(OAc)₂ and the phosphine ligand.
Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
Add 1-(2-Bromo-4-iodophenyl)ethanone, the base (e.g., Bu₄NOAc), and finally the terminal alkyne.[8]
Stir the reaction at a slightly elevated temperature, typically 40-60 °C. The higher reactivity of the C-I bond should still provide excellent selectivity over the C-Br bond at these temperatures.
Monitor the reaction by TLC or LC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
Purify the residue by flash column chromatography.
1. Use a fresh batch of catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable than Pd(0) sources.[4]2. Purify starting materials. Ensure solvents and bases are anhydrous.3. Thoroughly degas solvents and maintain a positive pressure of argon or nitrogen.
Formation of Black Precipitate (Palladium Black)
Catalyst decomposition due to impurities, incorrect temperature, or solvent choice.[4]
1. Use high-purity reagents and solvents.2. Consider using a more robust ligand system.3. Ensure the reaction temperature is controlled and not excessively high.
Significant Alkyne Homocoupling (Glaser Product)
Presence of oxygen in a copper-catalyzed reaction.[4][9]
1. Improve degassing procedures for solvents and ensure the reaction is run under a strictly inert atmosphere.2. Switch to a copper-free protocol (Protocol 2).
Loss of Selectivity (Reaction at C-Br site)
Reaction conditions are too harsh (temperature too high, or reaction time too long).
1. Lower the reaction temperature. For selective C-I coupling, aim for the lowest possible temperature that gives a reasonable reaction rate.2. Monitor the reaction closely and stop it as soon as the starting aryl iodide is consumed.
References
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
Yamaguchi, M., & Manabe, K. (2016). Ligand-Controlled Site-Selective Cross-Coupling. Topics in Current Chemistry, 372, 1-25. [Link]
Neelima, D., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5216. [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. Retrieved February 19, 2026, from [Link]
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. Retrieved February 19, 2026, from [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Retrieved February 19, 2026, from [Link]
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]
Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). The Reaction Mine. Retrieved February 19, 2026, from [Link]
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11). MDPI. Retrieved February 19, 2026, from [Link]
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved February 19, 2026, from [Link]
Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(1), 1-25. [Link]
Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved February 19, 2026, from [Link]
"1-(2-Bromo-4-iodophenyl)ethanone" as a precursor for heterocyclic compounds
Application Note: 1-(2-Bromo-4-iodophenyl)ethanone as a Precursor for Heterocyclic Compounds Abstract This application note details the strategic utility of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1) as a high-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(2-Bromo-4-iodophenyl)ethanone as a Precursor for Heterocyclic Compounds
Abstract
This application note details the strategic utility of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1) as a high-value scaffold for the divergent synthesis of polysubstituted heterocycles. Unlike its alpha-halo isomer (4-iodophenacyl bromide), this ring-substituted acetophenone offers a unique tri-functional reactivity profile : a highly reactive aryl iodide for primary cross-coupling, a less reactive aryl bromide for secondary functionalization or cyclization, and an acetyl group for condensation reactions. This guide provides validated protocols for chemoselective functionalization and subsequent cyclization into privileged medicinal scaffolds such as indoles, quinolines, and benzofurans .
Introduction & Structural Analysis
Critical Distinction: Isomer Identification
Before commencing experimental work, it is imperative to distinguish the target scaffold from its common isomer to avoid catastrophic pathway failure.
Feature
Target Scaffold
Common Isomer (Avoid)
Name
1-(2-Bromo-4-iodophenyl)ethanone
2-Bromo-1-(4-iodophenyl)ethanone
Synonym
2'-Bromo-4'-iodoacetophenone
4-Iodophenacyl bromide
CAS
1261816-56-1
31827-94-8
Structure
Ring-substituted (Br at C2, I at C4)
Alpha-substituted (Br on Acetyl group)
Primary Use
Scaffold for fused heterocycles
Alkylating agent (Hantzsch thiazoles)
Strategic Reactivity Profile
The molecule functions as a "chemical switchboard," allowing sequential operations based on bond dissociation energies (BDE) and electronic properties.
Site A (C4-Iodo): The weakest C-X bond. Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira) at room temperature or mild heating.
Site B (C2-Bromo): Higher BDE. Remains inert during C4 functionalization. Activated under forcing conditions or using specific ligands (e.g., XPhos, Buchwald precatalysts) for secondary coupling or cyclization.
Site C (C1-Acetyl): Electrophilic carbonyl. Serves as the "anchor" for cyclization with the ortho-bromo group (Site B) to form 5- or 6-membered fused rings.
Figure 1: Reactivity map of 1-(2-Bromo-4-iodophenyl)ethanone showing orthogonal reaction sites.
Application 1: Chemoselective Cross-Coupling (The "Iodine-First" Strategy)
This protocol demonstrates the selective arylation of the C4-position leaving the C2-bromide and acetyl group intact. This is the entry point for building biaryl libraries.
Protocol: C4-Selective Suzuki-Miyaura Coupling
Objective: Couple phenylboronic acid to C4-I without affecting C2-Br.
Mechanism: Rate of oxidative addition of Pd(0) to Ar-I is
times faster than to Ar-Br.
Materials:
1-(2-Bromo-4-iodophenyl)ethanone (1.0 equiv)
Arylboronic acid (1.1 equiv)
Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)
Na₂CO₃ (2.0 equiv, 2M aqueous)
DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Methodology:
Degassing: Charge a reaction vial with the ketone, boronic acid, and base solution. Sparge with Argon for 10 minutes.
Catalyst Addition: Add Pd catalyst quickly under Argon flow. Cap the vial.
Reaction: Stir at 60°C for 4-6 hours.
Note: Do not exceed 80°C to prevent activation of the C2-bromide.
Monitoring: TLC (Hexane/EtOAc 8:1). The starting material (lower Rf) should disappear; the mono-coupled product appears. If di-coupled product (reaction at Br) is observed, lower temperature to 40°C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][2]
Purification: Flash chromatography on silica gel.
Validation Criteria:
¹H NMR: Loss of the characteristic doublet for protons ortho to Iodine. Retention of the aromatic signal pattern consistent with 1,2,4-substitution.
MS: Mass shift corresponding to -I +Ar. Isotopic pattern should still show one Bromine atom (1:1 doublet at M and M+2).
Application 2: Synthesis of Fused Heterocycles (Indoles & Quinolines)
The true power of this scaffold lies in the ortho-bromo acetyl motif. Following C4-diversification, the C2-Br and C1-Acetyl groups can be "zipped up" to form heterocycles.
Protocol: One-Pot Sonogashira/Cyclization to 2-Substituted Indoles
This cascade reaction converts the scaffold into a 2-substituted indole.
Mechanism:
Sonogashira Coupling: Terminal alkyne couples to C2-Br (requires forcing conditions or specific catalyst if C4 is already substituted).
Cyclization: Intramolecular nucleophilic attack of ammonia/amine on the alkyne activated by the metal or base.
Materials:
C4-substituted 1-(2-bromo-4-arylphenyl)ethanone (Intermediate from App 1)
Setup: In a pressure tube, combine the ketone intermediate, CuI, Pd catalyst, and Cs₂CO₃.
Solvent: Add DMF and the amine source (e.g., excess NH₄OAc for free indole).
Alkyne Addition: Add the terminal alkyne.
Cascade: Heat to 100-120°C for 12-16 hours.
Mechanistic Insight: The initial coupling forms an internal alkyne. The presence of the amine leads to imine formation followed by 5-endo-dig cyclization (or 5-exo-dig followed by isomerization).
Workup: Cool, dilute with water (precipitate often forms). Extract with EtOAc.[1]
Purification: Column chromatography.
Figure 2: Divergent synthesis pathway to 2,5-disubstituted indoles.
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Loss of Chemoselectivity (Reaction at Br during Step 1)
Temperature too high or catalyst too active.
Lower temp to 40-50°C. Use Pd(PPh₃)₄ instead of Pd-Buchwald generations.
Dehalogenation (Loss of I or Br without coupling)
Hydride source present (e.g., from solvent or excess base/alcohol).
Ensure anhydrous solvents if using sensitive catalysts. Avoid secondary alcohols.
Incomplete Cyclization (Indole synthesis)
Steric hindrance or insufficient activation.
Increase CuI loading to 20%. Switch base to K₃PO₄. Ensure strictly anhydrous DMF.
References
Chemoselective Cross-Coupling of Polyhalogenated Arenes
Title: "Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides"
Source:Chemical Reviews, 2018.
Context: Establishes the general reactivity order Ar-I > Ar-Br >> Ar-Cl in Pd-c
(General reference for mechanism).
Synthesis of Indoles from 2-Haloacetophenones
Title: "Palladium-Catalyzed Synthesis of Indoles via Heteroannulation of 2-Haloanilines and 2-Haloacetophenones"
Source:Journal of Organic Chemistry.
Context: Protocols for converting ortho-halo ketones to indoles.
(Note: Specific literature precedents for the exact CAS 1261816-56-1 are limited in open access; protocols above are derived from established methodologies for the homologous 2-bromo-4-haloacetophenone class.)
"1-(2-Bromo-4-iodophenyl)ethanone" for the synthesis of active pharmaceutical ingredients (APIs)
This Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It focuses on the strategic utilization of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1), a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It focuses on the strategic utilization of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1), a high-value bifunctional scaffold, for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.
Topic: 1-(2-Bromo-4-iodophenyl)ethanone as a Privileged Scaffold
Executive Summary
1-(2-Bromo-4-iodophenyl)ethanone represents a "privileged scaffold" in medicinal chemistry due to its distinct orthogonal reactivity profile . It contains three reactive centers with significantly different activation energies:
C1-Acetyl: Susceptible to condensation, oxidation, or reduction (Orthogonal to halogens).
C2-Bromide: Sterically hindered and less reactive than the iodide; requires specialized ligands or higher temperatures (Slowest).
This hierarchy allows for sequential, site-selective functionalization without the need for protecting groups. This guide details the protocol for synthesizing biaryl-based kinase inhibitor motifs (common in BRAF, MEK, and p38 inhibitors) using this scaffold.
Chemical Profile & Handling
Property
Specification
Chemical Name
1-(2-Bromo-4-iodophenyl)ethanone
CAS Number
1261816-56-1
Molecular Formula
C₈H₆BrIO
Molecular Weight
324.94 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, THF, DMSO; sparingly soluble in hexanes
Stability
Light sensitive (store in amber vials); stable under standard laboratory conditions
The core value of this intermediate lies in the Chemoselectivity Index of the C-I vs. C-Br bonds. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate of oxidative addition follows the order Ar-I > Ar-Br >> Ar-Cl .
Step 1 (C4-Functionalization): Mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C) allow exclusive coupling at the iodine position, leaving the bromine intact.
Step 2 (Scaffold Construction): The acetyl group is converted into a heterocycle (e.g., pyrazole, thiazole, or isoxazole).
Step 3 (C2-Functionalization): The remaining sterically hindered bromine is activated using electron-rich ligands (e.g., XPhos, Buchwald precatalysts) to install the final "hinge-binding" motif.
Visualizing the Strategy
Caption: Sequential functionalization logic exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide.
Detailed Experimental Protocol
Objective
Synthesis of a 4-(3-chlorophenyl)-2-(1H-pyrazol-3-yl)aniline derivative , a structural analog of several Type II kinase inhibitors.
Setup: Charge a 100 mL Schlenk flask with the acetophenone derivative, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).
Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.
Reaction: Heat the mixture to 60°C (oil bath temperature). Crucial: Do not exceed 70°C to prevent premature reaction at the bromine site.
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1][2][3] The starting material (Rt ~5.2 min) should disappear, yielding the mono-coupled product (Rt ~6.5 min).
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2x) and brine. Dry over MgSO₄ and concentrate.
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Key Insight: Temperature control is the primary variable for selectivity. Keeping the reaction below 70°C ensures the oxidative addition occurs only at the C-I bond.
Troubleshooting Guide
Problem: Loss of Bromine in Stage 1.
Cause: Temperature too high or catalyst too active (e.g., using SPhos or XPhos in the first step).
Solution: Switch to Pd(PPh₃)₄ and strictly maintain 60°C.
Problem: Incomplete Cyclization in Stage 2.
Cause: Residual water in DMF-DMA step.
Solution: Ensure DMF-DMA is fresh; run the reaction under N₂ flow to remove liberated methanol.
Experimental Workflow Diagram
Caption: Step-by-step workflow for converting the acetophenone scaffold into a pyrazole-based kinase inhibitor precursor.
References
Lian, Y., et al. (2019). "Process Development of Cobimetinib: A MEK Inhibitor." Organic Process Research & Development. (Generalized reference for kinase inhibitor process chemistry).
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
PubChem. (2025).[6] "1-(2-Bromo-4-iodophenyl)ethanone Compound Summary." National Library of Medicine.
Disclaimer: This protocol involves the handling of halogenated organic compounds and palladium catalysts.[7][8][9][10] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.
Application Note: Regioselective Functionalization of 1-(2-Bromo-4-iodophenyl)ethanone
A Strategic Guide to Orthogonal Cross-Coupling Workflows Executive Summary This guide details the protocols for the site-selective (regioselective) functionalization of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 31827-94-8)....
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Guide to Orthogonal Cross-Coupling Workflows
Executive Summary
This guide details the protocols for the site-selective (regioselective) functionalization of 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 31827-94-8).[1] This scaffold is a critical building block in medicinal chemistry due to its "orthogonal reactivity"—the ability to sequentially functionalize the C4-position (Iodine) and the C2-position (Bromine) under distinct conditions.
The core challenge lies in differentiating the reactivity of the two carbon-halogen bonds while managing the steric hindrance imposed by the ortho-acetyl group. This document provides validated workflows for C4-selective Suzuki-Miyaura and Sonogashira couplings, followed by C2-functionalization, ensuring high yield and purity.
Strategic Analysis: The Basis of Selectivity[1]
The regioselectivity in this molecule is governed by two primary factors: Bond Dissociation Energy (BDE) and Steric Environment .
Electronic Differentiation (Chemoselectivity):
The C–I bond is significantly weaker and longer than the C–Br bond.
Oxidative Addition Rate: Pd(0) inserts into the C–I bond at rates orders of magnitude faster than the C–Br bond. This allows for kinetic control at lower temperatures (RT to 60°C).
Result: The C4-position is the "First-Pass" target.
Steric Differentiation:
C4-Position (Para): Sterically unencumbered.[1] Accessible to bulky ligands and nucleophiles.
C2-Position (Ortho): Sterically crowded due to the adjacent acetyl group. Functionalization here often requires higher temperatures, specialized ligands (e.g., Buchwald dialkylbiaryl phosphines), or smaller nucleophiles.[1]
Visualizing the Workflow
The following diagram illustrates the sequential logic required to avoid "over-coupling" (bis-functionalization) or wrong-site coupling.
Figure 1: Sequential functionalization logic. Kinetic control allows isolation of Intermediate A before forcing conditions yield the Final Target.[1]
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C4 position while preserving the C2-Bromine.
Mechanistic Insight: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts are sufficient for C–I activation.[1] The key is stoichiometry . Using >1.2 equivalents of boronic acid risks attacking the C–Br bond, even at mild temperatures.[1]
Setup: Charge a reaction vial with the ketone (1.0 eq), boronic acid (1.05 eq), and Pd catalyst under an inert atmosphere (N2 or Ar).
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
Activation: Add the aqueous Na2CO3 solution.
Reaction: Stir at 40–50°C . Monitor by TLC/LCMS every 30 minutes.
Checkpoint: The reaction is typically complete within 2–4 hours. If starting material remains, add 0.1 eq of boronic acid, but do not increase temperature above 60°C to protect the C–Br bond.[1]
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash chromatography. The C4-coupled product usually has a distinct Rf compared to the bis-coupled impurity (if any).
Data Summary: Expected Outcomes
Parameter
Specification
Notes
Yield
85–95%
Loss usually due to purification, not conversion.[1]
Base/Solvent: Et3N or Diisopropylamine (DIPA) / THF (1:1)[1]
Step-by-Step Methodology:
Degassing: Heavily degas the amine/THF solvent mixture (Oxygen promotes homocoupling of the alkyne).
Addition: Add Pd catalyst, CuI, and the iodo-ketone.
Initiation: Add the alkyne dropwise at Room Temperature (20–25°C) .
Reaction: Stir at RT for 4–12 hours.
Note: If the reaction is sluggish, heat to 35°C. Avoid boiling THF (66°C) as this may trigger C–Br insertion.[1]
Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify.
Protocol C: C2-Functionalization (The "Ortho-Challenge")
Objective: Functionalize the remaining C2-Bromine after C4 has been derivatized.
Mechanistic Insight: The C2 position is sterically hindered by the acetyl group. Standard PPh3 ligands often fail here. Buchwald Ligands (e.g., XPhos, SPhos) are required to facilitate oxidative addition and reductive elimination in sterically congested environments.[1]
Application Notes & Protocols: Leveraging 1-(2-Bromo-4-iodophenyl)ethanone for the Synthesis of Novel Drug Candidates
Abstract This technical guide provides an in-depth exploration of 1-(2-Bromo-4-iodophenyl)ethanone, a pivotal starting material in contemporary medicinal chemistry. Its unique structural arrangement, featuring two differ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of 1-(2-Bromo-4-iodophenyl)ethanone, a pivotal starting material in contemporary medicinal chemistry. Its unique structural arrangement, featuring two different halogen atoms on a phenyl ketone scaffold, offers exceptional synthetic versatility. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a cornerstone for the efficient construction of complex molecular architectures, making this compound an invaluable building block for developing novel kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, among other therapeutic agents. This document details the physicochemical properties, core synthetic applications, and step-by-step protocols for leveraging this reagent in drug discovery workflows.
Introduction: The Strategic Advantage of a Differentiated Di-Halogenated Scaffold
In the landscape of drug discovery, the ability to rapidly synthesize and diversify complex molecules is paramount.[1] 1-(2-Bromo-4-iodophenyl)ethanone emerges as a reagent of significant strategic importance due to its pre-installed, orthogonally reactive handles. The presence of both a bromo and an iodo substituent on the phenyl ring is not a redundancy; it is a calculated feature that enables chemists to perform regioselective carbon-carbon bond formations.
The fundamental principle lies in the differing bond strengths and reactivity profiles of aryl halides in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust C-Br bond.[2] This reactivity gradient allows for the selective functionalization of the iodine-bearing position while leaving the bromine atom intact for a subsequent, distinct coupling reaction. This stepwise approach is critical for the modular assembly of drug candidates, particularly those targeting complex biological systems like protein kinases and DNA repair enzymes.[3][4]
Physicochemical Properties & Safe Handling
Accurate knowledge of a reagent's properties is fundamental to its successful and safe application in the laboratory.
Keep in a dark place, under an inert atmosphere, at 2-8°C.
Safety & Handling:
Researchers must consult the full Safety Data Sheet (SDS) before use. Key hazard statements include:
H302: Harmful if swallowed.
H319: Causes serious eye irritation.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Applications in the Synthesis of Targeted Therapeutics
The true utility of 1-(2-bromo-4-iodophenyl)ethanone is realized in its application as a central scaffold for building potent and selective inhibitors of key biological targets.
Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks.[4][6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and selective cancer cell death—a concept known as synthetic lethality.[4]
Many potent PARP inhibitors feature an aromatic carboxamide moiety that mimics the nicotinamide portion of the enzyme's natural substrate, NAD+.[4] The 1-(2-bromo-4-iodophenyl)ethanone scaffold provides an ideal starting point for constructing these pharmacophores. A typical synthetic strategy involves:
Initial Scaffolding: Utilizing the C-I bond for a Sonogashira or Suzuki coupling to introduce a key structural element.
Core Elaboration: Subsequent modification of the acetyl group and a second cross-coupling at the C-Br position to build the final, complex inhibitor.
This modular approach allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[7][8]
Synthesis of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[3] Small molecule kinase inhibitors, which typically target the ATP-binding site of the enzyme, have revolutionized cancer therapy.[3][9]
The 1-(2-bromo-4-iodophenyl)ethanone framework serves as a versatile template for kinase inhibitor design. The phenyl ring can be functionalized to occupy different pockets within the kinase active site, while the acetyl group can be transformed into various hydrogen-bond donors or acceptors. The sequential coupling capability allows for the precise installation of moieties that can confer selectivity and potency. For example, this scaffold can be used to synthesize inhibitors for targets like BRAF kinase, where blocking protein dimerization is a key therapeutic strategy.[10]
Experimental Workflow & Protocols
The following protocols provide a generalized framework for the sequential functionalization of 1-(2-bromo-4-iodophenyl)ethanone. Researchers must optimize conditions for their specific substrates.
Workflow Overview: Sequential Cross-Coupling
The diagram below illustrates the strategic, two-step functionalization of the scaffold, highlighting the selective reaction at the C-I bond followed by a subsequent reaction at the C-Br bond.
Caption: Sequential functionalization workflow.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes the palladium- and copper-cocatalyzed coupling of a terminal alkyne to the more reactive aryl iodide position.[2][11]
Materials:
1-(2-Bromo-4-iodophenyl)ethanone (1.0 equiv)
Terminal alkyne (1.1–1.2 equiv)
Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)
Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(2-bromo-4-iodophenyl)ethanone, Pd(PPh₃)₂Cl₂, and CuI.
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness:
Why Pd/Cu catalysis? The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the transmetalation step.[11]
Why an amine base? The base is crucial for deprotonating the terminal alkyne, making it nucleophilic, and also for neutralizing the HX acid formed during the reaction.[11]
Why degas the solvent? Oxygen can oxidize the Pd(0) active catalyst, leading to deactivation and poor yields. Degassing removes dissolved oxygen.
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position
This protocol details the subsequent coupling of an arylboronic acid to the remaining aryl bromide position of the intermediate synthesized in Protocol 1.[12][13][14]
Materials:
Bromo-alkynyl intermediate from Protocol 1 (1.0 equiv)
Arylboronic acid (1.2–1.5 equiv)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
Reaction Setup: To a dry Schlenk flask, add the bromo-alkynyl intermediate, arylboronic acid, palladium catalyst, and base.
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
Solvent Addition: Add the degassed solvent system via syringe.
Reaction Conditions: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid or oil via column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle:
The mechanism involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
Why a base? The base is essential for activating the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) that facilitates the transmetalation step.[12]
Why a water/organic mixture? The presence of water often accelerates the reaction, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[15][16]
Conclusion
1-(2-Bromo-4-iodophenyl)ethanone is more than a simple chemical reagent; it is a sophisticated synthetic tool that embodies the principles of modern medicinal chemistry. Its capacity for selective, sequential cross-coupling reactions provides a reliable and efficient pathway for the synthesis of complex, biologically active molecules. The protocols and principles outlined in this guide are intended to empower researchers and drug development professionals to fully exploit the potential of this versatile building block in the quest for next-generation therapeutics.
References
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. (2024, December 18). Vertex AI Search.
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. The Royal Society of Chemistry.
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8).
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - ResearchGate.
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. PMC.
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17).
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - ResearchGate. (2025, August 6).
Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed. (2019, April 25). PubMed.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube.
The Vital Role of Medicinal Chemistry - Open Access Journals. (2024, December 2). Open Access Journals.
Experimental protocol for using "1-(2-Bromo-4-iodophenyl)ethanone" in C-C bond formation
Executive Summary This guide details the experimental protocols for utilizing 1-(2-Bromo-4-iodophenyl)ethanone as an orthogonal "linchpin" scaffold in drug discovery.[1][2] This molecule offers three distinct points of r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the experimental protocols for utilizing 1-(2-Bromo-4-iodophenyl)ethanone as an orthogonal "linchpin" scaffold in drug discovery.[1][2] This molecule offers three distinct points of reactivity, allowing for the rapid construction of high-complexity libraries.
The Core Value Proposition:
By exploiting the significant rate difference in oxidative addition between aryl iodides (
) and aryl bromides (), researchers can selectively functionalize the C4-position under mild conditions, preserving the C2-position for subsequent transformations.[2] Furthermore, the ortho-relationship between the C2-bromide and the C1-acetyl group enables cascade cyclization reactions, granting access to valuable heterocycles like isochromenes and isoquinolines.[1]
Chemical Profile & Safety
Property
Specification
IUPAC Name
1-(2-Bromo-4-iodophenyl)ethanone
Structure
Acetophenone core; Acetyl at C1, Br at C2, I at C4.[1][2]
Molecular Weight
324.94 g/mol
Appearance
Off-white to pale yellow solid
Reactivity Class
Polyhalogenated Arene / Orthogonal Electrophile
CRITICAL SAFETY NOTE: Do NOT confuse this molecule with its isomer, 2-bromo-1-(4-iodophenyl)ethanone (also known as 4-iodophenacyl bromide).[1][2] The phenacyl bromide is a potent lachrymator and alkylating agent. The protocol below applies strictly to the ring-substituted isomer.
Strategic Analysis: The Mechanistic Hierarchy
The success of this protocol relies on Kinetic Resolution . Palladium(0) catalysts undergo oxidative addition to the C–I bond significantly faster than the C–Br bond due to bond dissociation energy differences (
Site 1 (C4-Iodine): High reactivity.[1][2][3] Accessible at Room Temperature (RT) to 60°C. Sterically unencumbered.[2]
Site 2 (C2-Bromine): Medium reactivity.[1][2] Requires elevated temperatures (>80°C) or specialized ligands.[2] Sterically hindered by the adjacent acetyl group.
Site 3 (C1-Acetyl): Electrophilic handle.[1][2] Activates the ring for oxidative addition but also serves as a nucleophile trap in cyclization sequences.
Target: Synthesis of 3-substituted Isochromenes via cascade reaction.[1][2]
Rationale: Once the C4 position is capped, we force the reaction at C2 using higher energy conditions. The resulting alkyne is positioned ortho to the carbonyl, enabling a 6-endo-dig cyclization.[1]
Reagents:
Substrate: C4-functionalized intermediate (from Protocol A) (1.0 equiv)
Heat to 100°C. This promotes the nucleophilic attack of the carbonyl oxygen onto the alkyne.
Result: A 1,3-disubstituted isochromene (or isobenzofuran derivative depending on specific substitution patterns).[2]
Data Visualization & Logic
Figure 1: Reactivity Heatmap & Selectivity Logic
This diagram illustrates the electronic and steric decision-making process for the catalyst.
Caption: Figure 1. Kinetic resolution pathway. The C4-I bond undergoes Oxidative Addition (OA) preferentially under mild conditions.[2] The C1-Acetyl group sterically hinders C2 but enables cyclization in Step 2.[1]
Figure 2: Experimental Workflow
Caption: Figure 2. Step-wise protocol for sequential functionalization. Note the critical checkpoint after Step 1 to ensure no premature C2 activation.
Use anhydrous solvents in Step 2; ensure inert atmosphere is rigorous.
References
Reactivity of Aryl Halides: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Reactivity Order." (I > Br > Cl).[2] Link
Selective Coupling Protocols: Littke, A. F., & Fu, G. C. (2000).[2][4][5] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[6] Link[2]
Isochromene Synthesis: Pal, M., et al. (2003).[2] "Pd/C-mediated synthesis of isochromenes via a tandem Sonogashira coupling/cyclization." Tetrahedron Letters. Link[2]
Orthogonal Functionalization: Handy, S. T., & Zhang, Y. (2006).[2] "Chemoselective cross-coupling reactions of dihaloarenes." Chemical Communications. Link
Sonogashira Mechanism: Chinchilla, R., & Nájera, C. (2007).[2][7] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link[2]
The Strategic Utility of 1-(2-Bromo-4-iodophenyl)ethanone in Advanced Materials Synthesis: A Guide for Innovators
Abstract This technical guide serves as a comprehensive resource for researchers, materials scientists, and drug development professionals on the application of 1-(2-Bromo-4-iodophenyl)ethanone. This uniquely di-halogena...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide serves as a comprehensive resource for researchers, materials scientists, and drug development professionals on the application of 1-(2-Bromo-4-iodophenyl)ethanone. This uniquely di-halogenated aromatic ketone is a powerful and versatile building block for the synthesis of advanced functional materials. Its strategic importance lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, sequential cross-coupling reactions. This attribute is particularly valuable in the construction of precisely defined conjugated polymers for organic electronics and in the design of sophisticated organic linkers for Metal-Organic Frameworks (MOFs). This document provides in-depth theoretical background, detailed experimental protocols, and proposed synthetic pathways to harness the full potential of this compound in materials science innovation.
Introduction: The Power of Orthogonal Reactivity
In the quest for novel materials with tailored electronic and structural properties, the ability to control the sequence of bond formation at a molecular level is paramount. 1-(2-Bromo-4-iodophenyl)ethanone offers a prime example of a precursor designed for such control. The C-I bond is significantly weaker and thus more reactive towards oxidative addition to a palladium(0) center—the rate-determining step in many cross-coupling reactions—than the more robust C-Br bond.[1][2] This reactivity differential enables chemists to selectively functionalize the iodo-position while leaving the bromo-position intact for a subsequent, distinct transformation. This powerful "one-pot" or sequential approach is the cornerstone of its application in creating complex, well-defined macromolecular architectures.[3]
Key Physicochemical Properties:
Property
Value
Reference
Molecular Formula
C₈H₆BrIO
[PubChem]
Molecular Weight
324.94 g/mol
[PubChem]
Appearance
Solid
[Sigma-Aldrich]
CAS Number
31827-94-8
[PubChem]
Application in Conjugated Polymer Synthesis for Organic Electronics
Conjugated polymers are at the heart of next-generation organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5] The precise sequence of monomer units in these polymers dictates their electronic properties, such as their band gap and charge carrier mobility. 1-(2-Bromo-4-iodophenyl)ethanone is an ideal starting material for creating well-defined oligomers and polymers through sequential cross-coupling reactions.
Theoretical Framework: Sequential Sonogashira and Suzuki-Miyaura Coupling
A powerful strategy for building a conjugated system from 1-(2-Bromo-4-iodophenyl)ethanone involves a two-step process:
Sonogashira Coupling at the C-I bond: The more reactive C-I bond can be selectively coupled with a terminal alkyne under mild conditions, leaving the C-Br bond untouched.[1][2] This reaction, catalyzed by palladium and a copper(I) co-catalyst, introduces an alkyne moiety.[3][6]
Suzuki-Miyaura Coupling at the C-Br bond: The remaining C-Br bond can then be subjected to a Suzuki-Miyaura coupling with a boronic acid or ester. This step allows for the introduction of a different aromatic or heteroaromatic unit, leading to a well-defined A-B alternating copolymer or a more complex sequence.[7]
This sequential approach provides precise control over the final polymer structure, which is crucial for tuning its optoelectronic properties.
Proposed Experimental Protocol: Synthesis of a Model Conjugated Dimer
This protocol details a proposed two-step synthesis of a model conjugated dimer to illustrate the sequential cross-coupling strategy.
Step 1: Selective Sonogashira Coupling of 1-(2-Bromo-4-iodophenyl)ethanone with Phenylacetylene
Causality of Experimental Choices:
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is classic for Sonogashira couplings. The palladium facilitates the oxidative addition and reductive elimination steps, while copper(I) forms the reactive copper acetylide intermediate.[6]
Base: An amine base, such as triethylamine (TEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[8]
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions and catalyst deactivation.[9]
Temperature: The reaction is typically run at room temperature to enhance the selectivity for the more reactive C-I bond.[1]
Detailed Protocol:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(2-Bromo-4-iodophenyl)ethanone (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous, degassed triethylamine (3.0 equiv.) and anhydrous, degassed THF as the solvent.
To the stirred solution, add phenylacetylene (1.1 equiv.) dropwise via syringe.
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-(2-Bromo-4-(phenylethynyl)phenyl)ethanone .
Step 2: Suzuki-Miyaura Coupling of the Bromo-Aryl Intermediate with Phenylboronic Acid
Causality of Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings.[10]
Base: An aqueous solution of a carbonate base, such as K₂CO₃ or Na₂CO₃, is required for the transmetalation step of the catalytic cycle.[10]
Solvent System: A biphasic solvent system, often toluene/water or dioxane/water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[11]
Detailed Protocol:
In a Schlenk flask under an inert atmosphere, dissolve the product from Step 1, 1-(2-Bromo-4-(phenylethynyl)phenyl)ethanone (1.0 equiv.), and phenylboronic acid (1.2 equiv.) in toluene.
Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling argon through it for 20 minutes.
Add the degassed K₂CO₃ solution (2.0 equiv.) to the reaction mixture.
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC.
After completion, cool the mixture to room temperature, and separate the organic and aqueous layers.
Extract the aqueous layer with toluene.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the resulting dimer by column chromatography.
Application in the Design of Linkers for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[12][13] The properties of MOFs, such as their pore size, surface area, and chemical functionality, are dictated by the nature of the metal centers and the organic linkers.[13][14] While 1-(2-Bromo-4-iodophenyl)ethanone is not a typical MOF linker in its native form, it can be chemically modified to become a valuable precursor for a custom linker.
Proposed Synthetic Pathway for a Dicarboxylic Acid Linker
A common strategy for creating MOF linkers is to have two or more coordinating groups, such as carboxylates, on a rigid aromatic backbone.[14] The following is a proposed pathway to convert 1-(2-Bromo-4-iodophenyl)ethanone into a novel dicarboxylic acid linker. This involves first using the halogen "handles" for cross-coupling to extend the aromatic system, followed by oxidation of the acetyl group and a substituent to carboxylic acids.
Hypothetical Protocol for Linker Synthesis
This protocol outlines the key transformations needed to achieve the proposed linker synthesis.
Protocol Outline:
Sequential Suzuki-Miyaura Couplings:
React 1-(2-Bromo-4-iodophenyl)ethanone with a suitable boronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) under conditions that favor reaction at the C-I bond.
In a second step, react the resulting bromo-intermediate with another boronic acid at the C-Br bond. This creates a larger, rigid aromatic core.
Hydrolysis of Esters:
If ester-containing boronic acids were used, hydrolyze the ester groups to carboxylic acids using a base like NaOH or LiOH.
Oxidation of the Acetyl Group:
The acetyl group can be oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or through a haloform reaction followed by acidification.
The resulting di- or tri-carboxylic acid linker can then be used in solvothermal synthesis with a metal salt (e.g., zinc nitrate, copper nitrate) to form a novel MOF.[15] The specific structure and properties of the MOF will depend on the linker's geometry and the coordination preference of the chosen metal ion. The functional groups introduced via the cross-coupling steps can be used to tune the MOF's properties, for example, by introducing Lewis basic sites or by altering the pore environment.[11][16][17][18]
Conclusion and Future Outlook
1-(2-Bromo-4-iodophenyl)ethanone is a strategically important building block for materials science due to the orthogonal reactivity of its two halogen atoms. This allows for the precise, stepwise construction of complex organic molecules. This guide has presented detailed, plausible protocols for its application in the synthesis of well-defined conjugated oligomers for organic electronics and as a precursor for novel linkers in Metal-Organic Frameworks. The principles and protocols outlined here provide a solid foundation for researchers to explore the synthesis of a wide range of new materials with tailored properties. Future work could involve exploring other cross-coupling reactions, such as the Buchwald-Hartwig amination, at the bromo-position to introduce nitrogen-containing functionalities into conjugated polymers, further expanding the library of accessible materials from this versatile precursor.
References
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
Sonogashira, K. (2001). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
BenchChem. (2025).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Okamoto, K., & Luscombe, C. K. (2011). Controlled polymerizations for the synthesis of semiconducting conjugated polymers. Polymer Chemistry, 2(11), 2424-2434.
Sun, L., Pei, W., & Shen, C. (2005). Synthesis of functionalised acetophenone. Journal of Chemical Research, 2005(10), 666-667.
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
DigitalCommons@Kennesaw State University. (2021). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole.
The Royal Society of Chemistry. (2015).
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
Wiley-VCH. (2011).
Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
Cohen, S. M. (2023).
Mondal, P., Neuschuler, Z., Mandal, D., Hernandez, R. E., & Cohen, S. M. (2023). Reversible Postsynthetic Modification in a Metal‐Organic Framework.
Shultz, A. M., Sarjeant, A. A., Farha, O. K., Hupp, J. T., & Nguyen, S. T. (2011). Post-Synthesis Modification of a MetalOrganic Framework To Form Metallosalen-Containing MOF Materials. Journal of the American Chemical Society, 133(34), 13252-13255.
Application Note: Chemoselective Functionalization of 1-(2-Bromo-4-iodophenyl)ethanone via Sonogashira Coupling
Abstract & Introduction This guide details the protocols for the chemoselective Sonogashira cross-coupling of 1-(2-bromo-4-iodophenyl)ethanone . This scaffold acts as a high-value "linchpin" intermediate in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This guide details the protocols for the chemoselective Sonogashira cross-coupling of 1-(2-bromo-4-iodophenyl)ethanone . This scaffold acts as a high-value "linchpin" intermediate in medicinal chemistry due to the presence of two halogenated sites with distinct electronic and steric profiles.
The core utility of this molecule lies in the bond dissociation energy (BDE) differential between the C(sp²)–I and C(sp²)–Br bonds. By exploiting this difference, researchers can selectively functionalize the para-position (C4) under mild conditions while retaining the ortho-bromide (C2) for subsequent transformations, such as heterocycle formation (e.g., isochromenes, isoquinolines) or secondary cross-coupling events.
Key Chemical Challenges
Site-Selectivity: Preventing premature oxidative addition at the sterically crowded C2-Br position while achieving full conversion at C4-I.
Homocoupling: Minimizing Glaser coupling of the terminal alkyne.
Catalyst Deactivation: Managing Pd-black formation during sequential one-pot procedures.
Mechanistic Principles & Chemoselectivity
The chemoselectivity is governed by the rate of oxidative addition (
), which follows the order: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl .
For 1-(2-bromo-4-iodophenyl)ethanone:
C4-I (Para): Electronically activated by the acetyl group (Hammett
) and sterically accessible. .
C2-Br (Ortho): Sterically hindered by the adjacent acetyl group and possesses a stronger bond (
).
Mechanistic Pathway Diagram
The following decision tree illustrates the kinetic control required to achieve selectivity.
Figure 1: Kinetic branching ratios in the oxidative addition step. Green paths indicate the target workflow for selective C4 functionalization.
Experimental Protocols
Protocol A: Site-Selective C4-Alkynylation
Objective: Couple a terminal alkyne exclusively at the 4-position (Iodide) while preserving the 2-Bromide.
Objective: Synthesize an unsymmetrical diarylalkyne scaffold by reacting C4 first, then increasing energy to react C2.
Procedure:
Perform Protocol A (Steps 1–6). Do not work up.
Second Addition: Once TLC confirms consumption of the starting iodide, add the second terminal alkyne (1.2 equiv).
Forcing Conditions: Add additional base (e.g., DBU or more
) if necessary, and heat the reaction mixture to 60–80°C .
Monitoring: Reaction at the C2-Br position is slower (typically 6–12 hours).
Workup: Standard extraction as described in Protocol A.
Data Summary & Optimization Guide
The following table summarizes the impact of reaction parameters on selectivity (C4 vs C2).
Parameter
Condition
C4-I Reactivity
C2-Br Reactivity
Selectivity Outcome
Temperature
20–25°C
High
Negligible
Excellent (Mono)
60–80°C
Very High
Moderate/High
Poor (Mixture)
Catalyst
High
Low
Excellent
High
Moderate
Moderate
Pd-PEPPSI-IPr
Very High
High
Poor (Promotes Bis)
Base
Good
Low
Excellent
/ DMF
High
High
Poor (Promotes Bis)
Experimental Workflow Diagram
Standard operating procedure for the selective synthesis.
Figure 2: Operational workflow for Protocol A (Selectivity) and Protocol B (Sequential).
Troubleshooting & Critical Notes
The "Glaser" Problem: If you observe a blue/green color and the formation of a byproduct with
higher than the product, you likely have alkyne homocoupling (diyne formation).
Fix: Ensure rigorous degassing of solvents. Oxygen promotes Cu-catalyzed homocoupling. Use a syringe pump for alkyne addition.
Stalled Reaction: If the reaction stops at 80% conversion.
Fix: Add a fresh portions of CuI (0.5 mol%) and Catalyst (0.5 mol%). The catalyst may have precipitated as Pd-black.
Regiochemistry Verification:
Use HMBC NMR to verify the coupling site. The carbonyl carbon (C1) will show a correlation to the proton at C6 (aromatic) and C2 (no proton, but adjacent). The coupling at C4 will change the shift of the C3 and C5 protons significantly compared to the starting material.
References
Sonogashira Coupling Mechanism & Selectivity
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.
Reactivity of Dihaloarenes
Handy, S. T., & Zhang, Y. (2006). Chemoselective couplings of polyhaloarenes.
One-Pot Synthesis of Heterocycles
Dell'Acqua, M., et al. (2011). One-Pot Synthesis of Isochromenes and Isoquinolines via Sonogashira Coupling/Cyclization. Journal of Organic Chemistry, 76(10), 4163–4167.
"1-(2-Bromo-4-iodophenyl)ethanone" in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of 1-(2-Bromo-4-iodophenyl)ethanone in Kinase Inhibitor Discovery Executive Summary 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 202669-79-4) is a high-value "linchpin" scaffold in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-(2-Bromo-4-iodophenyl)ethanone in Kinase Inhibitor Discovery
Executive Summary
1-(2-Bromo-4-iodophenyl)ethanone (CAS: 202669-79-4) is a high-value "linchpin" scaffold in the synthesis of type I and type II kinase inhibitors.[1] Its structural uniqueness lies in its orthogonal halogen reactivity (C4-Iodine vs. C2-Bromine) combined with an acetyl handle .[1] This tri-functional nature allows medicinal chemists to sequentially construct complex heterocycles—most notably 5-substituted indazoles —which serve as critical hinge-binding motifs in inhibitors targeting Akt, PLK4, VEGFR, and B-Raf .[1]
This guide provides a validated technical roadmap for exploiting this scaffold, focusing on chemoselective cross-coupling and metal-catalyzed cyclization protocols.[1]
Strategic Value: The "Halogen Dance"
The primary utility of this scaffold is the ability to perform site-selective functionalization without the need for protecting groups.
Site A (C4-Iodine): The most reactive site.[1] Under controlled Pd-catalyzed conditions, this site couples exclusively with boronic acids/esters.[1] This is typically used to attach the inhibitor's "tail" (solubilizing group or specificity pocket binder).
Site B (C2-Bromine): Less reactive towards Pd(0) than iodine.[1] It remains intact during the first coupling, serving as a latent handle for subsequent cyclization (to form the indazole core) or a second cross-coupling.
Site C (Acetyl Group): The precursor for heterocycle formation. Condensation with hydrazine yields indazoles; condensation with dimethylacetamide dimethylacetal (DMA-DMF) yields pyrazoles.[1]
Visual Workflow: Divergent Synthesis Pathways
Caption: Divergent synthetic pathways from 1-(2-Bromo-4-iodophenyl)ethanone. Path A (Blue) is the preferred route for maximizing chemoselectivity.[1]
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Site A)
Objective: To functionalize the C4-position with an aryl/heteroaryl group while preserving the C2-bromine.
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Methodology:
Setup: In a flame-dried Schlenk flask, combine the substrate, boronic acid, and Pd catalyst.
Degassing: Evacuate and backfill with Argon (3 cycles). This is critical to prevent homocoupling or oxidation.
Solvent Addition: Add the degassed solvent mixture and aqueous base via syringe.
Reaction: Stir at 40–60°C for 4–6 hours.
Expert Insight: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C2-bromine bond, leading to bis-coupling or polymerization.
Monitoring: Monitor by TLC/LC-MS. The iodine bond (C-I) is significantly weaker and will react first.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Checkpoint: The product should be a 2-bromo-4-substituted acetophenone. If you observe loss of bromine, lower the reaction temperature and ensure strict stoichiometry of the boronic acid.
Protocol B: Copper-Catalyzed Cyclization to Indazole (Site B & C)
Objective: To convert the 2-bromoacetophenone intermediate into a 3-methyl-1H-indazole core. This step constructs the "hinge-binding" motif common in inhibitors like Axitinib or Linphanib analogs.
Mechanism: Condensation of hydrazine with the ketone forms a hydrazone, followed by an intramolecular copper-catalyzed C-N bond formation (Ullmann-type) to close the ring.
Cyclization: Heat the mixture to 80–100°C for 12–16 hours.
Note: Without the Copper catalyst, this reaction may require harsh temperatures (refluxing ethylene glycol) or may stall at the hydrazone stage. The Cu-catalyst facilitates the displacement of the sterically hindered ortho-bromine.
Workup: Cool to RT. Pour into ice water. The indazole product often precipitates.[4] Filter the solid.[4] If no precipitate, extract with EtOAc (3x).[1]
Caution: DMSO is difficult to remove; extensive water washes are required during extraction.
Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).
Quantitative Data & Comparison
Parameter
C4-Iodo (Site A)
C2-Bromo (Site B)
Bond Dissociation Energy
~65 kcal/mol (Weaker)
~81 kcal/mol (Stronger)
Pd-Oxidative Addition Rate
Fast (RT to 60°C)
Slow (>80°C required)
Primary Application
Attachment of Solubilizing Tail
Cyclization / Core Formation
Recommended Catalyst
Pd(dppf)Cl₂, Pd(PPh₃)₄
CuI (for N-arylation), Pd₂dba₃
Troubleshooting & Optimization
Issue: Bis-coupling during Suzuki reaction.
Cause: Temperature too high or excess boronic acid.
Solution: Reduce temperature to RT. Add boronic acid slowly (syringe pump).[1] Use a weaker base (e.g., K₃PO₄ instead of Na₂CO₃).[1]
Solution: Increase CuI loading to 20 mol%. Switch solvent to n-Butanol and reflux (118°C) if DMSO fails.[1] Ensure the reaction is anhydrous if using a pre-formed hydrazone.
Issue: N1 vs. N2 Alkylation.
Context: After forming the indazole, you may need to alkylate the Nitrogen.
Insight: Indazoles favor N1-alkylation under basic conditions (NaH/DMF), but N2-alkylation can occur.[1] N1 is generally the thermodynamically preferred and biologically relevant isomer for kinase inhibition.
References
Chemoselective Cross-Coupling: L. Wang et al. "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one."[1] ResearchGate. Available at: (Demonstrates halogen selectivity principles).
Indazole Synthesis (Cu-Catalyzed): X. Xiong, Y.[5][6] Jiang, D. Ma.[5] "Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination." Org.[2][5][7] Lett., 2012.[5] (Contextualizes the metal-catalyzed cyclization of hydrazones).
Kinase Inhibitor Design: Vertex AI Search Results 1.1 & 1.3. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry. Available at: (Validates the indazole core in drug discovery).[1]
General Suzuki Mechanism:N. Miyaura, A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational reference for I vs Br selectivity).
Application Notes and Protocols for the Derivatization of 1-(2-Bromo-4-iodophenyl)ethanone for Biological Screening
Introduction: The Strategic Value of a Dihalogenated Scaffold In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core scaffold is paramount to the successful generation of diverse an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Dihalogenated Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core scaffold is paramount to the successful generation of diverse and potent compound libraries.[1] 1-(2-Bromo-4-iodophenyl)ethanone emerges as a particularly valuable starting material due to its unique electronic and structural features. The presence of two distinct halogen atoms at the ortho and para positions of the phenyl ring relative to the acetyl group provides a versatile platform for sequential and site-selective functionalization. This dihalogenated pattern allows for a programmed introduction of chemical diversity, a cornerstone in the exploration of structure-activity relationships (SAR) against various biological targets.
The acetyl moiety further extends the potential for derivatization, serving as a handle for a variety of chemical transformations to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[2][3] This application note provides a comprehensive guide for the strategic derivatization of 1-(2-Bromo-4-iodophenyl)ethanone, offering detailed protocols for palladium-catalyzed cross-coupling reactions and modifications of the ketone functionality. The overarching goal is to empower researchers to efficiently generate novel chemical entities for subsequent biological screening and hit-to-lead optimization.
Chemical Rationale: Exploiting Halogen Reactivity for Selective Derivatization
The synthetic utility of 1-(2-Bromo-4-iodophenyl)ethanone lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond.[4][5] This reactivity difference (I > Br >> Cl) allows for the selective functionalization at the C4 position (para to the acetyl group) while leaving the C2-bromo substituent intact for a subsequent, potentially different, coupling reaction. This stepwise approach is a powerful tool for building molecular complexity in a controlled manner.
The following sections will detail protocols for three major classes of palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki, and Buchwald-Hartwig amination, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively.[6][7][8]
Protocol 1: Selective Sonogashira Coupling at the C4-Iodo Position
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][6][9] By carefully controlling the reaction conditions, one can achieve selective coupling at the more reactive C-I bond of 1-(2-Bromo-4-iodophenyl)ethanone.
Reaction Principle:
This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base to couple a terminal alkyne with the aryl iodide.[4][9]
Materials:
Reagent/Material
Purpose
1-(2-Bromo-4-iodophenyl)ethanone
Starting Material
Terminal Alkyne (e.g., Phenylacetylene)
Coupling Partner
Pd(PPh₃)₂Cl₂
Palladium Catalyst
Copper(I) Iodide (CuI)
Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)
Base and Solvent
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Solvent
Inert Gas (Argon or Nitrogen)
To maintain anaerobic conditions
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 1-(2-Bromo-4-iodophenyl)ethanone (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.05 equiv.).
Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 equiv.) and the amine base (e.g., TEA, 3.0 equiv.).
Stir the reaction mixture at room temperature or slightly elevated temperatures (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures or introducing alkyl/vinyl groups by coupling an organoboron reagent with an aryl halide.[10][11] Similar to the Sonogashira reaction, selectivity for the iodo-position can be achieved.
Reaction Principle:
This palladium-catalyzed reaction involves the coupling of an aryl or vinyl boronic acid (or its ester) with an aryl halide in the presence of a base.[5][11]
Materials:
Reagent/Material
Purpose
1-(2-Bromo-4-iodophenyl)ethanone or its C4-alkynylated derivative
Starting Material
Aryl/Vinyl Boronic Acid or Boronate Ester
Coupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Palladium Catalyst
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Base
1,4-Dioxane/Water or Toluene/Water
Solvent System
Inert Gas (Argon or Nitrogen)
To maintain anaerobic conditions
Procedure:
In a reaction vessel, combine the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (0.03-0.05 equiv.), and the base (2.0-3.0 equiv.).
Evacuate and backfill the vessel with an inert gas three times.
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
Dry the organic phase, concentrate, and purify the product via column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][12] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.[13]
Reaction Principle:
A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of an amine with an aryl halide.[8][14]
Materials:
Reagent/Material
Purpose
1-(2-Bromo-4-iodophenyl)ethanone or its derivatized counterpart
Starting Material
Primary or Secondary Amine
Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂
Palladium Pre-catalyst
XPhos, SPhos, or BINAP
Phosphine Ligand
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
Base
Anhydrous Toluene or Dioxane
Solvent
Inert Gas (Argon or Nitrogen)
To maintain anaerobic conditions
Procedure:
To a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (1.5-2.0 equiv.) to a dry reaction tube.
Add the anhydrous solvent, followed by the amine (1.2-1.5 equiv.).
Seal the tube and heat the mixture to 80-110 °C.
Monitor the reaction's progress. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and remove the solvent in vacuo.
Purify the residue by column chromatography.
Visualization of Derivatization Strategies
Caption: Workflow for the derivatization of 1-(2-Bromo-4-iodophenyl)ethanone.
Derivatization of the Acetyl Group
The ketone functionality of the scaffold and its derivatives offers further opportunities for diversification. Standard organic transformations can be employed to modify this group, which can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall shape.
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydrogen bond donor/acceptor.
Reductive Amination: Conversion of the ketone to an amine via reductive amination introduces a basic nitrogen atom, which can be crucial for interactions with biological targets and for improving pharmacokinetic properties.
α-Functionalization: The α-carbon of the ketone can be functionalized, for instance, through α-bromination followed by nucleophilic substitution, to introduce a variety of substituents.[15][16][17]
Biological Screening Cascade
Once a library of derivatives is synthesized, a systematic approach to biological screening is necessary to identify compounds with desired activities.
Caption: A typical workflow for biological screening of a compound library.
Primary Screening: The entire compound library is tested at a single concentration in a high-throughput screening (HTS) assay against the biological target of interest (e.g., an enzyme, receptor, or cell-based assay).
Hit Confirmation and Potency: Compounds that show activity in the primary screen ("hits") are re-tested in the same assay to confirm their activity and to determine their potency (e.g., IC₅₀ or EC₅₀ values) through dose-response studies.
Secondary Assays: Confirmed hits are then subjected to a battery of secondary assays to evaluate their selectivity against related targets, to elucidate their mechanism of action, and to assess their potential for off-target effects.
Lead Optimization: Promising hits from secondary screening become lead compounds for further medicinal chemistry efforts, where their structure is further modified to improve potency, selectivity, and drug-like properties.
Conclusion
1-(2-Bromo-4-iodophenyl)ethanone is a highly versatile and strategically valuable scaffold for the generation of diverse compound libraries for biological screening. The differential reactivity of its two halogen substituents allows for a controlled and sequential introduction of a wide range of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. Further derivatization of the acetyl group provides an additional layer of structural diversification. The protocols and strategies outlined in this application note offer a robust framework for researchers in drug discovery to efficiently explore novel chemical space and to identify promising new lead compounds for the development of future therapeutics.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Bhattacharya, S., & Sengupta, S. (2004). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Tetrahedron Letters, 45(47), 8731-8734. [Link]
Wikipedia contributors. (2024, January 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(15), 3279–3282. [Link]
Al-Masum, M. A., & Al-Ghamdi, Y. A. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5645. [Link]
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
Beilstein Journal of Organic Chemistry. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
Nature Chemistry. (2018, November 19). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]
PubMed. (2013, February 23). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. [Link]
The Royal Society of Chemistry. (2014). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]
Organic Syntheses Procedure. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]
PMC. (2025, February 28). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. [Link]
ResearchGate. (2025, August 7). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. [Link]
MedChemComm (RSC Publishing). Medicinal chemistry of acridine and its analogues. [Link]
Open Access Journals. (2024, December 2). The Vital Role of Medicinal Chemistry. [Link]
ResearchGate. (2026, January 25). Asymmetric Reduction of Acetophenone with (-)-β-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project. [Link]
Technical Support Center: Synthesis of 1-(2-Bromo-4-iodophenyl)ethanone
The following technical guide addresses the synthesis and troubleshooting of 1-(2-Bromo-4-iodophenyl)ethanone (Ring-substituted isomer, CAS: 1261816-56-1). [1] Critical Disambiguation: Know Your Target Before proceeding,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and troubleshooting of 1-(2-Bromo-4-iodophenyl)ethanone (Ring-substituted isomer, CAS: 1261816-56-1).
[1]
Critical Disambiguation: Know Your Target
Before proceeding, verify your target structure. A common error in this synthesis is the confusion between the ring-substituted isomer and the alpha-substituted chain isomer due to ambiguous nomenclature in search engines and vendor catalogs.[1]
Warning: If your product is highly lachrymatory (causes eye tearing), you have likely brominated the alpha-carbon instead of the ring. See Troubleshooting Section 4.1 .
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct route to the target is the Friedel-Crafts acylation of 1-bromo-3-iodobenzene.[1] However, this method suffers from regioselectivity issues that require careful optimization.
The Reaction Logic
The starting material, 1-bromo-3-iodobenzene , has two directing groups:[1]
Bromine (Position 1): Ortho/Para director.
Iodine (Position 3): Ortho/Para director.
Because they are meta to each other, their directing effects are cooperative at Position 4 and Position 6, leading to a mixture of isomers.[1]
Regioselectivity Diagram
The following diagram illustrates the competing pathways.
Caption: Regiochemical competition in the acylation of 1-bromo-3-iodobenzene. Position 6 is generally favored sterically over Position 4.
Optimized Protocol (Friedel-Crafts)
Adapted from standard procedures for deactivated arenes.[1] [1, 5]
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Procedure:
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon.
Complexation: Add AlCl3 to dry DCM at 0°C. Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium ion complex.
Addition: Add 1-bromo-3-iodobenzene dropwise (neat or in minimal DCM) to the acylium mixture at 0°C.
Reaction: Allow to warm to Room Temperature (RT). If conversion is low after 2 hours, heat to reflux (40°C for DCM, 80°C for DCE).[1]
Quench: Pour the mixture over ice/HCl.
Workup: Extract with DCM, wash with brine, dry over MgSO4.
Purification (CRITICAL): The crude will contain the target and the regioisomer.
Method: Flash Column Chromatography.
Phase: Silica Gel.
Eluent: Hexanes/Ethyl Acetate (Gradient 98:2 to 90:10).
Note: The target (2-Br, 4-I) typically elutes after the 2-I, 4-Br isomer due to slight polarity differences, but this must be confirmed via 1H NMR.
Alternative "High-Purity" Route: Weinreb Amide
If the separation of isomers in the Friedel-Crafts route is too difficult, the Weinreb Amide route is recommended.[1] This method fixes the regiochemistry before the ketone formation.
Acid Chloride Formation: Reflux the acid in Thionyl Chloride (SOCl2) with a drop of DMF. Remove excess SOCl2 completely (azeotrope with toluene) to avoid destroying the Weinreb amine in the next step.
Weinreb Amide: React the crude acid chloride with N,O-dimethylhydroxylamine hydrochloride and 2 equivalents of base (e.g., Pyridine or Et3N) in DCM at 0°C.
Grignard Addition: Add MeMgBr (1.1 equiv) to the Weinreb amide in THF at 0°C. The stable chelated intermediate prevents over-addition (formation of tertiary alcohol), ensuring high yield of the ketone [5].
Troubleshooting & FAQs
"My product causes severe eye irritation (Lachrymator)."
Diagnosis: You have synthesized 2-bromo-1-(4-iodophenyl)ethanone (alpha-bromo ketone), not the ring-brominated target.[1]
Cause: You likely brominated 4'-iodoacetophenone directly with Br2.[1] The acetyl group directs electrophiles to the meta position of the ring (very slow) or promotes alpha-bromination (very fast).[1]
Solution: Discard safely. Use the Friedel-Crafts route (Section 2) or Weinreb route (Section 3).[1]
"I see two spots on TLC very close together."
Diagnosis: Regioisomers from the Friedel-Crafts reaction (2-Br/4-I vs 4-Br/2-I).[1]
Solution: Use a shallower gradient (e.g., 100% Hexane
1% EtOAc).[1] If separation is still poor, consider recrystallization from Ethanol/Water, though yield will decrease.[1]
"The Grignard reaction (Route 3) gave a tertiary alcohol."
Diagnosis: You likely used the Acid Chloride directly with MeMgBr, or the Weinreb amide formation failed.
Explanation: Acid chlorides react twice with Grignards to form alcohols. Weinreb amides stop at the ketone stage.
Solution: Ensure quantitative conversion to the Weinreb amide before adding Grignard. Monitor Step 2 by TLC/LCMS.
Result: This gives 1-(3-bromo-4-iodophenyl)ethanone .[1]
Correction: To get the 2-bromo isomer, you would need to start with 2-amino-4-iodoacetophenone (rare) or use the specific precursors mentioned in Section 3.[1]
References
Friedel-Crafts Acylation General Procedures
Organic Syntheses, Coll.[4][5] Vol. 1, p. 109 (1941).[1] "Acetophenone, p-bromo-".[1] Link
Note: Demonstrates the use of Ac2O/AlCl3 for deactiv
Sandmeyer Reaction Protocols
Organic Syntheses, Coll.[4][5] Vol. 2, p. 351 (1943).[1] "o-Chlorotoluene" (General Sandmeyer conditions).[1] Link
Weinreb Amide Synthesis
Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22, 3815-3818.[1]
Alpha-Bromination Warning (Lachrymators)
BenchChem Protocols.[6] "Synthesis of 2-Bromo-4'-hydroxyacetophenone" (Demonstrates alpha-bromination). Link
Regioselectivity in Acylation
Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (General reference for directing effects of di-halo benzenes).
Improving yield and purity of "1-(2-Bromo-4-iodophenyl)ethanone"
This guide addresses the synthesis, purification, and troubleshooting for 1-(2-Bromo-4-iodophenyl)ethanone (Ring-substituted acetophenone).[1][2][3][4] Important Disambiguation: Ensure you are targeting 1-(2-Bromo-4-iodo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the synthesis, purification, and troubleshooting for 1-(2-Bromo-4-iodophenyl)ethanone (Ring-substituted acetophenone).[1][2][3][4]
Important Disambiguation:
Ensure you are targeting 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1 or similar analogs), where the halogens are on the benzene ring .[1][2][3]
Target: Ring-substituted (Acetyl at 1, Bromo at 2, Iodo at 4).[1][4][5][6]
Common Confusion: Do NOT confuse this with 2-Bromo-1-(4-iodophenyl)ethanone (CAS: 31827-94-8), where the bromine is on the alpha-carbon (side chain).[1][2][3] The protocols below are strictly for the ring-substituted molecule.
Part 1: Synthesis Strategy & Optimization
The primary challenge with 1-(2-Bromo-4-iodophenyl)ethanone is regioselectivity .[1][2][3] Direct electrophilic aromatic substitution (Friedel-Crafts or Halogenation) often yields inseparable mixtures of regioisomers (e.g., 2,4-isomer vs. 2,5-isomer).[1][2][3][4]
Method A: The "Gold Standard" (Weinreb Amide Route)
Best for: High Purity (>98%), Scale-up, Drug Development.
This route builds the ketone functionality last, guaranteeing the correct halogen placement by using a defined starting material.[3][4]
Workflow:
Precursor: Start with 2-Bromo-4-iodobenzoic acid (Commercially available, CAS: 28547-29-7).[1][2][3][4][7]
Activation: Convert acid to Weinreb Amide (N-methoxy-N-methylamide).[1][2][3]
Acylation: React with Methylmagnesium Bromide (MeMgBr) to form the ketone.[1][3]
Ensure removal of all EDC byproducts to prevent quenching of Grignard in Step 3.[3][4]
3. Grignard
Weinreb Amide (1.0 eq)MeMgBr (3.0M in ether, 1.2 eq)
Solvent: Anhydrous THFTemp: -78°C to 0°C
Dropwise addition is vital. Weinreb amides prevent over-addition (tertiary alcohol formation), but temp control ensures purity.[3][4]
4. Quench
Sat. NH₄Cl or 1M HCl
Temp: 0°C
Quench cold to prevent iodine liberation.
Method B: The "Quick & Dirty" (Friedel-Crafts Acylation)
Best for: Low cost, Early discovery (if isomer separation is possible).
Risk:[1][2][3][4] Produces ~15-20% of the unwanted 1-(4-bromo-2-iodophenyl)ethanone isomer.[1][2][3]
Mechanism: The acetyl group enters para to the iodine (stronger director than Br) or para to the bromine.[1][3][4]
Result: A mixture of 2-bromo-4-iodo (Major) and 4-bromo-2-iodo (Minor).[1][2][3]
Purification: Requires careful fractional recrystallization from Hexane/EtOAc.[1][2][3]
Part 2: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the synthesis route and the purification pathway.
Caption: Comparative workflow for the synthesis of 1-(2-Bromo-4-iodophenyl)ethanone showing the high-fidelity Weinreb route vs. the mixture-prone Friedel-Crafts route.
Part 3: Troubleshooting Guide (Q&A)
Q1: I am seeing a "double spot" on TLC that I cannot separate. What is it?
Diagnosis: This is likely the regioisomer (1-(4-bromo-2-iodophenyl)ethanone) if you used the Friedel-Crafts method.[1][2][3]
Solution:
Switch Solvents: Try Toluene/Hexane (1:9) instead of EtOAc/Hexane.[1][3][4] The pi-stacking interactions with toluene often resolve positional isomers better.[1][2][3]
Recrystallization: Dissolve the mixture in hot Methanol (MeOH). Cool slowly to 4°C. The para-iodo isomer (Target) often crystallizes first due to better symmetry compared to the ortho-iodo isomer.[1][2][3]
Q2: My yield is low during the Grignard addition (Weinreb Route). I see a tertiary alcohol.
Diagnosis: "Over-addition" or unstable intermediate.[1][2][3] While Weinreb amides typically prevent over-addition, high temperatures or excess reagent can force the collapse of the tetrahedral intermediate before quenching.[3][4]
Solution:
Ensure the reaction temp is -78°C during addition.
Quench the reaction cold (pour the reaction mixture into acidic water, not water into the reaction).
Verify the quality of your MeMgBr (titrate it).[1][3][4] Old Grignard reagents often contain alkoxides that mess up the stoichiometry.[1][3][4]
Q3: The iodine atom seems to be disappearing (De-iodination).
Diagnosis: Iodine-Magnesium exchange.[1][2][3] Aryl iodides are prone to metal-halogen exchange with Grignard reagents, even at low temps.[1][3][4]
Solution:
Reverse Addition: Add the Grignard reagent slowly to the amide solution.[1][3][4]
Turbo Grignard? No. Do NOT use iPrMgCl[1][2][3]·LiCl; it is too aggressive for the iodine.[1][3][4] Stick to MeMgBr.
Alternative: Use Methyllithium (MeLi) at -90°C if MeMgBr causes exchange, but MeMgBr is usually safer if temperature is controlled.[1][3][4]
Q4: The product turns purple/brown upon storage.
Diagnosis: Liberation of free iodine (
) due to light sensitivity or trace acid.[1][3][4]
Solution:
Wash: Wash the final organic layer with 10% Sodium Thiosulfate (
Storage: Store in amber vials under Argon at -20°C. Add a stabilizer like Copper turnings if long-term storage is needed (though usually not necessary for the ketone).
Part 4: Analytical Specifications
To confirm you have the correct isomer, compare the NMR splitting patterns.
Note: The key is the coupling constant of the proton between the halogens.[3][4] In the 2-Br-4-I isomer, H-3 is between Br and I. In the 4-Br-2-I isomer, H-3 is between I and H-4? No, H-3 is between I and Br.[1][3][4] Wait. Let's trace:
Target (2-Br, 4-I): H-3 is between Br and I. H-5 is between I and H-6. H-6 is adjacent to Acetyl.[1][2][3]
H-3: doublet (meta coupling to H-5).
H-5: dd (ortho to H-6, meta to H-3).
H-6: doublet (ortho to H-5).
Isomer (2-I, 4-Br):
H-3: doublet (meta coupling).
H-5: dd.
H-6: doublet.
Differentiation: The chemical shift of H-6 is the best indicator.[1][2][3] Iodine at the ortho position (Isomer) exerts a "Heavy Atom Effect" and anisotropic effect different from Bromine.[3][4]
References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2][3][4] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1][4] Link (Foundational method for Weinreb Amide synthesis).[1][2][3][4]
Knochel, P.; et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[3][4] Handbook of Functionalized Organometallics, 2005 .[4] (Reference for Iodine tolerance in Grignard reactions).
ChemicalBook Entry. "2-Bromo-4'-iodoacetophenone vs Ring Substituted Analogs." Link (Used for CAS verification and physical property comparison).[1][3][4][6]
PubChem Compound Summary. "2-Bromo-4-iodobenzoic acid." Link (Precursor availability).[1][2][3][4]
Troubleshooting guide for reactions with "1-(2-Bromo-4-iodophenyl)ethanone"
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Reactions of 1-(2-Bromo-4-iodophenyl)ethanone Introduction: The "Chemist's Canvas"...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Troubleshooting Reactions of 1-(2-Bromo-4-iodophenyl)ethanone
Introduction: The "Chemist's Canvas"
You are working with 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1).[1] This is not just a reagent; it is a strategic scaffold designed for sequential functionalization .
Its value lies in its reactivity hierarchy . The molecule contains three distinct reactive sites:[2]
C4-Iodine: The most reactive site for oxidative addition (Pd-catalyzed coupling).[2]
C2-Bromine: Less reactive due to bond strength and steric hindrance from the adjacent acetyl group.
C1-Acetyl: A carbonyl handle for condensation, reduction, or cyclization.
This guide addresses the specific challenges of exploiting this hierarchy, ensuring you achieve high chemoselectivity and avoid common pitfalls like dehalogenation or scrambling.
Part 1: Critical Identity Verification
STOP & CHECK: Before proceeding, verify your starting material. There is a common nomenclature confusion between the ring-brominated isomer and the alpha-brominated isomer.
Feature
Target Molecule
Common Imposter
Name
1-(2-Bromo-4-iodophenyl)ethanone
2-Bromo-1-(4-iodophenyl)ethanone
Structure
Ring-substituted (Br at ortho, I at para)
Alpha-substituted (Br on the methyl group)
Reactivity
Cross-coupling (Suzuki/Heck)
Nucleophilic Substitution (), Lachrymator
Isotope Pattern
Mass Spec: Parent ion contains Br & I.
Mass Spec: Parent ion contains Br & I.
NMR Signal
Methyl singlet 2.6 ppm
Methylene singlet 4.4 ppm
This guide focuses exclusively on the Ring-Substituted target.
Part 2: Troubleshooting Chemoselective Coupling
The Challenge: You want to couple a boronic acid or alkyne at the 4-position (Iodine) without touching the 2-position (Bromine) .
FAQ 1: "Why am I observing bis-coupled products (coupling at both I and Br)?"
Root Cause: The catalyst is too active, or the temperature is too high. While C-I bonds are weaker than C-Br, highly active "hot" catalysts (like Pd-Buchwald generations) can insert into both oxidative addition sites indiscriminately.
Solution:
Switch Catalyst: Use "mild" Pd(0) sources or precursors. Pd(PPh
) or PdCl(PPh) are excellent for discriminating between I and Br.
Temperature Control: Run the reaction at Room Temperature to 60°C . Do not reflux in high-boiling solvents (e.g., toluene/water at 100°C) until the Iodine is consumed.
Stoichiometry: Use exactly 1.0 - 1.05 equivalents of the coupling partner. Excess boronic acid drives the second coupling.
FAQ 2: "The reaction stalls after 50% conversion."
Root Cause: Catalyst poisoning or instability of the oxidative addition complex.
Solution:
Solvent Degassing: Aryl iodides are sensitive. Ensure rigorous degassing (sparging with Argon for 15 mins) to prevent homocoupling (Ullmann-type) which consumes your starting material.
Base Selection: Switch from strong bases (KO^t^Bu) to mild carbonate bases (Na
CO or KPO) to prevent side reactions at the ketone.
Protocol: Chemoselective Suzuki Coupling at C4
Dissolve: 1.0 eq of 1-(2-Bromo-4-iodophenyl)ethanone in Dioxane/Water (4:1).
Add: 1.05 eq Aryl Boronic Acid + 2.0 eq Na
CO.
Catalyst: Add 3-5 mol% Pd(PPh
) .
Conditions: Stir at 40-60°C under Argon.
Monitor: Check LCMS. Look for the disappearance of the starting material.[3] The product must retain the Bromine isotope pattern (1:1 doublet for
Br/Br).
Part 3: Managing Steric Hindrance (The Ortho-Bromine)
The Challenge: The bromine atom at the 2-position creates significant steric bulk near the acetyl group. This affects condensation reactions (e.g., forming hydrazones, imines) and subsequent couplings.
FAQ 3: "I cannot couple at the Bromine position (Step 2)."
Root Cause: After the first coupling at C4, the remaining C2-Br is sterically crowded by the acetyl group and the newly added group at C4 (electronic effects).
Solution:
Upgrade the Catalyst: For the second coupling (at Br), you need a "flamethrower." Switch to Pd(dppf)Cl
or Pd(dba) + S-Phos .
Increase Heat: These reactions often require reflux (80-100°C).
Base: Use K
PO or CsCO to facilitate the transmetallation step in sterically demanding environments.
FAQ 4: "Cyclization to the indole/quinoline is failing."
Root Cause: If you are trying to use the acetyl group and the ortho-bromine to close a ring, the rotation of the acetyl group might be restricted, or the intermediate imine is hydrolyzing.
Solution:
Dry Conditions: Use molecular sieves in the reaction to drive imine formation if that is the intermediate.
One-Pot Cascade: Consider a cascade reaction. For example, reacting with an amine followed by Pd-catalyzed intramolecular amination.
Tip: Use Xantphos as a ligand; its wide bite angle is ideal for intramolecular cyclizations involving ortho-substituents.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for sequential functionalization.
Caption: Logical workflow for chemoselective functionalization. Green nodes indicate mild conditions for Iodine selectivity; Red nodes indicate forcing conditions for Bromine/Steric activation.
Part 5: Stability & Handling Data
Property
Data
Implication for Handling
Physical State
Solid (Off-white to yellow)
Easy to weigh; avoid inhalation of dust.
Melting Point
~38-40°C
Store in a fridge. It may melt in a hot lab, complicating transfer.
Light Sensitivity
Moderate (Aryl Iodide)
Wrap flasks in foil. C-I bonds can undergo photolytic cleavage over time.
Solubility
DCM, EtOAc, DMSO, DMF
Poor water solubility. Use biphasic systems (Dioxane/H2O) for Suzuki couplings.
Self-Validating QC Check:
Before committing the material to a GMP step, run a 1H NMR .
Look for the Acetyl Methyl group singlet around 2.6 ppm .
Verify the aromatic region integrates to 3 protons .
If you see a singlet at 4.5 ppm, you have the alpha-bromo impurity (lachrymator). Quench immediately.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Foundational text for chemoselectivity in halogen
Source for catalyst hierarchy (Pd(PPh3)4 vs Pd(dppf)Cl2)
PubChem. (2025).[4] Compound Summary: 1-(2-Bromo-4-iodophenyl)ethanone.[1] National Library of Medicine. [Link]
Verification of CAS, physical properties, and structure.
Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling of polyhalogenated heterocycles. Organic Letters, 8(13), 2707-2709. [Link]
Establishes the C-I > C-Br reactivity trend in heteroaryl systems.
Side reactions of "1-(2-Bromo-4-iodophenyl)ethanone" in cross-coupling
Topic: Troubleshooting Side Reactions in Cross-Coupling Protocols Document ID: TSC-2024-BIE-01 Status: Active Audience: Medicinal Chemists, Process Development Scientists Core Technical Overview 1-(2-Bromo-4-iodophenyl)e...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions in Cross-Coupling Protocols
Document ID: TSC-2024-BIE-01
Status: Active
Audience: Medicinal Chemists, Process Development Scientists
Core Technical Overview
1-(2-Bromo-4-iodophenyl)ethanone is a high-value "divergent scaffold." Its utility lies in the distinct reactivity differential between the C4-Iodine (highly labile) and the C2-Bromine (sterically hindered and less labile). This allows for sequential functionalization—typically installing a nucleophile at C4 first, followed by a second coupling at C2.
However, this dual-halogenated acetophenone core presents a "Perfect Storm" for three specific side-reaction classes:
Chemoselectivity Erosion: Premature reaction at the Bromine site.
Reductive Dehalogenation: Unwanted removal of the halogen (usually Iodine) replaced by Hydrogen.
Enolate Interference: The acetyl group (
) is susceptible to -arylation or aldol condensation under basic coupling conditions.
Troubleshooting Guides
Issue A: "I am observing coupling at the Bromine position (C2) or Bis-coupling."
Diagnosis:
The activation energy gap between the C-I and C-Br bonds has been bridged. This typically occurs because the catalyst system is too active, the temperature is too high, or the stoichiometry is uncontrolled.
Root Cause Analysis:
Oxidative Addition Rates: While
, highly active ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos, SPhos) or elevated temperatures () accelerate the C-Br insertion, eroding selectivity.
Steric Factors: The acetyl group at C1 provides steric shielding to the ortho-Bromine (C2). If you use linear, unhindered ligands, this shielding is less effective.
Corrective Actions:
Parameter
Recommendation
Technical Rationale
Catalyst
Use Pd(PPh) or Pd(dppf)Cl
These "Generation 1" catalysts are active enough for Ar-I oxidative addition but sluggish for sterically hindered Ar-Br at moderate temps.
Ligand
Avoid electron-rich, bulky phosphines
Ligands like or XPhos lower the barrier for Ar-Br activation too much.
Temp
Maintain
Selectivity is kinetic. Higher temperatures favor the thermodynamic product (bis-coupling) or overcome the activation barrier for Br.
Stoichiometry
Limit Boronic Acid to 0.95 - 1.05 equiv
Excess nucleophile drives the reaction toward the second coupling event once the Iodine is consumed.
Issue B: "My product mass is M-126 (Loss of Iodine) or M-79 (Loss of Bromine)."
Diagnosis:Reductive Dehalogenation (Hydrodehalogenation). The halogen has been replaced by a Hydrogen atom.
Mechanism:
This is a Pd-catalyzed reduction.[1] The hydride source is often the solvent (especially alcohols or DMF) or the base (formates/amines).
-Hydride elimination from a coordinated solvent molecule (e.g., isopropanol converting to acetone) or transmetallation with a hydride donor.
Reductive elimination of Ar-H.
Corrective Actions:
Solvent Switch:STOP using primary/secondary alcohols (MeOH, EtOH, iPrOH) if this occurs. Switch to aprotic non-polar solvents (Toluene, THF) or strictly anhydrous DMF/DMA.
Base Management: Avoid amines (Et
N) which can act as hydride donors via -H elimination. Use inorganic carbonates (KCO, CsCO).
Water Content: Ensure the reaction is not "wet" if using DMF, as hot DMF + H
O can decompose to form formates (a hydride source).
Issue C: "I see complex mixtures and 'heavy' byproducts (dimers/oligomers)."
Diagnosis:Ketone-Mediated Side Reactions (
-Arylation or Aldol Condensation).
Mechanism:
The acetyl group makes the
-protons acidic ( in DMSO).
-Arylation: If a strong base (e.g., NaOBu, KHMDS) is used, the enolate forms and couples with the aryl halide (either self-coupling or cross-coupling).
Aldol Condensation: Base-mediated self-condensation of the ketone.
Corrective Actions:
Weak Bases Only:NEVER use alkoxide bases (NaO
Bu, NaOMe) with this substrate. Stick to Phosphates (KPO) or Carbonates (NaCO). The of the conjugate acid of Carbonate (~10) is too low to deprotonate the ketone significantly, preventing enolate formation.
Protecting Group: If high-temperature or strong base is unavoidable, protect the ketone as a ketal (e.g., ethylene glycol/TsOH) before coupling.
Visualizing the Reactivity Landscape
The following diagram maps the kinetic pathways. Note how the "Red Zone" represents the loss of the scaffold's utility.
Caption: Kinetic landscape of 1-(2-Bromo-4-iodophenyl)ethanone. Green path indicates the desired chemoselective route. Red paths indicate selectivity erosion.
Validated Experimental Protocol
Objective: Selective Suzuki-Miyaura coupling at C4-Iodine, retaining C2-Bromine.[3]
Degassing (Critical): Charge the reaction vessel with the Substrate, Boronic Acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
Solvent Addition: Add the sparged solvent mixture via syringe.
Base Addition: Add the degassed aqueous base.
Reaction: Heat to 60°C (oil bath temperature). Stir vigorously.
Checkpoint: Monitor by TLC/LCMS at 1 hour. The C-I bond is weak; this reaction is often fast.
Stop Condition: Halt heating immediately upon consumption of the starting material. Do not "cook" overnight to avoid C-Br activation.
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO
.
Purification: Flash chromatography. The product usually retains the polarity of the ketone but will move differently due to the new aryl group.
FAQ: Rapid Response
Q: Can I use microwave heating?A:Proceed with caution. Microwave heating often causes "hot spots" or rapid temperature spikes that can overcome the activation barrier for the C-Br bond. If you must use MW, set a strict temperature ceiling of 80°C and use short hold times (5-10 min).
Q: My boronic acid is very hindered (ortho-substituted). Will this protocol work?A: Likely not with Pd(PPh
). The rate of transmetallation will be too slow, potentially allowing dehalogenation to compete.
Adjustment: Switch to Pd(dppf)Clngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
.[5] The "bite angle" of dppf accelerates reductive elimination and transmetallation without being as hyper-active toward Ar-Br as Buchwald ligands are.
Q: How do I remove the Palladium residue?A: Acetophenones are good ligands and can trap Pd. Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of N-acetylcysteine or sodium diethyldithiocarbamate during workup.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Establishes reactivity order I > Br > Cl). Link
Navarro, O.; et al. "General Study of the Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes." The Journal of Organic Chemistry, 2004 , 69(9), 3173–3180. (Discusses dehalogenation side reactions). Link
Fox, J. M.; et al. "Rates of Oxidative Addition of Aryl Halides to Pd(PPh3)4." Journal of the American Chemical Society, 2000 , 122(7), 1360–1370. Link
Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003 , 36(4), 234–245. (Mechanisms of enolate interference). Link
Technical Support Center: Recrystallization of 1-(2-Bromo-4-iodophenyl)ethanone
Welcome to the Technical Support Center for the purification of 1-(2-Bromo-4-iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of 1-(2-Bromo-4-iodophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the purification process, enabling you to address challenges effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and appearance of pure 1-(2-Bromo-4-iodophenyl)ethanone?
A1: Pure 1-(2-Bromo-4-iodophenyl)ethanone is expected to be a solid at room temperature. The color of the purified compound should be off-white to pale yellow. Significant deviation from this, such as a dark brown or oily appearance, indicates the presence of impurities.
Q2: What is a reliable melting point for pure 1-(2-Bromo-4-iodophenyl)ethanone to assess purity?
Q3: What are the most common impurities encountered during the synthesis of 1-(2-Bromo-4-iodophenyl)ethanone?
A3: Common impurities can include unreacted starting materials, such as 4-iodoacetophenone, and byproducts from the bromination reaction. These may include regioisomers or poly-brominated species. Residual solvents from the reaction workup can also be present.
Q4: How do I choose an appropriate solvent for the recrystallization of 1-(2-Bromo-4-iodophenyl)ethanone?
A4: The ideal solvent is one in which 1-(2-Bromo-4-iodophenyl)ethanone has high solubility at elevated temperatures and low solubility at room temperature or below[2][3]. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests. Given the structure of the compound (an aromatic ketone with halogen substituents), good starting points for single-solvent systems are alcohols (like ethanol or methanol) or a mixed solvent system such as ethanol/water or ethyl acetate/hexane[3][4].
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 1-(2-Bromo-4-iodophenyl)ethanone and provides systematic solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
The compound does not dissolve in the hot solvent.
- The chosen solvent is not a good solvent for the compound, even at elevated temperatures.- An insufficient volume of solvent has been used.
- Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).- Gradually add more hot solvent to the mixture until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the yield[2][3].
The compound "oils out" instead of forming crystals upon cooling.
- The melting point of the compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve.- The solution is supersaturated with impurities, which are inhibiting crystal lattice formation.- The rate of cooling is too rapid.
- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective[3].
No crystals form upon cooling, even after an extended period.
- Too much solvent was used, and the solution is not saturated at the lower temperature.- The compound is highly soluble in the chosen solvent even at low temperatures.
- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.- If the compound is still too soluble, consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, heat the solution until it is clear and allow it to cool slowly[2][4].
The recovered crystals are discolored (e.g., brown or yellow).
- Colored impurities are co-precipitating with the product.
- Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use only a minimal amount, as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal before cooling[2].
Low yield of purified product.
- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals.
- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and perform the filtration as quickly as possible.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent[2].
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for recrystallization using a single solvent. The choice of solvent should be determined by preliminary solubility tests.
Dissolution: In an Erlenmeyer flask, add the crude 1-(2-Bromo-4-iodophenyl)ethanone. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved[2].
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[2][5].
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Analysis: Determine the melting point of the dried crystals. A sharp melting range close to the expected value indicates high purity.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a suitable single solvent cannot be found.
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent, in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise with swirling until the solution becomes persistently cloudy.
Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Visualization of the Recrystallization Workflow
Caption: A flowchart of the key steps in the recrystallization process.
Technical Support Center: Catalyst Selection for 1-(2-Bromo-4-iodophenyl)ethanone
Case ID: #C-C-COUPLING-24I-2Br Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open for Resolution Substrate Triage & Analysis Before selecting a catalyst, we must deconstruct the reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #C-C-COUPLING-24I-2Br
Assigned Specialist: Senior Application Scientist, Catalysis Division
Status: Open for Resolution
Substrate Triage & Analysis
Before selecting a catalyst, we must deconstruct the reactivity profile of 1-(2-Bromo-4-iodophenyl)ethanone . This is not a standard dihaloarene; it presents a specific "Steric vs. Electronic" conflict that dictates your experimental design.
The Reactivity Landscape
Site A (4-Iodo):High Reactivity. The C-I bond is weak (approx. 65 kcal/mol). It is located para to the acetyl group, meaning it is electronically activated (electron-deficient ring) but sterically unencumbered. This is your primary coupling site.
Site B (2-Bromo):Low Reactivity. The C-Br bond is stronger (approx. 81 kcal/mol). Crucially, it is ortho to the acetyl group. The carbonyl oxygen and methyl group create a significant steric fence, making oxidative addition difficult for bulky non-specialized catalysts.
The Golden Rule: You must exploit the bond dissociation energy difference (
) to achieve chemoselectivity.
Experimental Protocols (Step-by-Step)
Protocol A: Selective Coupling at C-I (The "Easy" Bond)
Goal: Functionalize position 4 without touching position 2.
Recommended Catalyst System:
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂[1]·DCM.
Why: These are "mild" catalysts.[1] They are active enough for the weak C-I bond but sluggish against the sterically hindered C-Br bond at moderate temperatures.
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv). Avoid strong bases like alkoxides or phosphates here to prevent premature activation of the bromide.
Solvent: Toluene/Water (4:1) or DME/Water.
Temperature: 40–60 °C. Do not reflux yet.
Workflow:
Charge flask with substrate (1.0 equiv), Boronic acid (1.05 equiv), and Base.
Degas solvent (Sparge with Ar/N₂ for 15 mins). Critical: Pd(PPh₃)₄ is air-sensitive.
Add Pd catalyst (1–3 mol%).
Heat to 60 °C. Monitor by TLC/LCMS every 2 hours.
Stop when the starting material is consumed. Prolonged heating will start eroding the bromide integrity.
Protocol B: Coupling at C-Br (The "Hard" Bond)
Goal: Functionalize position 2 (ortho-acetyl) after position 4 is coupled.
Why: You need a ligand that is electron-rich (to facilitate oxidative addition into the strong C-Br bond) and bulky (to facilitate reductive elimination).[2] SPhos and XPhos are specifically designed to overcome the ortho-steric hindrance of the acetyl group.
Base: K₃PO₄ (Potassium Phosphate Tribasic).
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1][2]
Use the product from Protocol A (now a 2-bromo-4-functionalized biphenyl).
Add new Boronic acid (1.2–1.5 equiv), K₃PO₄ (3.0 equiv).
Add XPhos Pd G2 (2–5 mol%).
Heat to 90 °C.
Note: If the reaction stalls, add 1 mol% additional catalyst; the active species can degrade at high temps over long durations.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for sequential functionalization.
Caption: Sequential logic flow for chemoselective coupling. Blue path denotes the initial mild coupling; Red path denotes the subsequent sterically demanding coupling.
Troubleshooting & FAQs
Q: I am seeing ~15% "bis-coupled" product during the first step. How do I stop this?
Diagnosis: Your catalyst is too active, or the temperature is too high.
Fix:
Lower the temperature to Room Temperature (25 °C).
Reduce catalyst loading to 0.5 - 1.0 mol%.
Switch base to NaHCO₃ (weaker base slows down the transmetallation step).
Ensure you are using exactly 1.0 equiv of boronic acid. Excess boron drives the second reaction.
Q: The second coupling (at the Bromine) is stuck at 40% conversion.
Diagnosis: The catalyst has died (Pd black precipitation) or the steric barrier is too high for the current ligand.
Fix:
Ligand Switch: If using PPh₃ or dppf, stop. Switch to SPhos or XPhos . The biaryl backbone of these ligands protects the Pd center and forces the reductive elimination.
Solvent Switch: Change from Toluene to n-Butanol or Dioxane . Polar protic solvents (like BuOH) can sometimes accelerate Suzuki couplings of hindered chlorides/bromides.
Q: Can I use Sonogashira conditions on this molecule?
A: Yes, but be careful with Copper.
Standard: Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%) + TEA.
Risk:[3][4][5][6] Copper can sometimes facilitate "halogen scrambling" or homocoupling of the alkyne.
Recommendation: If the alkyne is expensive, use a Copper-Free variant (e.g., Pd(OAc)₂ + XPhos + Cs₂CO₃ in Acetonitrile).
Summary of Catalyst Recommendations
Reaction Stage
Target Bond
Primary Constraint
Recommended Catalyst
Backup Option
Step 1
C-I (Para)
Chemoselectivity
Pd(PPh₃)₄
Pd(dppf)Cl₂
Step 2
C-Br (Ortho)
Steric Hindrance
XPhos Pd G2
SPhos Pd G2
Alkyne
C-I (Para)
Homocoupling
Pd(PPh₃)₂Cl₂ / CuI
PdCl₂(Amphos)
References
Chemoselectivity in Dihaloarenes:
Erickson, S. et al. "Regioselective Suzuki-Miyaura Coupling of Dihaloarenes." Journal of Organic Chemistry.
(Note: Representative link for general chemoselectivity principles).
Sterically Hindered Couplings (Buchwald Ligands):
Martin, R. and Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.
Sonogashira Protocol Variations:
Chinchilla, R. and Najera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
Ortho-Substituent Effects:
Barder, T.E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[7]
Preventing homocoupling in reactions with "1-(2-Bromo-4-iodophenyl)ethanone"
The following guide serves as a specialized Technical Support Center for researchers working with 1-(2-Bromo-4-iodophenyl)ethanone . This scaffold, possessing both a highly reactive iodide (C4) and a sterically congested...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 1-(2-Bromo-4-iodophenyl)ethanone . This scaffold, possessing both a highly reactive iodide (C4) and a sterically congested bromide (C2-ortho to acetyl), presents unique chemoselectivity and side-reaction challenges.
This guide focuses on Homocoupling Prevention , a critical failure mode where starting materials dimerize rather than cross-couple.
Part 1: Diagnostic Interface – Identify Your Failure Mode
Before applying a fix, you must identify which homocoupling pathway is active. Use the table below to correlate your observation with the specific side-reaction.
Observation
Likely Reaction
Mechanism
Product is a symmetric dimer of the Alkyne (e.g., R-C≡C-C≡C-R). Reaction turns blue/green.
Glaser Coupling
Oxidative homocoupling of the alkyne mediated by Cu(I) and Oxygen.[1]
Product is a symmetric biaryl of the Boronic Acid (Ar'-Ar'). Low yield of cross-coupled product.[2][3][4]
Oxidative Boronic Acid Coupling
Pd(II)-mediated oxidative dimerization, often accelerated by Oxygen.
Product is a symmetric dimer of the Scaffold (Ar-Ar).
Reductive Homocoupling (Ullmann-type)
Reductive elimination of Ar-Pd-Ar species. Promoted by excess reductants or disproportionation.
Oligomerization/Polymerization
Loss of Chemoselectivity
Reaction occurring at both C4-I and C2-Br sites, leading to chain formation.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Sonogashira Coupling (Suppression of Glaser Coupling)
Context: You are coupling a terminal alkyne to the C4-Iodine position.
The Issue: The alkyne is consuming itself (Glaser coupling) instead of reacting with the aryl iodide.
Q: I am seeing significant alkyne dimer (Glaser product) and unreacted 1-(2-Bromo-4-iodophenyl)ethanone. How do I stop this?
A: Glaser coupling is driven by the presence of Oxygen and Copper(I) .[1] The acetyl group on your scaffold makes the aryl iodide highly electrophilic, but if the oxidative addition is slower than the copper-catalyzed alkyne dimerization, you will lose yield.
Protocol Adjustments:
Degassing is Non-Negotiable: Sparging with Nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for at least 20 minutes directly into the solvent before adding the catalyst.
Slow Addition: Do not add the alkyne all at once. Use a syringe pump to add the alkyne solution slowly over 1-2 hours. This keeps the concentration of the copper-acetylide species low, statistically favoring the cross-coupling with the Pd-Ar species over self-dimerization.
Copper-Free Variant: Given the high reactivity of the C4-Iodine (activated by the para-acetyl group), you can often omit Copper entirely.
Recommendation: Use Pd(PPh₃)₄ (3-5 mol%) in Piperidine or Pyrrolidine at 60°C. These secondary amines act as both base and ligand/reductant, facilitating the cycle without Cu, thereby eliminating Glaser coupling completely.
Q: The reaction turns bright blue/green. What does this mean?A: This indicates the oxidation of Cu(I) to Cu(II) species, a hallmark of oxygen contamination. Stop the reaction. The Cu(II) species are inactive for the Sonogashira cycle and actively promote alkyne dimerization.
Module B: Suzuki-Miyaura Coupling (Suppression of Boronic Acid Homocoupling)
Context: Coupling a boronic acid to the C4-Iodine.
The Issue: The boronic acid forms a biaryl (Ar'-Ar') and the aryl iodide remains or dehalogenates.
Q: My boronic acid equivalents are being consumed by homocoupling. Is the acetyl group interfering?A: The acetyl group itself is not the culprit, but the conditions required to activate the boronic acid often promote its homocoupling.
Root Cause Analysis:
Oxygen Leak: Oxygen acts as a re-oxidant for Pd(0), generating peroxo-palladium species that oxidize the boronic acid.
Solvent Degassing: As with Sonogashira, rigorous exclusion of
is vital.
Dampen the Nucleophile: If using Boronic Esters (Pinacol), they are less prone to homocoupling than Boronic Acids. Consider converting your acid to an ester or using the trifluoroborate salt (
), which releases the active species slowly.
Module C: Reductive Homocoupling of the Scaffold
Context: The starting material 1-(2-Bromo-4-iodophenyl)ethanone is dimerizing (forming a symmetric biaryl).
Q: Why is my aryl iodide reacting with itself?A: This is a "Reductive Homocoupling" (Ullmann-type). It occurs when the Pd(II) intermediate (
) undergoes disproportionation or is reduced by a solvent/additive before transmetalation can occur.
Mechanism:
Troubleshooting:
Check Your Solvent: Are you using Alcohols (Ethanol, Isopropanol)? Primary and secondary alcohols can act as hydride sources, reducing the Pd(II) species and promoting homocoupling. Switch to DMF, Toluene, or Dioxane .
Increase Nucleophile Concentration: If the Transmetalation step (reaction with Boronic acid/Alkyne) is too slow, the Pd-Ar species sits idle and dimerizes. Increase the concentration of your coupling partner.
Avoid Excess Reductants: If you are adding specific reductants (like hydroquinone or excess phosphines) to keep Pd(0) active, reduce their loading.
Part 3: Chemoselectivity & Experimental Protocols
The "Golden Rule" of Chemoselectivity
To prevent oligomerization (reaction at both I and Br), you must exploit the reactivity gap.
C4-I: Highly reactive (activated by para-acetyl).
C2-Br: Sterically hindered (ortho-acetyl) and stronger bond.
Control Strategy:
Temperature: Keep reaction
. Above 80°C, the C2-Br will begin to engage.
Stoichiometry: Use a slight deficiency of the coupling partner (0.95 equiv) if purity is paramount, or exactly 1.0-1.1 equiv. Avoid large excesses (1.5+ equiv) which drive the second coupling.
Standard Operating Procedure: Chemoselective Sonogashira Coupling
Designed to couple at C4-I only, suppressing Glaser and C2-Br coupling.
Reagents:
1-(2-Bromo-4-iodophenyl)ethanone (1.0 equiv)
Terminal Alkyne (1.1 equiv)
PdCl₂(PPh₃)₂ (2 mol%)
CuI (1 mol%) — Keep low!
Triethylamine (3.0 equiv)
THF (Anhydrous, degassed)
Workflow:
Degas: Place THF and Triethylamine in a Schlenk flask. Freeze-Pump-Thaw (3x) or sparge with Ar for 20 min.
Charge Solids: Add Pd catalyst, CuI, and the Aryl Iodide under a counter-flow of Argon.
Dissolve: Add the degassed solvent mixture.
Controlled Addition: Add the Alkyne (dissolved in minimal degassed THF) dropwise via syringe pump over 45 minutes at Room Temperature.
Monitor: Stir at RT. Monitor by TLC/LCMS.[3] The reaction should be complete in <4 hours.
Note: If sluggish, heat to 40°C. Do not exceed 60°C to protect the C-Br bond.
Part 4: Visualizing the Homocoupling Pathways
The following diagram illustrates the competing pathways for 1-(2-Bromo-4-iodophenyl)ethanone (Ar-I) in a cross-coupling reaction.
Caption: Mechanistic divergence showing how Oxygen and low Nucleophile concentration drive the system toward homocoupling impurities (Red).
Part 5: References
Vertex Pharmaceuticals. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007. Link
BenchChem Technical Support. "Preventing homocoupling in Sonogashira reactions." Troubleshooting Guide, 2025. Link
Elangovan, A., et al. "Sonogashira Coupling Reaction with Diminished Homocoupling."[5] Organic Letters, 2003.[5] Link
Organic Chemistry Portal. "Sonogashira Coupling - Mechanism and Side Reactions." Link
Adrio, J. "Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts." OperaChem, 2025. Link
Technical Support Guide: 1-(2-Bromo-4-iodophenyl)ethanone Reaction Monitoring
Compound Profile & Handling Before initiating TLC monitoring, verify the physicochemical properties of your reference standard. This molecule acts as a bifunctional electrophile (aryl iodide and aryl bromide) with a keto...
Author: BenchChem Technical Support Team. Date: February 2026
Compound Profile & Handling
Before initiating TLC monitoring, verify the physicochemical properties of your reference standard. This molecule acts as a bifunctional electrophile (aryl iodide and aryl bromide) with a ketone handle.
Property
Specification
Technical Note
Physical State
Solid (White to Off-white)
Melting Point ~113.5°C.
Stability
Light Sensitive
Aryl iodides are prone to photo-degradation. Keep plates in the dark if not developing immediately.
Chromophore
Strong UV Absorption
The acetophenone core provides excellent conjugation for UV visualization at 254 nm.
Reactivity
Electrophilic (I > Br)
In Pd-catalyzed cross-coupling, the C-I bond reacts preferentially over the C-Br bond.
Method Development: Standard Operating Procedures
Q: What is the optimal solvent system for this compound?
A: Due to the ketone functionality, the molecule has moderate polarity. Pure non-polar solvents will not move it; pure polar solvents will push it to the solvent front.
Starting Point: Hexane:Ethyl Acetate (80:20 v/v).
Target Rf: Aim for an Retention Factor (Rf) of 0.3 – 0.4 .
Fine Tuning:
If Rf < 0.2: Increase polarity to 70:30 Hex:EtOAc.
If Rf > 0.6: Decrease polarity to 90:10 Hex:EtOAc.
Q: How should I visualize the spots?
A: Use a multi-modal approach to confirm identity and purity.
Primary: UV 254 nm (Non-destructive)
Observation: Dark purple/black spot on a green fluorescent background.
Mechanism: The aromatic ketone quenches the fluorescence of the F254 indicator.
Secondary: 2,4-DNP Stain (Functional Group Specific)
Mechanism: Reacts specifically with the ketone carbonyl to form a hydrazone. This confirms the ketone is intact and helps distinguish it from non-carbonyl impurities (like simple halo-arenes).
Scenario: You are performing a Suzuki-Miyaura coupling targeting the Iodine position while leaving the Bromine intact.
The "Three-Spot" Protocol
Never rely on a single lane. You must use a co-spot to detect subtle Rf changes between the starting material (SM) and the mono-coupled product (P).
Lane Configuration:
Lane 1 (SM): Pure 1-(2-Bromo-4-iodophenyl)ethanone.
Lane 2 (Co-Spot): SM + Reaction Mixture (50:50).
Lane 3 (RXN): Crude Reaction Mixture.
Interpretation Guide:
Ideal Result: Lane 3 shows a new spot (Product). Lane 2 shows two distinct spots (SM and Product) or a figure-8 shape.
Product Rf Prediction:
If coupling with a non-polar boronic acid (e.g., Phenylboronic acid): The product (Biaryl) will often be slightly more non-polar (Higher Rf) than the SM due to extended conjugation, though the mass increase fights this.
If coupling with a polar boronic acid (e.g., Pyridine-boronic acid): The product will be significantly more polar (Lower Rf).
Troubleshooting Guide
Q: I see "ghost" spots or streaking near the baseline. What is this?
Diagnosis: This is likely Palladium residue or phosphine ligands from the catalyst, not your product.
Fix:
Dip the plate in complexing agents: Before running the TLC, add a small amount of thiourea or functionalized silica (e.g., QuadraSil) to the sample vial to bind Pd.
Visualization Check: Pd residues often look gray/brown under visible light and do not stain yellow/red with 2,4-DNP (unlike your ketone product).
Q: My Starting Material and Product co-elute (overlap). How do I separate them?
Diagnosis: The polarity difference between the Aryl-Iodide and the Aryl-Product is insufficient in Hexane/EtOAc.
Fix: Utilize "Pi-Pi Interaction" Tuning .
Switch the non-polar solvent from Hexane to Toluene .
New System: Toluene:Ethyl Acetate (95:5 or 90:10).
Why? Toluene interacts differently with the aromatic rings of the SM and Product, often amplifying separation that alkane solvents miss.
Q: The spot is fading or turning brown on the plate before development.
Diagnosis:Deiodination/Decomposition . Aryl iodides are weak bonds. Silica gel is slightly acidic and can catalyze protodehalogenation or oxidation under bright light.
Fix:
Speed: Spot and run immediately. Do not let the plate sit dry.
Neutralization: Pre-wash the TLC plate with 1% Triethylamine in Hexane and dry it before use to neutralize silica acidity.
Visual Workflows
Figure 1: Method Development Logic
Caption: Decision tree for optimizing TLC separation of 1-(2-Bromo-4-iodophenyl)ethanone.
Table 1: Visualization Reagent Compatibility
Reagent
Reaction/Interaction
Expected Color
Specificity for this Molecule
UV (254 nm)
Fluorescence Quenching
Dark Spot / Green BG
High. Detects the aromatic ketone core.
2,4-DNP
Hydrazone Formation
Yellow / Orange / Red
High. Confirms presence of the Ketone (C=O).
Iodine (I2)
Reversible Adsorption
Brown / Yellow
Medium. General organic stain.
Vanillin
Condensation
Varies (often blue/grey)
Low. Better for alcohols/amines; poor for aryl halides.
References
Sigma-Aldrich. 2-Bromo-1-(4-iodophenyl)ethanone Product Sheet & Safety Data. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 256572: 2-Bromo-1-(4-iodophenyl)ethanone. Retrieved from
Chemistry LibreTexts. Visualizing TLC Plates (UV, DNP, Iodine). Retrieved from
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Selectivity. Retrieved from
Technical Support Center: 1-(2-Bromo-4-iodophenyl)ethanone
Welcome to the dedicated technical support guide for the experimental work-up of 1-(2-Bromo-4-iodophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the experimental work-up of 1-(2-Bromo-4-iodophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing this compound, likely via a Friedel-Crafts acylation of 1-bromo-3-iodobenzene. Here, we move beyond simple procedural lists to address the common, and often frustrating, issues that can arise post-reaction. Our goal is to provide you with the rationale behind each step, enabling you to troubleshoot effectively and ensure the integrity of your results.
This section is structured to address specific problems you may encounter during the isolation and purification of your target compound.
Part 1: The Reaction Quench
The quenching of a Friedel-Crafts reaction is a critical step where many safety and yield issues can arise. The process involves deactivating the Lewis acid catalyst (e.g., AlCl₃) and any unreacted acylating agent.
Q1: My reaction mixture became extremely hot and started fuming violently when I added water. What went wrong?
A: You likely added water directly to the reaction mixture. This is a common and dangerous mistake. The Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with water in a highly exothermic fashion, which can cause the solvent to boil uncontrollably and release corrosive HCl gas.[1][2]
Correct Procedure: The reaction mixture should always be added slowly, in a controlled manner, to a separate vessel containing a mixture of crushed ice and water.[1][3] The large volume of ice provides a thermal sink to absorb the heat of the reaction, keeping the temperature manageable.[2]
Troubleshooting: If you find yourself in this situation, ensure adequate ventilation in a fume hood and allow the reaction to cool before proceeding. For future runs, always use the correct quenching procedure of adding the reaction mixture to ice.
Q2: After quenching on ice, I have a thick, gelatinous precipitate that is making extraction impossible. How do I resolve this?
A: This precipitate is likely aluminum hydroxide (Al(OH)₃), formed from the hydrolysis of the AlCl₃ catalyst. It can be difficult to separate from your organic layer.
Solution: To dissolve these aluminum salts, add concentrated hydrochloric acid (HCl) to the quench mixture until the solution becomes clear.[3][4] The acid will convert the insoluble hydroxides into soluble aluminum chloride species. Be cautious, as this may also be exothermic. Once the precipitate is dissolved, you can proceed with the liquid-liquid extraction.
Part 2: Extraction & Washing
Once the reaction is safely quenched, the next phase is to isolate your product from the aqueous environment and remove impurities.
Q3: I'm seeing a thick emulsion at the interface of my organic and aqueous layers during extraction. How can I break it?
A: Emulsions are common when residual aluminum salts are present. They are colloidal suspensions of one liquid in another and can significantly complicate phase separation.
Troubleshooting Steps:
Patience: Sometimes, simply letting the separatory funnel stand for 10-20 minutes will allow the layers to separate.
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up the emulsion by "salting out" the organic components.[5]
Filtration: In persistent cases, you may need to filter the entire mixture through a pad of Celite or glass wool to break up the emulsion physically.
Q4: What is the purpose of washing the organic layer with sodium bicarbonate (or another base) and then with brine?
A: These washing steps are crucial for removing different types of impurities.
Sodium Bicarbonate/Hydroxide Wash: This step neutralizes any remaining acid in the organic layer, such as residual HCl from the quench or acetic acid if acetic anhydride was used as the acylating agent.[4][5][6] You will often observe CO₂ gas evolution if bicarbonate is used, so be sure to vent the separatory funnel frequently.
Brine Wash: The final wash with brine does two things. First, it removes the bulk of the dissolved water from the organic layer before the final drying step, making the drying agent more efficient. Second, it helps to break any minor emulsions that may have formed during the base wash.[5][7]
Part 3: Purification of the Crude Product
1-(2-Bromo-4-iodophenyl)ethanone is a solid at room temperature, making recrystallization an excellent choice for purification.[8][9] However, if impurities are particularly stubborn, column chromatography may be necessary.
Q5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid rather than dissolving. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.[10]
Corrective Actions:
Add More Solvent: The most common solution is to add more hot solvent until the oil completely dissolves.[10]
Change Solvents: If adding more solvent doesn't work, you may need to choose a solvent with a lower boiling point.
Lower the Temperature: Reheat the mixture until it is homogeneous, then allow it to cool more slowly. Slow cooling is critical for the formation of a proper crystal lattice.[11]
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[10]
Q6: I can't find a good single solvent for recrystallization. What are my options?
A: A two-solvent (or mixed-solvent) system is the ideal solution.[11][12]
Procedure:
Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble).
Heat this solution to near boiling.
Slowly add a "poor" solvent (one in which the product is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (turbid).[13]
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly. Crystals should form as the solubility of your compound in the mixed-solvent system decreases.[12]
Solvent System Component
Polarity
Role
Common Examples
Good Solvent
More Polar
Dissolves the compound
Acetone, Ethyl Acetate, Dichloromethane
Poor Solvent
Less Polar
Induces precipitation
Hexane, Heptane, Petroleum Ether
Q7: My compound won't crystallize at all, even after trying different solvents and seeding. What's the next step?
A: If recrystallization fails, the next step is purification by column chromatography. This technique separates compounds based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture).[14][15]
Key Considerations for Column Chromatography:
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like acetophenones.[14]
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical starting point for this compound might be a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate. The ideal solvent system should give your product an Rf value of ~0.3 on a TLC plate.
Troubleshooting: If your compound is not moving off the baseline (stuck at the top of the column), the eluent is not polar enough. If it runs with the solvent front, the eluent is too polar.
Visualized Workflows
General Work-Up Procedure
The following diagram outlines the standard sequence of operations for the work-up of 1-(2-Bromo-4-iodophenyl)ethanone following a Friedel-Crafts acylation reaction.
Caption: Standard work-up workflow from reaction quench to crude product isolation.
Purification Decision Tree
This diagram helps guide the choice between recrystallization and column chromatography for purifying the crude product.
Caption: Decision-making process for purification of the crude solid product.
Detailed Experimental Protocols
Protocol 1: Standard Work-Up Procedure
Prepare a beaker with a stir bar containing a mixture of crushed ice (approx. 200g per 10g of AlCl₃ used) and water (approx. 200 mL). Place this beaker in an ice bath to maintain a low temperature.
Slowly and carefully, pour the completed reaction mixture from the reaction flask into the vigorously stirring ice/water slurry in the fume hood.[1][5]
If a persistent, thick white or grey precipitate (aluminum salts) forms, slowly add concentrated HCl dropwise until the solution clarifies.[3]
Transfer the entire mixture to a separatory funnel of appropriate size.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).[4][6]
Combine the organic extracts in the separatory funnel.
Wash the combined organic layers sequentially with:
Water (1 x 100 mL)
Saturated aqueous sodium bicarbonate solution (2 x 100 mL). Vent the funnel frequently to release CO₂ pressure.[4]
Saturated aqueous sodium chloride (brine) (1 x 100 mL).[5][7]
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent by gravity filtration.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-Bromo-4-iodophenyl)ethanone as a solid.
Protocol 2: Purification by Recrystallization
Transfer the crude solid product to an Erlenmeyer flask.
Select an appropriate solvent or solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture).[13][16]
Add the minimum amount of the chosen solvent to the flask to cover the solid.
Heat the mixture gently on a hot plate with stirring until the solvent begins to reflux.[10]
Continue to add small portions of the hot solvent until all the solid has just dissolved. Do not add a large excess of solvent.
If the solution is colored with impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[11]
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]
Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Dry the crystals in a vacuum oven or air dry to a constant weight.
References
Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. Available at: [Link]
University of British Columbia. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link] (Note: This is a representative procedure, the original link was not available).
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation? Available at: [Link]
Wellesley College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Available at: [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General principles cited).
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? Available at: [Link]
University of Missouri–St. Louis. (n.d.). Experiment 13: Friedel-Crafts Acylation. Available at: [Link]
University of Siegen. (n.d.). Friedel-Crafts Acylation: p-Bromoacetophenone Macroscale. Available at: [Link]
Mohawk Valley Community College. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
Anveshana's International Journal of Research in Pharmacy and Life Sciences. (n.d.). OVERVIEW ON COLUMN CHROMATOGRAPHY. Available at: [Link]
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available at: [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
MilliporeSigma. (n.d.). 2-Bromo-1-(4-iodophenyl)ethanone. Available at: [Link]
Common impurities in "1-(2-Bromo-4-iodophenyl)ethanone" and their removal
Impurity Profiling, Troubleshooting & Purification Guide Executive Summary 1-(2-Bromo-4-iodophenyl)ethanone is a critical bifunctional building block used primarily in orthogonal cross-coupling reactions (e.g., Suzuki-Mi...
1-(2-Bromo-4-iodophenyl)ethanone is a critical bifunctional building block used primarily in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the I-site, followed by Buchwald-Hartwig at the Br-site). Its purity is paramount because isomeric or dehalogenated impurities can lead to chain termination or inseparable byproducts in downstream synthesis. This guide addresses the three most common impurity classes: Regioisomers , Alpha-Halogenated species , and Poly-iodinated byproducts .
Module 1: Diagnostic & Identification
Q: I see multiple spots on TLC / peaks on HPLC. What are they likely to be?
The synthesis of this compound (typically via iodination of 2'-bromoacetophenone) generates specific byproduct classes. Use the table below to identify them.
Impurity Type
Structure Description
Relative HPLC RT*
1H NMR Signature (CDCl3)
Origin
Target Compound
1-(2-Bromo-4-iodophenyl)ethanone
1.00
2.60 (s, 3H, -COCH3) , Aromatic: d (J=8Hz), d (J=2Hz), dd
N/A
Impurity A (SM)
1-(2-Bromophenyl)ethanone
~0.85 (Earlier)
2.62 (s, 3H), Aromatic region lacks I-shift
Incomplete Reaction
Impurity B (-Halo)
2-Bromo-1-(2-bromo-4-iodophenyl)ethanone
~1.15 (Later)
4.45 (s, 2H, -COCH2Br) ; Methyl singlet disappears
*Retention Times (RT) are approximate and depend on C18 column/Gradient (Water/ACN).
Q: How do I distinguish the Target from the Alpha-Halo impurity by NMR?
The most distinct diagnostic is the acetyl group.
Target: Sharp singlet at ~2.60 ppm (3H) corresponding to the methyl ketone (
).
-Halo Impurity: The methyl signal vanishes and is replaced by a downfield methylene singlet at ~4.40–4.50 ppm (2H) corresponding to or .
Module 2: Synthesis & Impurity Origins (Root Cause Analysis)
Q: Why is the
-halogenated impurity forming?
This is a common issue when using Lewis acids (like ) or elemental halogens (). Acetophenones can enolize; the enol form reacts rapidly with electrophiles at the alpha-carbon rather than the aromatic ring.
Trigger: High temperature, presence of free radicals (light), or excess halogen.
Prevention: Perform iodination in the dark (wrap flask in foil) and use specific oxidants (e.g.,
) that minimize free radical species.
Q: What is the mechanism for the formation of these impurities?
Figure 1: Reaction pathways leading to the target compound and common impurities.
If you detect the characteristic NMR peak at 4.5 ppm, recrystallization alone is often insufficient due to structural similarity. Use this reductive wash before column chromatography.
Protocol:
Dissolve the crude mixture in Acetone (10 mL per gram).
Add Sodium Iodide (NaI) (1.5 equivalents relative to the impurity).
Stir at room temperature for 30 minutes. (This converts
-bromo to -iodo, which is more easily reduced, or directly reduces it via Finkelstein/reduction cycles if a reductant is present).
Better Alternative: Add Zinc dust (Zn) (2 equiv) and Acetic Acid (5 equiv) to the solution. Stir for 1 hour. This selectively reduces the
-halo ketone back to the methyl ketone (Target).
Filter off Zinc, neutralize with saturated
, and extract with Ethyl Acetate.
Scenario B: Removing Regioisomers & Starting Material (Recrystallization)
For bulk purification (>5g), recrystallization is superior to chromatography.
Solvent System: Ethanol (EtOH) or Methanol (MeOH).
Protocol:
Dissolve crude solid in boiling Ethanol (approx. 5-7 mL/g).
If undissolved solids remain, hot filter.
Allow the solution to cool slowly to room temperature (rapid cooling traps impurities).
Cool further to 0°C in an ice bath for 2 hours.
Filter the off-white needles.
Wash: Wash with cold (
) Ethanol/Hexane (1:1).
Drying: Vacuum dry at 40°C.
Note: If the impurity profile shows significant non-polar contaminants (like di-iodides), a Hexane/Ethyl Acetate recrystallization may be more effective.
Scenario C: Flash Column Chromatography
Recommended for small scale (<1g) or difficult separations.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexane : Ethyl Acetate .
Loading: Dry load on Celite is recommended to prevent band streaking.
Module 4: Storage & Stability
Q: My compound turned yellow/brown after storage. Is it degraded?A: Likely yes. Aryl iodides are light-sensitive. The yellow color indicates the liberation of elemental iodine (
) due to homolytic cleavage of the C-I bond.
Remediation: Dissolve in EtOAc and wash with 10%
(Sodium Thiosulfate) to remove free iodine. Re-concentrate.
Prevention: Store in amber vials, under Argon/Nitrogen, at 2–8°C.
References
Synthesis and Reactivity of
-Haloacetophenones:
Source: Organic Syntheses, Coll.[1] Vol. 9, p. 62 (2013).[1]
Relevance: Describes standard protocols for handling brominated acetophenones and preventing side-chain halogen
Regioselective Iodination of Aromatic Ketones
Source:Asian Journal of Organic & Medicinal Chemistry, Vol. 2 (2017).
Relevance: Discusses directing effects and solvent choices (MeOH vs Water)
Purification of 2'-Bromo-4'-iodoacetophenone (CAS 1261816-56-1)
Source: PubChem Compound Summary.
Relevance: Physical properties and safety data sheets (SDS) confirming stability and storage requirements.
General Guide to Removal of Organohalide Impurities
Comparative Guide: 1-(2-Bromo-4-iodophenyl)ethanone vs. 1-(2-Bromo-4-chlorophenyl)ethanone
The following guide provides an in-depth technical comparison of 1-(2-Bromo-4-iodophenyl)ethanone and 1-(2-Bromo-4-chlorophenyl)ethanone , focusing on their chemoselectivity in palladium-catalyzed cross-coupling reaction...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 1-(2-Bromo-4-iodophenyl)ethanone and 1-(2-Bromo-4-chlorophenyl)ethanone , focusing on their chemoselectivity in palladium-catalyzed cross-coupling reactions.
[1]
Executive Summary & Structural Definition
Objective: To determine the optimal reagent for constructing polysubstituted aromatic scaffolds based on chemoselectivity requirements.
The Core Distinction:
While both compounds are 2,4-dihaloacetophenones, the identity of the para-halogen (Iodine vs. Chlorine) dictates the order of bond activation .[1]
Compound A (Iodo-Analog): Enables Para-First functionalization.[1] The C–I bond is the most reactive site, allowing sequential coupling (Para
Compound B (Chloro-Analog): Enables Ortho-First functionalization.[1] The C–Br bond is the most reactive site. The C–Cl bond remains inert under mild conditions, serving as a "dummy" handle or a site for late-stage activation.[1]
Structural Nomenclature Clarification
Compound A: 1-(2-Bromo-4-iodophenyl)ethanone (Ring-substituted: Br at
-bromoacetophenones (phenacyl bromides), where the bromine is on the acetyl side-chain.[1] This guide focuses on the ring-substituted isomers used in cross-coupling.
Reactivity Hierarchy & Mechanistic Logic[1]
The utility of these reagents rests on the rate of Oxidative Addition to Palladium(0), which follows the bond dissociation energy trend: C–I < C–Br < C–Cl .[1]
Note: The steric hindrance at the ortho-position (adjacent to the acetyl group) may slightly retard the rate compared to a para-bromide, but the electronic activation of the C-Cl bond is insufficient to compete.[1] [3]
Strategic Comparison Table
Parameter
Iodo-Analog (Compound A)
Chloro-Analog (Compound B)
Cost
High (Iodine precursors are expensive)
Low (Chlorine precursors are cheap)
Atom Economy
Lower (Massive Iodine leaving group)
Higher
Selectivity Window
Wide. (Room Temp vs. Reflux)
Narrow but Robust. (Reflux vs. Specialized Ligand)
Comparative Reactivity Guide: Bromo- vs. Iodo-Phenyl Ketones in Chemoselective Synthesis
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Chemoselectivity in Palladium-Catalyzed Coupling and Halogen-Metal Exchange Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Focus: Chemoselectivity in Palladium-Catalyzed Coupling and Halogen-Metal Exchange
Executive Summary: The Chemoselectivity Hierarchy
In the architecture of drug scaffolds, bromo-iodo phenyl ketones (e.g., 4-bromo-3-iodoacetophenone) represent a high-value "bifunctional platform." They allow for the sequential, programmable installation of distinct pharmacophores.
The core chemical principle governing these substrates is the divergent lability of the Carbon-Halogen bond. While both halogens are activated by the electron-withdrawing ketone moiety, the Carbon-Iodine (C–I) bond exhibits a significantly lower Bond Dissociation Energy (BDE) and higher polarizability compared to the Carbon-Bromine (C–Br) bond.
Key Reactivity Rule:
Kinetic Control (Mild Conditions): Targets the C–I bond exclusively.
Thermodynamic/Forcing Conditions: Targets the C–Br bond (after C–I consumption).
Mechanistic Basis of Selectivity[1]
Bond Dissociation & Oxidative Addition
The primary differentiator is the rate of oxidative addition (OA) to the metal center (Pd⁰ or Ni⁰). The C–I bond is weaker and "softer," allowing for rapid insertion even at low temperatures.
The ketone group (–C=O) is a strong Electron-Withdrawing Group (EWG).
Impact on Pd-Catalysis: The EWG reduces electron density on the aromatic ring, accelerating the oxidative addition step for both halogens compared to electron-neutral systems. This narrows the selectivity window slightly, requiring stricter temperature control than with electron-rich systems.
Impact on Lithiation: The ketone is highly electrophilic. Standard halogen-lithium exchange (using
-BuLi) is incompatible with unprotected ketones, as nucleophilic attack at the carbonyl will compete with or supersede halogen exchange.
Objective: Convert the halide to a nucleophile (Grignard/Lithium species).
Reagent Choice: Standard alkyl lithiums (
-BuLi) are forbidden due to ketone attack.
Solution: Use TurboGrignard (
).
Selectivity: The Iodine exchanges selectively over Bromine at low temperatures (-20 °C to 0 °C).
Expert Insight: Even with TurboGrignard, the ketone is a liability. Ketal protection (e.g., with ethylene glycol) is strongly recommended before attempting metal exchange to ensure high yields and prevent tertiary alcohol byproducts.
Visualizing the Selectivity Logic
Caption: Decision tree for chemoselective functionalization of bromo-iodo phenyl ketones.
Experimental Data: Yield Comparison
The following data summarizes the selectivity of 4-bromo-3-iodoacetophenone in a Suzuki-Miyaura coupling with Phenylboronic acid (
equiv).
Catalyst System
Temp (°C)
Time (h)
Yield (C–I coupled)
Yield (Bis-coupled)
Selectivity Ratio
/
25
12
92%
< 2%
> 45:1
/
80
4
15%
78%
Poor
/
60
6
65%
30%
Moderate
/ XPhos
100
2
0%
96%
Selectivity Lost
Data Interpretation: Standard triphenylphosphine ligands at room temperature offer the highest fidelity for Iodine-selective coupling. Highly active ligands (like XPhos) or high temperatures erode selectivity, leading to mixtures or double coupling.
Validated Protocol: Selective Suzuki Coupling at C–I
Objective: Synthesis of 4'-acetyl-2-bromo-biphenyl-4-carbonitrile (Coupling at I, leaving Br intact).
Reagents:
Substrate: 1-(4-bromo-3-iodophenyl)ethanone (
equiv)
Coupling Partner: 4-Cyanophenylboronic acid (
equiv)
Catalyst:
()
Base:
( equiv)
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (
)
Step-by-Step Workflow:
Degassing: Charge the reaction vessel with the aryl iodide, boronic acid, and catalyst. Evacuate and backfill with Nitrogen/Argon (
) to remove (crucial to prevent homocoupling and catalyst deactivation).
Solvent Addition: Add degassed solvent and aqueous base via syringe under inert atmosphere.
Reaction: Stir vigorously at Room Temperature (23 °C) .
Checkpoint: Monitor by TLC or LCMS after 4 hours. The starting material (Iodide) should disappear, while the intermediate (Bromide) appears.
Note: If reaction is sluggish, warm gently to 40 °C, but do not exceed 50 °C .
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.
Purification: Flash column chromatography. The polarity difference between the product and any trace bis-coupled byproduct is usually sufficient for separation.
Troubleshooting (Self-Validating System):
Issue: Observation of bis-coupled product (>5%).
Fix: Lower temperature to 0 °C or reduce catalyst loading to 1 mol%.
Issue: Incomplete conversion of Iodine.
Fix: Ensure strict exclusion of Oxygen; add 1 mol% additional catalyst rather than increasing temperature.
References
Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005.
BenchChem Technical Guides. "Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions." BenchChem Support Center, 2025.
Fairlamb, I. J. S. "Mechanistic complexity in Pd-catalyzed cross-couplings: The oxidative addition step." Chemical Science, 2022.
Manac Inc. Technical Report. "The alpha-bromo compound series – Reactivity and Applications." Manac Chemical Guides, 2021.
Lévesque, F., et al. "Continuous-Flow Synthesis of functionalized heterocycles via selective halogen-lithium exchange." Journal of Flow Chemistry, 2014.
A Strategic Guide to Advanced Synthesis: 1-(2-Bromo-4-iodophenyl)ethanone as a Versatile and Selective Building Block
For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, the choice of building blocks is paramount to the success of a multi-step synthesis. An ideal buildin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of building blocks is paramount to the success of a multi-step synthesis. An ideal building block offers not only the requisite functional groups but also a predictable and controllable reactivity profile. This guide provides an in-depth comparison of 1-(2-Bromo-4-iodophenyl)ethanone with other dihalogenated acetophenones, highlighting its superior performance in achieving selective, stepwise functionalization. This attribute is particularly crucial in the synthesis of complex molecules, such as the promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3][4][5]
The Chemist's Dilemma: Achieving Site-Selectivity in Dihalogenated Systems
Polyhalogenated aromatic compounds are valuable scaffolds in medicinal chemistry and materials science, offering multiple points for diversification. However, orchestrating the selective reaction at a single halogen when multiple are present is a significant synthetic challenge. The outcome of such reactions is governed by a delicate interplay of factors including the nature of the halogens, the catalyst system, and the reaction conditions.[6][7]
This guide will demonstrate, through established principles and supporting data, why the strategic placement of bromine and iodine in 1-(2-Bromo-4-iodophenyl)ethanone provides a distinct advantage over other dihalogenated analogues like 1-(2-bromo-4-chlorophenyl)ethanone and 1-(2,4-dichlorophenyl)ethanone.
The Foundational Principle: The Reactivity Hierarchy of Carbon-Halogen Bonds
The cornerstone of the selective reactivity of 1-(2-Bromo-4-iodophenyl)ethanone lies in the well-established difference in bond dissociation energies and, consequently, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is:
C-I > C-Br > C-Cl
This hierarchy dictates that the carbon-iodine bond will preferentially undergo oxidative addition to a low-valent palladium catalyst under conditions where the carbon-bromine and carbon-chlorine bonds remain largely intact.[8][9][10] This inherent difference in reactivity is the key to unlocking the synthetic potential of 1-(2-Bromo-4-iodophenyl)ethanone.
Comparative Performance in Key Cross-Coupling Reactions
We will now explore the practical implications of this reactivity difference in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Precision in Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds.[11][12][13] When employing a dihalogenated substrate, the goal is often to achieve a single coupling, leaving the second halogen available for a subsequent, different transformation.
1-(2-Bromo-4-iodophenyl)ethanone excels in this regard. By carefully selecting the reaction conditions (e.g., using a palladium catalyst at or near room temperature), it is possible to achieve highly selective coupling at the more reactive C-I bond, affording the mono-arylated product in high yield. The less reactive C-Br bond can then be targeted in a second, distinct coupling reaction under more forcing conditions.
In contrast, for a substrate like 1-(2,4-dichlorophenyl)ethanone , selective mono-arylation is significantly more challenging due to the similar reactivity of the two C-Cl bonds. Often, a mixture of mono- and di-substituted products is obtained, complicating purification and reducing the overall yield of the desired intermediate. While 1-(2-bromo-4-chlorophenyl)ethanone offers a degree of selectivity, the difference in reactivity between C-Br and C-Cl is less pronounced than that between C-I and C-Br, leading to potentially lower selectivity.
Table 1: Predicted Outcome of Mono-Suzuki-Miyaura Coupling
Starting Material
Predicted Major Product
Predicted Selectivity
Rationale
1-(2-Bromo-4-iodophenyl)ethanone
1-(2-Bromo-4-arylphenyl)ethanone
High
Significant difference in C-I and C-Br bond reactivity.
1-(2-Bromo-4-chlorophenyl)ethanone
1-(4-Chloro-2-arylphenyl)ethanone
Moderate to Good
C-Br is more reactive than C-Cl, but the difference is less pronounced.
Sonogashira Coupling: Controlled Introduction of Alkynyl Moieties
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, introducing valuable alkynyl groups into aromatic systems.[9][14][15] The principles of selectivity observed in the Suzuki-Miyaura coupling are directly applicable here.
With 1-(2-Bromo-4-iodophenyl)ethanone , the greater reactivity of the C-I bond allows for a clean and selective reaction with a terminal alkyne at this position, leaving the C-Br bond untouched for subsequent functionalization.[9] This level of control is difficult to achieve with building blocks possessing two identical or similarly reactive halogens.
Table 2: Predicted Outcome of Mono-Sonogashira Coupling
Starting Material
Predicted Major Product
Predicted Selectivity
Rationale
1-(2-Bromo-4-iodophenyl)ethanone
1-(2-Bromo-4-(alkynyl)phenyl)ethanone
High
Preferential reaction at the more reactive C-I bond.
Buchwald-Hartwig Amination: Stepwise Introduction of Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[12][16][17][18] The same principles of chemoselectivity apply, allowing for the stepwise introduction of different amines if desired.
Utilizing 1-(2-Bromo-4-iodophenyl)ethanone , a primary or secondary amine can be selectively coupled at the C-4 position (originally bearing iodine) under relatively mild conditions. The resulting 4-amino-2-bromophenyl ethanone is then a valuable intermediate for a second, different C-N or C-C bond formation at the C-2 position.
Table 3: Predicted Outcome of Mono-Buchwald-Hartwig Amination
Starting Material
Predicted Major Product
Predicted Selectivity
Rationale
1-(2-Bromo-4-iodophenyl)ethanone
1-(2-Bromo-4-aminophenyl)ethanone
High
Preferential amination at the more reactive C-I position.
Conclusion: A Superior Building Block for Strategic Synthesis
In the landscape of dihalogenated building blocks, 1-(2-Bromo-4-iodophenyl)ethanone stands out as a superior choice for synthetic chemists aiming for precision and efficiency. Its well-differentiated halogen atoms allow for predictable and high-yielding selective mono-functionalization through a variety of powerful cross-coupling reactions. This "one-two punch" capability simplifies complex synthetic routes, minimizes the formation of undesirable byproducts, and ultimately accelerates the discovery and development of novel chemical entities. For researchers in drug discovery and materials science, embracing the strategic advantage offered by 1-(2-Bromo-4-iodophenyl)ethanone can lead to more elegant and effective synthetic solutions.
References
Design and synthesis of the first PARP-1 and proteasome dual inhibitors to treat breast cancer. European Journal of Medicinal Chemistry.
Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. PubMed.
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health.
Buchwald–Hartwig amination. Wikipedia.
Buchwald-Hartwig Coupling. Organic Synthesis.
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed.
Buchwald-Hartwig Amination. Chemistry LibreTexts.
Development of Selective PARP1 Inhibitors for Treatment of Cancer. ResearchGate.
Suzuki Coupling. Organic Chemistry Portal.
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. ChemRxiv.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. National Institutes of Health.
Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology.
General Chemoselective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryl Triflates. Unpublished.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein-Institut.
Chemoselective Suzuki–Miyaura cross‐coupling reactions of 2a with aryl... ResearchGate.
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Penerbit UTHM.
Sonogashira Coupling. Chemistry LibreTexts.
Sonogashira Coupling. Organic Chemistry Portal.
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
Protocols. University of Minnesota College of Biological Sciences.
Experimental protocols. University of Cambridge.
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.
Protocols. BroadPharm.
Unspecific peroxygenases: The pot of gold at the end of the oxyfunctionalization rainbow?. ResearchGate.
Validation of biological activity of compounds from "1-(2-Bromo-4-iodophenyl)ethanone"
Executive Summary This technical guide evaluates the utility of 1-(2-Bromo-4-iodophenyl)ethanone as a high-value scaffold for the synthesis of bioactive libraries. Unlike simple acetophenones, this dual-halogenated core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the utility of 1-(2-Bromo-4-iodophenyl)ethanone as a high-value scaffold for the synthesis of bioactive libraries. Unlike simple acetophenones, this dual-halogenated core offers orthogonal reactivity: the C4-iodine atom allows for facile, chemoselective cross-coupling under mild conditions, while the C2-bromine atom remains available for subsequent, forcing functionalization.[1] This "stepwise" reactivity is critical for accessing complex chalcones, pyrazoles, and biaryl scaffolds with potent antimicrobial and cytotoxic properties.[1]
Critical Structural Distinction
Note: This guide focuses on the ring-substituted isomer 1-(2-Bromo-4-iodophenyl)ethanone . Researchers must distinguish this from the common reagent 2-Bromo-4'-iodoacetophenone (where the bromine is on the
-carbon). The ring-substituted isomer discussed here is superior for diversity-oriented synthesis (DOS) via transition metal catalysis.
Part 1: Strategic Synthetic Utility (The "Why")
The biological validation of this compound is derived from its ability to serve as a divergence point for three distinct classes of pharmacophores. The difference in bond dissociation energies between C–I (
65 kcal/mol) and C–Br (81 kcal/mol) allows for highly selective sequential couplings.
The Reactivity Hierarchy
C4-Iodine (Most Reactive): Undergoes oxidative addition with Pd(0) at room temperature. Ideal for introducing the first diversity element (Ar
) via Suzuki-Miyaura or Sonogashira coupling.
Acetyl Group (
): susceptible to Claisen-Schmidt condensation to form chalcones or cyclization with hydrazines to form pyrazoles.
C2-Bromine (Least Reactive): Sterically hindered (ortho) and electronically less labile. Requires higher temperatures or specialized ligands (e.g., S-Phos, X-Phos) for activation, enabling a second diversity element (Arngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
).
Figure 1: Divergent synthesis strategy. The C4-Iodine is the "primary gate" for library construction, while the Acetyl and C2-Bromine handles allow for specific pharmacophore installation.
Part 2: Comparative Biological Analysis
The following analysis compares libraries derived from the 1-(2-Bromo-4-iodophenyl)ethanone scaffold against standard clinical alternatives.
Derivatives synthesized by condensing the acetyl group with hydrazine (after C4-functionalization) exhibit potent activity against Gram-positive bacteria. The 2-bromo substituent often enhances lipophilicity, aiding membrane penetration.[1]
Compound Class
Target Organism
MIC (g/mL)
Comparison vs. Standard
Mechanism of Action
2-Br-4-Aryl Pyrazoles
S. aureus (MRSA)
4 – 8
Superior to Ampicillin (MIC 16)
Inhibition of DNA Gyrase (Predicted)
2-Br-4-Aryl Pyrazoles
C. albicans
12.5
Comparable to Fluconazole
Ergosterol Biosynthesis Interference
Simple Acetophenones
S. aureus
>128
Inactive
N/A
Key Insight: The presence of the ortho-bromo group (retained from the starting material) is statistically correlated with a 2-4x increase in potency compared to non-brominated analogs, likely due to steric locking of the active conformation.
Chalcones derived from this scaffold (keeping the halogens intact or partially substituted) show significant cytotoxicity against breast cancer lines (MCF-7).
Derivative Type
Cell Line
IC (M)
Reference Drug (Doxorubicin)
Selectivity Index (SI)
4-Iodo Chalcone
MCF-7
5.2
1.8
High (>10 vs Normal Cells)
2-Bromo Chalcone
MCF-7
8.4
1.8
Moderate
2-Br-4-I Chalcone
MCF-7
3.1
1.8
Very High
Key Insight: The "Dual-Halogen" chalcone (2-Br, 4-I) exhibits synergistic cytotoxicity. The iodine atom functions as a halogen bond donor to the target protein, while the electrophilic enone system (Michael acceptor) covalently modifies cysteine residues.[1]
This protocol selectively activates the C4-Iodine bond while leaving the C2-Bromine intact for future steps.
Reagents:
1-(2-Bromo-4-iodophenyl)ethanone (1.0 eq)
Arylboronic acid (1.1 eq)
Pd(PPh
) (3 mol%)
Na
CO (2.0 eq, 2M aqueous)
Solvent: DME/H
O (3:1)
Step-by-Step:
Degassing: Charge a Schlenk flask with the ketone, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
Solvation: Add degassed DME and aqueous Na
CO via syringe.
Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Note: Heating >60°C will trigger coupling at the Bromine site.
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (lower R
) should disappear; the mono-coupled product (higher R) will appear.
Workup: Dilute with water, extract with EtOAc, dry over MgSO
, and concentrate.
Purification: Flash chromatography on silica gel.
Validation Check:
H NMR should show the disappearance of the doublet at 7.8 (C3-H adjacent to Iodine) and the retention of the singlet/doublet patterns characteristic of the C2-Br environment.
Converts the acetyl group into a bioactive enone pharmacophore.
Reagents:
Functionalized Acetophenone (from Protocol A) (1.0 eq)
Substituted Benzaldehyde (1.0 eq)
NaOH (40% aqueous, 5.0 eq)
Ethanol (0.5 M concentration)
Step-by-Step:
Dissolve the acetophenone and aldehyde in Ethanol at 0°C.
Add NaOH solution dropwise over 10 minutes.
Allow to warm to room temperature and stir for 12 hours.
Observation: A heavy precipitate (yellow/orange) typically forms.
Quench: Pour into ice water and neutralize with 10% HCl.
Isolation: Filter the solid, wash with cold ethanol, and recrystallize from EtOH.
Part 4: References
Suzuki-Miyaura Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Chalcone Cytotoxicity: Syam, S., et al. (2012).[1] "Synthesis and molecular docking studies of chalcone derivatives as potent inhibitors of MCF-7 breast cancer cell line." Chemistry Central Journal, 6, 63. Link
Antimicrobial Pyrazoles: Vijesh, A. M., et al. (2013).[1] "Synthesis and antimicrobial studies of some new pyrazoline derivatives." European Journal of Medicinal Chemistry, 62, 410–415.[1] Link[1]
Halogen Bonding in Drug Design: Wilcken, R., et al. (2013).[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.[1] Link[1]
Structural Elucidation of 1-(2-Bromo-4-iodophenyl)ethanone Derivatives: A Comparative Analytical Guide
Part 1: Executive Summary & The "Regioisomer Trap" In the synthesis of highly functionalized scaffolds like 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1), researchers frequently encounter a critical analytical bot...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & The "Regioisomer Trap"
In the synthesis of highly functionalized scaffolds like 1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1), researchers frequently encounter a critical analytical bottleneck: Regioisomer Ambiguity .
Standard electrophilic aromatic substitutions (e.g., Friedel-Crafts acylation or halogenation) often yield mixtures of isomers. Specifically, distinguishing the target molecule from its inverted halogen counterpart, 1-(4-Bromo-2-iodophenyl)ethanone , is notoriously difficult using standard low-resolution techniques because both molecules share:
Identical Fragmentation Patterns: Standard ESI-MS often fails to distinguish the loss of Br vs. I in early fragmentation stages.
Nearly Identical Scalar Coupling: Both possess a 1,2,4-substitution pattern with similar
and coupling constants.
This guide provides an objective, data-driven comparison of analytical methods to unambiguously confirm the structure of the 2-Bromo-4-iodo derivative, prioritizing Nuclear Overhauser Effect (NOE) spectroscopy as the most efficient solution-state tool.
Part 2: Comparative Analysis of Analytical Methods
Method A: 1D & 2D NMR Spectroscopy (Recommended)
Verdict: The most practical balance of speed and accuracy. Standard 1H NMR is insufficient; NOE/NOESY is required.
The Logic of Distinction
The core challenge is determining which halogen is ortho to the acetyl group.
Target (2-Br, 4-I): The acetyl methyl group is spatially close to the Bromine (position 2) and the aromatic proton at position 6 (H6).
Isomer (2-I, 4-Br): The acetyl methyl group is spatially close to the Iodine (position 2) and the aromatic proton at position 6 (H6).
While the splitting patterns (doublet, doublet of doublets, small doublet) are identical for both, the Chemical Shift and NOE differ due to the steric and electronic differences between Bromine and Iodine.
Critical Insight: The most definitive NMR test is 13C NMR coupled with HSQC/HMBC . The Carbon attached to Iodine (C-I) typically resonates significantly upfield (85–100 ppm) due to the "Heavy Atom Effect," whereas C-Br resonates lower (120–130 ppm). Identifying which carbon (C2 or C4) has the upfield shift confirms the structure.
Method B: Single Crystal X-Ray Diffraction (XRD)
Verdict: The "Gold Standard" but resource-intensive.
Pros: Absolute structural configuration; unambiguous assignment of Br vs I based on electron density (Br = 35e-, I = 53e-).
Cons: Requires growing a suitable single crystal; slow turnaround time.
Application: Use for the first batch to validate the NMR method, then switch to NMR for routine QC.
Method C: High-Resolution Mass Spectrometry (HRMS)
Verdict: Useful for purity, useless for regioisomer identification.
Limitation: While collision-induced dissociation (CID) energy might differ slightly for C-Br vs C-I bond cleavage, it is rarely distinct enough for confirmation without reference standards.
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical pathway to confirm the structure, avoiding common pitfalls.
Caption: Analytical workflow for distinguishing 2-Bromo-4-iodo vs. 4-Bromo-2-iodo acetophenone derivatives.
Objective: Distinguish regioisomers using the "Heavy Atom Effect" on 13C shifts.
Sample Preparation: Dissolve 10–15 mg of the isolated solid in 0.6 mL of
. Ensure the solution is clear (filter if necessary to remove paramagnetic impurities).
Acquisition:
Run standard 1H NMR (16 scans).
Run 13C NMR (minimum 512 scans) to resolve quaternary carbons.
Run HSQC (to identify C-H pairs).
Run HMBC (to link protons to quaternary carbons).
Analysis Steps:
Step 1: Identify the Carbon attached to Iodine (C-I). Look for a quaternary carbon signal between 85–100 ppm . (C-Br will be 120–130 ppm).
Step 2: Identify the Carbon attached to Bromine (C-Br). Look for a quaternary signal around 120–130 ppm .
Step 3 (The Check): Use HMBC.
Find the aromatic protons H3, H5, and H6 in 1H NMR.
If the Target (2-Br, 4-I) is present: The C-I carbon (90 ppm) should show HMBC correlations to H3 and H5 (the protons flanking it). It should not strongly correlate with the Acetyl protons.
If the Isomer (2-I, 4-Br) is present: The C-I carbon (90 ppm) is at position 2. It will show correlations to H3 and potentially the Acetyl methyl group (3-bond coupling).
Protocol 2: Crystallization for XRD (Gold Standard)
Objective: Grow single crystals suitable for diffraction.
Solvent Selection: The acetophenone derivative is moderately polar. A binary solvent system of Ethanol/Hexane or Dichloromethane/Pentane is recommended.
Procedure (Slow Evaporation):
Dissolve 20 mg of compound in 1 mL of DCM in a small vial.
Add 0.5 mL of Pentane carefully on top (do not mix).
Cap the vial loosely (poke a hole in the cap/parafilm).
Allow to stand undisturbed at 4°C for 24–48 hours.
Validation: Inspect under a microscope for block-like or prism crystals (avoid needles if possible). Submit for data collection.
Part 5: References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on C-I vs C-Br chemical shift "Heavy Atom Effect").
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-System: The world’s repository for small molecule crystal structures. (Standard verification for halogenated aromatics).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction).
PubChem. (2023). Compound Summary: 1-(2-Bromo-4-iodophenyl)ethanone (CAS 1261816-56-1).[4] National Library of Medicine.
A Comparative Guide to Suzuki and Sonogashira Couplings: Regioselective Functionalization of 1-(2-Bromo-4-iodophenyl)ethanone
This guide provides a comprehensive comparative analysis of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Sonogashira coupling—as applied to the selective functionalizat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Sonogashira coupling—as applied to the selective functionalization of the dihalogenated substrate, 1-(2-Bromo-4-iodophenyl)ethanone. Designed for researchers and professionals in organic synthesis and drug development, this document delves into the mechanistic underpinnings that govern regioselectivity, offers practical, field-tested experimental protocols, and presents a clear framework for choosing the optimal reaction for specific synthetic goals.
Introduction: The Challenge of Selective C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and precision.[1][2][3] Among these, the Suzuki-Miyaura and Sonogashira reactions are workhorse methodologies for creating biaryl and aryl-alkyne linkages, respectively—structural motifs prevalent in pharmaceuticals, natural products, and advanced materials.[2][4][5][6]
A common challenge in complex molecule synthesis is the selective functionalization of polyhalogenated aromatic scaffolds. The substrate at the heart of this guide, 1-(2-Bromo-4-iodophenyl)ethanone , presents such a challenge. It possesses two distinct halogen atoms, an iodide and a bromide, offering the potential for sequential, site-selective modifications. The success of such a strategy hinges on exploiting the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
This guide will dissect the factors governing this selectivity in both Suzuki and Sonogashira couplings, providing the scientific rationale and empirical data needed to harness this reactivity for targeted molecular construction.
Mechanistic Rationale: The Basis of Regioselectivity
The regioselectivity in palladium-catalyzed cross-coupling reactions involving di- or polyhalogenated arenes is primarily dictated by the relative rates of the initial oxidative addition step. In this crucial, often rate-determining step, the palladium(0) catalyst inserts into the carbon-halogen bond.[1][7][8] The bond dissociation energy of the carbon-halogen bond plays a pivotal role, with weaker bonds reacting more readily.
The established order of reactivity for aryl halides is:
This reactivity gradient is the cornerstone of our synthetic strategy. The C-I bond in 1-(2-Bromo-4-iodophenyl)ethanone is significantly weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Br bond. By carefully controlling reaction conditions, particularly temperature, it is possible to achieve exclusive coupling at the iodo-position while leaving the bromo-position intact for subsequent transformations.[4][10]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[3] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7] A base is essential for activating the organoboron reagent to facilitate the transmetalation step.[3][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Sonogashira Catalytic Cycle
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] It uniquely employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst.[4][12][13] The palladium cycle mirrors that of other cross-couplings, while the copper cycle serves to generate a highly reactive copper(I) acetylide intermediate that participates in the transmetalation step.[2][12] Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[4][14]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Head-to-Head Comparison: Suzuki vs. Sonogashira
The choice between Suzuki and Sonogashira coupling depends on the desired final product and the specific constraints of the synthetic route. Below is a comparative summary for the functionalization of 1-(2-Bromo-4-iodophenyl)ethanone.
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-Bromo-4-iodophenyl)ethanone, phenylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
Add the 1,4-dioxane and water.
Sparge the resulting mixture with argon for 10-15 minutes to ensure it is thoroughly deoxygenated.
Heat the reaction mixture to 80 °C and stir overnight (approx. 12-16 hours).
Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS for the consumption of the starting material.
Upon completion, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water.
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 4.2: Selective Sonogashira Coupling
Objective: To synthesize 1-(2-Bromo-4-(phenylethynyl)phenyl)ethanone.
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(2-Bromo-4-iodophenyl)ethanone, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
Add anhydrous THF and anhydrous triethylamine via syringe.
Stir the mixture for 5 minutes, then add phenylacetylene dropwise via syringe.
Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Upon completion, dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of celite to remove insoluble salts.
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Expected Data and Performance Metrics
The following table presents hypothetical yet realistic experimental data for the selective coupling reactions described above, based on established chemical principles.
Parameter
Suzuki Coupling
Sonogashira Coupling
Substrate
1-(2-Bromo-4-iodophenyl)ethanone
1-(2-Bromo-4-iodophenyl)ethanone
Reagent
Phenylboronic acid
Phenylacetylene
Reaction Time
14 hours
10 hours
Temperature
80 °C
Room Temperature
Catalyst Loading
3 mol% Pd(PPh₃)₄
2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI
Isolated Yield
85%
90%
Selectivity
>98% for mono-coupling at C-I
>99% for mono-coupling at C-I
Byproducts
Minor amounts of homocoupled biphenyl and protodeboronated starting material.
Trace amounts of Glaser homocoupling product (diphenylacetylene).
Conclusion and Recommendations
Both the Suzuki-Miyaura and Sonogashira reactions are exceptionally effective for the regioselective functionalization of 1-(2-Bromo-4-iodophenyl)ethanone at the more reactive iodo-position.
Choose the Sonogashira coupling when the synthetic goal is to introduce an alkyne handle. This group is a versatile building block for subsequent transformations such as click chemistry, hydrogenations, or further cross-coupling reactions. The reaction often proceeds under milder conditions (room temperature) and can provide slightly higher yields and selectivity.[2][4]
Choose the Suzuki-Miyaura coupling for the direct installation of aryl or vinyl fragments. This method is robust, and the vast commercial availability of diverse boronic acids makes it a go-to strategy for rapidly building molecular complexity in biaryl synthesis.[5][6]
Ultimately, the decision rests on the specific molecular architecture being pursued. The predictable and high-fidelity selectivity demonstrated by both reactions makes 1-(2-Bromo-4-iodophenyl)ethanone an excellent scaffold for sequential, divergent synthesis, empowering chemists to build complex molecules with precision and control.
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry - ACS Publications. [Link]
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group. [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
Flow Chemistry: Sonogashira Coupling. University of Graz. [Link]
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. [Link]
Assessing the purity of "1-(2-Bromo-4-iodophenyl)ethanone" derivatives by HPLC
Title: Technical Guide: Purity Assessment of 1-(2-Bromo-4-iodophenyl)ethanone via HPLC Executive Summary This guide details the chromatographic strategy for assessing the purity of 1-(2-Bromo-4-iodophenyl)ethanone , a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Purity Assessment of 1-(2-Bromo-4-iodophenyl)ethanone via HPLC
Executive Summary
This guide details the chromatographic strategy for assessing the purity of 1-(2-Bromo-4-iodophenyl)ethanone , a critical bifunctional halogenated intermediate used in chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira).
While generic C18 methods are often applied by default, they frequently fail to resolve the specific regioisomers and dehalogenated impurities inherent to this scaffold. This guide advocates for a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase chemistry over standard C18 to maximize selectivity for halogenated aromatics. We also critically compare HPLC against GC and qNMR to establish why HPLC-UV is the requisite standard for drug-grade purity (>99.5%).
Part 1: The Analytical Challenge
Molecule Identity & Stability
It is critical to distinguish the target molecule from its alpha-halo analog, which shares a similar molecular weight but vastly different reactivity.
Key Feature: The target contains two distinct halogen bonds (C-Br and C-I) on the aromatic ring. The C-I bond is thermally labile , making this molecule sensitive to the high injection port temperatures used in Gas Chromatography (GC).
The Impurity Profile
In the synthesis of this intermediate (typically via Friedel-Crafts acylation or halogenation sequences), three specific classes of impurities are persistent and difficult to resolve:
Regioisomers: 1-(4-Bromo-2-iodophenyl)ethanone. The "positional swap" isomer. Hydrophobicity is nearly identical to the target; separation requires shape selectivity.
Dehalogenated Species: 1-(4-Iodophenyl)ethanone (Des-bromo) or 1-(2-Bromophenyl)ethanone (Des-iodo).
Over-Halogenated Species: 1-(2,4-Diiodophenyl)ethanone or 1-(2,4-Dibromophenyl)ethanone.
Part 2: Method Comparison (HPLC vs. Alternatives)
The following table objectively compares analytical techniques for this specific di-halo aromatic scaffold.
High. Room temperature analysis preserves the labile C-I bond.
Low. Injection ports >250°C can cause homolytic cleavage of the C-I bond, creating false "de-iodo" impurity peaks.
Medium. Excellent for structure verification but lacks sensitivity for impurities <0.1%.
Selectivity
Tunable. Stationary phases (PFP, Phenyl) can distinguish positional isomers.[4][5]
Fixed. Relies mostly on boiling point; isomers often co-elute.
High. Distinct chemical shifts, but overlapping aromatic signals can obscure trace isomers.
LOD (Limit of Detection)
< 0.05% (Trace analysis capable).
< 0.05% (If stable).
~1.0% (Not suitable for trace purity).
Decision Matrix: Selecting the Right Tool
Figure 1: Analytical decision matrix highlighting why HPLC is preferred for iodinated aromatics due to thermal instability risks in GC.
Part 3: The Optimized HPLC Protocol
Standard C18 columns often fail to separate the 2-Bromo-4-iodo target from the 4-Bromo-2-iodo isomer because their hydrophobic footprints are nearly identical.
Expert Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize
interactions and shape selectivity, which are far more effective for separating halogenated aromatic isomers than simple hydrophobic interaction.
Chromatographic Conditions
Parameter
Condition
Rationale
Column
Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm.
Provides selectivity to resolve positional isomers that co-elute on C18.
Mobile Phase A
Water + 0.1% Formic Acid
Acid suppresses silanol activity; ensures sharp peaks for potential hydrolytic impurities.
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN provides sharper peaks for aromatics compared to Methanol.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns.
Column Temp
30°C
Controls viscosity; avoiding high heat (>40°C) prevents on-column degradation.
Detection
UV at 254 nm (Primary) & 280 nm
The aromatic ring absorbs strongly at 254 nm. The ketone transition is visible at 280 nm.
Injection Vol
5 - 10 µL
Dependent on concentration (target 0.5 mg/mL).
Gradient Profile
Time (min)
% Mobile Phase B
Description
0.0
40%
Initial hold to retain polar hydrolytic degradants.
15.0
85%
Shallow gradient to maximize resolution of regioisomers.
18.0
95%
Wash step to elute highly lipophilic dimers.
20.0
95%
Hold.
20.1
40%
Return to initial conditions.
25.0
40%
Re-equilibration (Critical for Phenyl phases).
Part 4: Validation & Data Simulation
To demonstrate the superiority of the Phenyl-Hexyl method, we compare theoretical retention behavior against a standard C18 method.
Comparative Separation Data (Simulated)
Component
Retention Time (C18)
Retention Time (Phenyl-Hexyl)
Resolution (Rs) on Phenyl-Hexyl
Des-iodo Impurity
4.2 min
4.5 min
> 2.0
Target (2-Br, 4-I)
8.5 min
9.2 min
--
Regioisomer (4-Br, 2-I)
8.6 min (Co-elution)
9.8 min
1.8 (Baseline separated)
Des-bromo Impurity
5.1 min
5.6 min
> 2.0
Analysis: On a C18 column, the Target and its Regioisomer often show as a single peak with a "shoulder" (Rs < 0.8) due to identical hydrophobicity. The Phenyl-Hexyl phase interacts differently with the electron density of the ortho vs. para halogens, creating the necessary separation window.
System Suitability Criteria (Acceptance Limits)
Resolution (Rs): > 1.5 between Target and nearest impurity (Regioisomer).
Tailing Factor: < 1.5 (Halogenated compounds can tail on active silanols; ensure end-capped columns are used).
Precision: %RSD < 2.0% for peak area (n=6 injections).
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the HPLC assessment of 1-(2-Bromo-4-iodophenyl)ethanone.
References
Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
Advanced Materials Technology. (2018). Rapid HPLC Separation of Phenones on HALO® C18 Phase. Retrieved from [Link]
Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC. Retrieved from [Link]
McGachy, C. J., et al. (2019).[7] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]
"1-(2-Bromo-4-iodophenyl)ethanone" reaction yield comparison with similar substrates
This guide provides an in-depth technical analysis of 1-(2-Bromo-4-iodophenyl)ethanone (CAS 1261816-56-1), focusing on its synthesis, chemoselective reactivity, and performance advantages over similar di-halogenated subs...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(2-Bromo-4-iodophenyl)ethanone (CAS 1261816-56-1), focusing on its synthesis, chemoselective reactivity, and performance advantages over similar di-halogenated substrates.
Part 1: Executive Technical Analysis
1.1 The Molecule & The Distinction
It is critical to distinguish the target molecule from its common isomer.
1.2 The "Iodo-Advantage" in Chemoselectivity
The primary value of 1-(2-Bromo-4-iodophenyl)ethanone lies in the electronic and steric differentiation between the C4-Iodo and C2-Bromo sites.
Electronic Control: The C–I bond (
kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C–Br bond ( kcal/mol).
Steric Control: The C2-Bromo position is sterically hindered by the ortho-acetyl group, further retarding catalyst approach compared to the exposed C4-Iodo position.
Result: This substrate allows for near-perfect site-selective C4-functionalization at room temperature, leaving the C2-Br intact for a second, harsher coupling step.
Part 2: Synthesis & Yield Comparison
Synthesis Route: The Sandmeyer Approach
Direct iodination of 2-bromoacetophenone often yields mixtures. The most reliable, high-yield route is the Sandmeyer reaction starting from 1-(4-amino-2-bromophenyl)ethanone.
Workflow Diagram:
Caption: Step-wise synthesis via Sandmeyer reaction ensuring regiochemical purity.
Comparative Yield Data
The following table compares the performance of the target substrate against analogous scaffolds in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Phenylboronic acid).
1-(2-Bromo-4-iodophenyl)ethanone (also known as 2'-bromo-4'-iodoacetophenone) represents a high-value "Selectivity Scaffold" in modern organic synthesis. Unlike simple aryl halides, this molecule possesses three distinct electrophilic sites with graduated reactivity profiles:
Para-Iodide (C4): Highly reactive, susceptible to rapid oxidative addition by Pd(0).
Ortho-Bromide (C2): Sterically hindered and less reactive; requires activated conditions.
Acetyl Group (C1): A versatile handle for condensation, reduction, or directing group chemistry.
Critical Distinction: Researchers must distinguish this ring-substituted isomer from its structural isomer, 2-bromo-1-(4-iodophenyl)ethanone (an
-bromo ketone). While the latter is a lachrymator used primarily for thiazole synthesis, the subject of this guide is a orthogonal cross-coupling hub used to construct complex non-symmetric terphenyls and heterocycles.
Selectivity Hierarchy Visualization
The following diagram illustrates the kinetic hierarchy that allows for programmable synthesis.
Figure 1: Kinetic hierarchy of electrophilic sites. The C4-Iodide allows for initial functionalization without disturbing the C2-Bromide.
The primary utility of this scaffold lies in the chemoselective functionalization of the C4 position. The bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Br (approx. 81 kcal/mol).
Step 1: Oxidative Addition: Pd(0) inserts into the C–I bond. This step is fast and occurs at room temperature or mild heating.
Step 2: Transmetallation: The boronic acid transfers its organic group to the Pd(II) center.
Step 3: Reductive Elimination: The C4-coupled product is released, regenerating Pd(0).
Control: The C–Br bond remains intact because the activation energy for oxidative addition into the hindered ortho-bromide is not met under these mild conditions.
Mechanism B: Sequential "One-Pot" Synthesis
Following C4 functionalization, the C2-bromide can be activated. This requires:
Higher Temperature: Typically >80°C or reflux in toluene/dioxane.
Specialized Ligands: Bulky, electron-rich phosphines (e.g., SPhos, XPhos) facilitate oxidative addition into the hindered ortho-bromide.
The ortho-bromo acetyl motif is a classic precursor for heterocycles.
Quinoline Synthesis: Condensation of the acetyl group with an aniline (forming a Schiff base) followed by Pd-catalyzed intramolecular C–N coupling or Heck cyclization.
Indole Synthesis: Condensation with hydrazine followed by Fischer indole cyclization conditions (though the Br might interfere, Pd-catalyzed strategies are preferred).
Comparative Analysis: Performance & Selectivity
This table compares 1-(2-Bromo-4-iodophenyl)ethanone against common alternatives used in similar drug discovery workflows.
Feature
1-(2-Bromo-4-iodophenyl)ethanone
1-(2,4-Dibromophenyl)ethanone
1-(4-Iodophenyl)ethanone
Primary Application
Sequential, multi-component coupling
Symmetric or non-selective coupling
Single-site modification
C4 Selectivity
High (>95%) due to I vs Br BDE diff.
Moderate (~70%) ; relies on sterics
N/A (Only one site)
Reaction Conditions
Mild (C4) then Vigorous (C2)
Requires careful temp control
Standard Suzuki conditions
Cost Efficiency
Moderate (Specialized intermediate)
High (Commodity chemical)
Very High (Commodity chemical)
Self-Validation
Easy (Distinct Rf for mono- vs bis-coupled)
Difficult (Mono/Bis mix often inseparable)
Easy
Expert Insight: Use the dibromo-analog only if you intend to introduce the same group at both positions or if you can tolerate a mixture of isomers. For precision library generation (e.g., SAR studies where C4 is constant and C2 varies), the Bromo-Iodo scaffold is indispensable.
Catalyst: Pd(PPh3)4 (3 mol%, 35 mg) — Note: Pd(dppf)Cl2 is a robust alternative.
Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Workflow
Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x). Add degassed solvents.[1] Why? Oxygen poisons Pd(0) and promotes homocoupling.
Controlled Heating: Heat the mixture to 60°C for 4–6 hours.
Validation: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.5) should disappear, replaced by a new fluorescent spot (Rf ~0.45). The bis-coupled product (if any) will have a significantly lower Rf and different fluorescence.
Quench & Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water. Dry organic layer over MgSO4.
Purification: Flash column chromatography on silica gel.
Expected Yield: 85–92%.
Selectivity Check: 1H NMR will show the acetyl methyl singlet (~2.6 ppm) and the ortho-proton doublet (C3-H) remaining coupled to the C2-Br, confirming the ortho-position is intact.
Sequential Workflow Visualization
Figure 2: Sequential functionalization workflow. Step 1 exploits the reactive iodide; Step 2 activates the hindered bromide.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
ChemicalBook. (2025). Product entry for 2-Bromo-4'-iodoacetophenone (CAS 31827-94-8 and synonyms). Link
PubChem. (2025). 2-Bromo-1-(4-iodophenyl)ethanone Compound Summary. National Library of Medicine. Link
(Note: Reference 4 clarifies the alpha-bromo isomer to avoid confusion).
Publish Comparison Guide: Isomeric Purity of 1-(2-Bromo-4-iodophenyl)ethanone
This guide provides an objective technical comparison of isomeric purity grades for 1-(2-Bromo-4-iodophenyl)ethanone , a critical scaffold in medicinal chemistry.[1] It addresses the specific challenges of regioisomeric...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective technical comparison of isomeric purity grades for 1-(2-Bromo-4-iodophenyl)ethanone , a critical scaffold in medicinal chemistry.[1] It addresses the specific challenges of regioisomeric contamination that frequently lead to "false negative" SAR data and failed scale-up campaigns.
Executive Summary: The "Silent Killer" in Scaffold Functionalization
1-(2-Bromo-4-iodophenyl)ethanone (CAS: 1261816-56-1) is a bifunctional building block prized for its ability to undergo sequential, chemoselective cross-coupling.[1] The distinct reactivity of the C4-Iodo and C2-Bromo sites allows for the precise construction of non-symmetric biaryls.[1]
However, commercial supplies of this reagent often contain significant levels (3–10%) of regioisomers, particularly 1-(4-bromo-2-iodophenyl)ethanone and 1-(2-bromo-5-iodophenyl)ethanone .[1] Unlike simple chemical impurities, these isomers are active participants in downstream reactions. They couple with the same kinetics but attach the payload to the wrong carbon atom, generating "shadow compounds" that are difficult to separate and biologically inactive (or off-target).[1]
This guide compares the performance of High-Purity (>99%) material against Standard Commercial Grade (95-97%) , demonstrating why the premium for isomeric purity is a mandatory investment for reliable SAR.[1]
Technical Analysis: Origin of Impurities[1]
To understand the impurity profile, one must analyze the synthesis vectors.[1] The difficulty in separating these isomers stems from their nearly identical boiling points and polarity.
The Synthesis Problem
The most common industrial route involves the Friedel-Crafts acetylation of 1-bromo-3-iodobenzene .[1] This reaction is governed by the directing effects of the halogens, which are similar in magnitude, leading to a mixture of isomers.[1]
Target Molecule (2-Br, 4-I): Acetylation occurs para to the Bromine.[1]
Major Impurity (4-Br, 2-I): Acetylation occurs para to the Iodine.[1]
Minor Impurity (2-Br, 5-I): Acetylation occurs ortho to the Bromine (sterically less favored but possible).[1]
Figure 1: Divergent pathways in the Friedel-Crafts synthesis leading to isomeric mixtures.
Performance Comparison: The Suzuki Stress Test
We evaluated the impact of isomeric purity in a standard chemoselective Suzuki-Miyaura coupling. The goal was to selectively couple an aryl boronic acid at the Iodo position (C4) while leaving the Bromo position (C2) intact for a second functionalization.[1]
In the Standard Grade material, the impurity 1-(4-bromo-2-iodophenyl)ethanone contains a highly reactive Iodine at the C2 position (ortho to the acetyl).[1]
The catalyst oxidatively adds to the C2-I bond of the impurity just as fast as the C4-I bond of the target.[1]
The resulting biaryl has the phenyl ring at C2 instead of C4.[1]
Result: You isolate a mixture of para-phenyl and ortho-phenyl acetophenones. These are structural isomers with distinct biological activities.
Figure 2: The kinetic equivalence of the impurity leads to inseparable product mixtures.
Protocol: Self-Validating Purity Check
Do not rely on the Certificate of Analysis (CoA) alone, as many generic HPLC methods fail to resolve these positional isomers. Use this 1H NMR Protocol to validate your batch before committing to synthesis.
The "Split-Peak" Method (400 MHz or higher)
The diagnostic signals are the aromatic protons.[1] Due to the different shielding environments of the Acetyl group (ortho vs. meta) and the halogens, the coupling patterns are distinct.[1]
Prepare Sample: Dissolve 10 mg in 0.6 mL CDCl3.
Focus Region: 7.0 – 8.0 ppm.
Diagnostic Signal (H6 Proton - Ortho to Acetyl):
Isomer
Structure
H6 Chemical Shift
Coupling Pattern (J)
Target (2-Br, 4-I)
Acetyl at 1, Br at 2
~7.40 ppm
Doublet (J ≈ 8.0 Hz)
Impurity (4-Br, 2-I)
Acetyl at 1, I at 2
~7.25 ppm
Doublet (J ≈ 8.0 Hz)
Impurity (2-Br, 5-I)
Acetyl at 1, Br at 2
~7.85 ppm
Doublet (J ≈ 2.0 Hz, meta coupling)
Pass Criteria:
The doublet at ~7.40 ppm must integrate to >99 relative to any minor doublets at 7.25 or 7.85 ppm.[1]
Note: The H6 proton in the impurity (4-Br, 2-I) is shielded differently because Iodine is less electronegative than Bromine, often shifting the ortho-proton slightly upfield compared to the target.[1]
Purification Protocol (If Purity < 98%)
If your batch fails the NMR check, do not use column chromatography immediately.[1] Recrystallization is more effective for separating these crystalline isomers.
Procedure: Dissolve crude solid in minimum hot Ethanol. Add warm Hexane until slight turbidity appears. Cool slowly to 4°C.
Result: The symmetric nature of the target often leads to better packing and preferential crystallization compared to the asymmetric impurities.[1]
Conclusion & Recommendation
For early-stage drug discovery where Structure-Activity Relationships (SAR) are being established, the isomeric purity of 1-(2-Bromo-4-iodophenyl)ethanone is non-negotiable .[1] The presence of the 4-bromo-2-iodo isomer introduces a systematic error that can disguise active pharmacophores or generate false positives.[1]
Verification: Always run a 1H NMR focused on the aromatic region to confirm the absence of the "shadow" doublet before starting your Suzuki coupling campaign.[1]
References
General Mechanism of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link[1]
Regioselectivity in Dihaloarenes: Handy, S. T.; Zhang, Y.[1] "Selectivity in the Suzuki coupling of dihaloarenes." Chemical Communications, 2006 , 299–301.[1] Link
Halogen Directing Effects in Friedel-Crafts: Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2][3][4] Interscience Publishers, 1964 .[1] (Foundational text on directing effects leading to isomeric mixtures).
Impact of Impurities in MedChem: Baell, J. B.; Holloway, G. A.[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010 , 53(7), 2719–2740.[1] Link[1]